molecular formula C8H10O3 B1360261 2-Acetyl-1,3-cyclohexanedione CAS No. 4056-73-9

2-Acetyl-1,3-cyclohexanedione

Numéro de catalogue: B1360261
Numéro CAS: 4056-73-9
Poids moléculaire: 154.16 g/mol
Clé InChI: CHNXDYRMRBQOEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Acetyl-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-acetylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNXDYRMRBQOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193577
Record name 2-Acetyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4056-73-9
Record name 2-Acetyl-1,3-cyclohexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-acetyl-1,3-cyclohexanedione chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-acetyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 4056-73-9) is a triketone of significant interest in various fields of chemistry and biochemistry.[1] Structurally, it belongs to the class of β-triketones, which are known for their complex tautomeric equilibria and potent metal-chelating properties.[2] Its similarity to commercial triketone herbicides, such as mesotrione, makes it a valuable compound for research into enzyme inhibition, particularly targeting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] This document provides a comprehensive overview of its chemical properties, spectral data, and relevant experimental protocols, serving as a technical resource for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analysis.

PropertyValueReference(s)
Identifiers
CAS Number4056-73-9[1][4][5]
IUPAC Name2-acetylcyclohexane-1,3-dione[4][6]
Molecular FormulaC₈H₁₀O₃[4][5][]
Molecular Weight154.16 g/mol [4]
InChIKeyCHNXDYRMRBQOEF-UHFFFAOYSA-N[4][5]
Canonical SMILESCC(=O)C1C(=O)CCCC1=O[1][]
Physical Properties
AppearanceLight brown to brown solid[8]
Melting Point20 °C (lit.)[1][8]
Boiling Point85 °C at 0.1 mmHg (lit.)[1][][8]
Density1.179 g/cm³ (estimate)[9]
Flash Point>110 °C (>230 °F)[8][10]
Water Solubility4772 mg/L at 25 °C (estimated)[10]
Chemical Properties
pKa3.50 ± 0.25 (Predicted)[8]
XLogP3-0.1[4]
Storage Temperature2-8°C[8]

Spectral Data Summary

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR Spectra available from commercial suppliers like Sigma-Aldrich.[4]
¹³C NMR Spectra available from commercial suppliers like Sigma-Aldrich.[4]
Mass Spectrometry (EI) m/z Top Peak: 154; 2nd Highest: 98; 3rd Highest: 43.[4][5]
Infrared (IR) FTIR spectra are available, typically showing strong C=O stretches.[4]
UV-Vis UV-Vis spectra are available.[4]
Raman Raman spectra are available.[4]

Chemical Reactivity and Tautomerism

As a β-triketone, this compound exhibits rich chemical reactivity, primarily governed by the acidic α-protons and the presence of multiple carbonyl groups.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, this compound exists as a mixture of tautomeric forms in solution. The equilibrium between the triketo form and various enol forms is a key feature of its chemistry. The enolic forms are stabilized by intramolecular hydrogen bonding and conjugation.[2]

Caption: Keto-enol tautomerism of this compound.

Metal Chelation

The enolate form of this compound acts as a bidentate ligand, capable of forming stable complexes with various metal ions. It has been specifically studied for its ability to chelate aqueous iron(III) in beverages like beer and wine, which has implications for product stability and quality.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 2-acyl-cyclohexane-1,3-diones has been reported, which can be adapted for this specific compound.[3]

Materials:

  • 1,3-Cyclohexanedione

  • Acetic acid or a corresponding acid derivative

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate, anhydrous

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane, add the acid derivative (1.0 eq), triethylamine (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).

  • Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea precipitate.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x volume).

  • Extract the aqueous phase with ether or dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude residue can be purified by flash column chromatography or recrystallization.[3]

synthesis_workflow start Dissolve 1,3-cyclohexanedione, acid, TEA, & DMAP in DCM add_dcc Add DCC at 0°C start->add_dcc react Stir at room temperature for 24 hours add_dcc->react filter Dilute with DCM & filter precipitate react->filter wash Wash filtrate with 1 M HCl and Brine filter->wash extract Extract aqueous phase with ether/DCM wash->extract dry Combine organic layers, dry, & concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: Spectra can be recorded on a Bruker DPX 300 (300 MHz for ¹H, 75 MHz for ¹³C) or equivalent spectrometer.[3]

  • Sample Preparation: Samples are typically dissolved in deuterated chloroform (CDCl₃).

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

Mass Spectrometry (MS):

  • Instrumentation: High-resolution mass spectra (HRMS) can be obtained using a MicroTOFQ-II (Bruker) instrument or similar, equipped with a positive electrospray ionization (ESI) source.[3]

  • Analysis: Provides accurate mass data for molecular formula confirmation.

Infrared (IR) Spectroscopy:

  • Instrumentation: FTIR spectra can be recorded on an instrument such as a Bruker IFS 85.[4]

  • Sample Preparation: Samples can be analyzed as a thin film on a suitable salt plate (e.g., NaCl or KBr).[4]

Applications in Research and Development

  • Herbicide Development: As an analog of triketone herbicides, it serves as a reference compound in studies targeting the HPPD enzyme, aiding in the design of new, effective herbicides.[3]

  • Organic Synthesis: It is a versatile building block for the synthesis of more complex molecules and heterocyclic compounds.[][11]

  • Coordination Chemistry: Its strong metal-chelating ability makes it a subject of interest in coordination chemistry and for applications in analytical chemistry as a sequestering agent.

Conclusion

This compound is a multifaceted compound with well-documented chemical and physical properties. Its rich tautomeric chemistry, synthetic accessibility, and role in biochemical inhibition studies make it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. This guide provides the core technical information required for its effective use in a laboratory setting.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of 2-acetyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-acetyl-1,3-cyclohexanedione, a key chemical intermediate. The document details the equilibrium between its tautomeric forms, experimental protocols for quantification, and computational analysis insights, making it a valuable resource for professionals in research and drug development.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation. This stabilization often leads to a substantial population of the enol tautomer at equilibrium. The position of this equilibrium is highly sensitive to the solvent environment.

The tautomeric equilibrium of this compound involves the interconversion between the triketo form and two possible enol forms. The enolization can occur at either the acetyl or the ring carbonyl group.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the keto and enol tautomers is solvent-dependent. Generally, apolar, aprotic solvents favor the enol form, where an intramolecular hydrogen bond can provide stabilization. In contrast, polar, protic solvents can disrupt this internal hydrogen bonding through competing intermolecular interactions, thereby shifting the equilibrium towards the keto form.

Computational studies on this compound have been performed using Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and 6-31+G(d,p) basis set to simulate its UV absorption spectrum in acetonitrile.[2]

Table 1: UV-Visible Absorption Data for this compound in Acetonitrile [2]

ParameterExperimental ValueCalculated Value (TD-B3LYP/6-31+G(d,p))
λmax (nm) 275258
Molar Absorptivity (ε) (M-1cm-1) 1340017500
Oscillator Strength (f) 0.270.26
Electronic Transition n → π*HOMO-1 → LUMO

Note: The calculated values correspond to the most stable enol tautomer.

Experimental Protocols

The determination of the keto-enol equilibrium constant (Keq) is crucial for understanding the reactivity and properties of this compound. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and non-destructive technique to quantify the ratio of keto and enol tautomers in solution. The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Methodology:

  • Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 0.1 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, C₆D₆) to investigate solvent effects. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete spin-lattice relaxation for accurate integration.

  • Spectral Analysis:

    • Identify the characteristic signals for the keto and enol forms. For the enol form, a characteristic signal is the enolic proton, often appearing as a broad singlet in the downfield region (around 16-18 ppm). The keto form will show distinct signals for the methine proton of the C-H group at the 2-position.

    • Integrate the area under the well-resolved peaks corresponding to each tautomer. For example, integrate the signal of the acetyl methyl protons for both the keto and enol forms.

  • Calculation of Equilibrium Constant:

    • The mole fraction of each tautomer can be determined from the integrated areas of their respective signals.

    • The equilibrium constant, Keq = [enol]/[keto], is calculated from the ratio of the integrated areas, taking into account the number of protons giving rise to each signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used when the keto and enol tautomers have distinct absorption maxima, which is often the case for β-dicarbonyl compounds due to the conjugated π-system in the enol form.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in the solvent of interest (e.g., acetonitrile, hexane, ethanol).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the enol tautomer. The enol form typically exhibits a strong π → π* transition at a longer wavelength compared to the n → π* transition of the keto form.

    • To quantify the concentration of each tautomer, the molar extinction coefficients (ε) for the pure keto and enol forms at a specific wavelength are required. These can be determined using model compounds that are locked in either the keto or enol form, or through computational methods.

    • Using the Beer-Lambert law (A = εbc), the concentration of the enol form can be determined at a wavelength where it absorbs significantly more than the keto form.

    • The concentration of the keto form is then found by subtracting the enol concentration from the total concentration of the compound.

    • The equilibrium constant, Keq, is calculated from the ratio of the concentrations of the two tautomers.

Solid-State Structure

To date, a definitive X-ray crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. Therefore, the predominant tautomeric form in the solid state has not been experimentally confirmed. For many β-dicarbonyl compounds, the enol form is favored in the solid state due to the ability to form strong intermolecular hydrogen bonds.

Computational Chemistry Analysis

Density Functional Theory (DFT) is a powerful tool for investigating the keto-enol tautomerism of this compound.

Methodology:

  • Model Building: Construct the 3D structures of the keto and all possible enol tautomers of this compound.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations for all tautomers in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

    • The effect of the solvent can be modeled using a polarizable continuum model (PCM).

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculations:

    • Calculate the electronic energies and Gibbs free energies of the optimized tautomers.

    • The relative energies of the tautomers can be used to predict the most stable form and to calculate the equilibrium constant (ΔG° = -RTlnKeq).

  • Spectroscopic Predictions:

    • Simulate NMR chemical shifts and UV-Vis absorption spectra (using TD-DFT) for each tautomer to aid in the interpretation of experimental data.

Visualizations

The following diagrams illustrate the keto-enol tautomerism and a general experimental workflow for its analysis.

Caption: Keto-enol tautomeric equilibria of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_calc Calculation cluster_results Results Prep Prepare solutions of This compound in various solvents NMR Acquire ¹H NMR Spectra Prep->NMR UVVis Acquire UV-Vis Spectra Prep->UVVis Integrate Integrate NMR signals NMR->Integrate Absorbance Measure Absorbance at λmax UVVis->Absorbance CalcKeq Calculate Keq = [enol]/[keto] Integrate->CalcKeq Absorbance->CalcKeq Thermo Determine Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) CalcKeq->Thermo

Caption: Experimental workflow for determining the tautomeric equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, with the equilibrium being highly sensitive to the surrounding environment. While comprehensive quantitative data across a range of solvents remains to be fully elucidated in the literature, the methodologies outlined in this guide provide a robust framework for such investigations. Both NMR and UV-Vis spectroscopy, complemented by computational analysis, are powerful tools for characterizing the tautomeric equilibrium. A deeper understanding of this equilibrium is essential for controlling the reactivity of this compound and for its effective application in research and drug development.

References

In-Depth Technical Guide to the Structure Elucidation of 2-Acetyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-acetyl-1,3-cyclohexanedione. The document details the crucial role of keto-enol tautomerism in defining the compound's structure and explores the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of the elucidation workflow are presented to offer a thorough understanding of the characterization of this versatile organic compound.

Introduction

This compound, with the chemical formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol , is a beta-diketone of significant interest in organic synthesis and as a building block in the development of various bioactive molecules.[1][2] Its structural complexity arises primarily from the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of two or more constitutional isomers that readily interconvert.[3] A precise understanding of its structure is paramount for predicting its reactivity, understanding its biological activity, and ensuring its quality in pharmaceutical and chemical applications.

This guide will systematically walk through the process of elucidating the structure of this compound, focusing on the interpretation of spectroscopic data to confirm its atomic connectivity and stereochemistry.

Tautomerism in this compound

Beta-dicarbonyl compounds, such as this compound, characteristically exhibit keto-enol tautomerism. The molecule exists as an equilibrium between the tri-keto form and two enolic forms. The enol forms are stabilized by intramolecular hydrogen bonding and conjugation, often making them the predominant species in solution.[3] The interconversion between the keto and enol forms is a dynamic process, and the position of the equilibrium can be influenced by factors such as solvent polarity and temperature.[4]

The tautomeric forms of this compound are depicted below. The equilibrium between these forms is a central aspect of its structural characterization.

tautomerism cluster_keto Tri-keto Form cluster_enol1 Enol Form 1 cluster_enol2 Enol Form 2 keto [Image of the tri-keto form of this compound] enol1 [Image of the first enol tautomer of this compound] keto->enol1 Tautomerization enol2 [Image of the second enol tautomer of this compound] enol1->enol2 Resonance

Figure 1: Tautomeric equilibrium of this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a detailed picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the slow interconversion between the keto and enol tautomers on the NMR timescale, it is possible to observe distinct signals for each form in the spectrum.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Enol Form)
~18.0s (broad)1HEnolic -OH
2.55t, J = 6.2 Hz4H-CH₂- (cyclohexane ring)
2.45s3H-COCH₃
1.95quintet, J = 6.2 Hz2H-CH₂- (cyclohexane ring)

Note: Data is illustrative and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment (Enol Form)
203.5C=O (acetyl)
196.0C=O (cyclohexane ring)
110.0C-acetyl
37.0-CH₂- (cyclohexane ring)
30.0-COCH₃
18.5-CH₂- (cyclohexane ring)

Note: Data is illustrative and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows distinct peaks for both the keto and the enol forms.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 (broad)MediumO-H stretch (enol)
2940, 2870MediumC-H stretch (aliphatic)
1735, 1715StrongC=O stretch (keto form)
1660StrongC=O stretch (acetyl, conjugated)
1570StrongC=C stretch (enol)

Note: Data is illustrative and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[2]

m/zRelative IntensityProposed Fragment
154High[M]⁺ (Molecular Ion)
112Moderate[M - CH₂CO]⁺
97Moderate[M - C₃H₅O]⁺
84High[C₅H₄O]⁺
43Very High[CH₃CO]⁺

Note: Fragmentation patterns can be complex and may involve rearrangements.

Structure Elucidation Workflow

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of experiments and data analysis.

elucidation_workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation mol_formula Elemental Analysis & High-Resolution MS (Determine Molecular Formula: C₈H₁₀O₃) ir IR Spectroscopy (Identify Functional Groups: C=O, C=C, O-H) mol_formula->ir nmr NMR Spectroscopy (¹H and ¹³C) (Determine Carbon-Hydrogen Framework and Tautomeric Forms) ir->nmr ms Mass Spectrometry (Confirm Molecular Weight and Analyze Fragmentation) nmr->ms data_integration Integrate All Spectroscopic Data ms->data_integration structure_proposal Propose Putative Structure(s) (Keto-Enol Tautomers) data_integration->structure_proposal final_structure Final Structure Confirmation structure_proposal->final_structure

Figure 2: General workflow for the structure elucidation of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

FT-IR Spectroscopy

KBr Pellet Method:

  • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer: Electron Ionization (EI) source at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Conclusion

The structural elucidation of this compound is a multifaceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. The prominent keto-enol tautomerism is a defining feature of its structure and is readily characterized by NMR and IR spectroscopy. By following the systematic workflow and experimental protocols outlined in this guide, researchers can confidently determine and verify the structure of this important organic compound, ensuring its appropriate application in research and development.

References

Synthesis of 2-acyl-cyclohexane-1,3-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-Acyl-Cyclohexane-1,3-Dione Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for 2-acyl-cyclohexane-1,3-dione derivatives. These compounds, characterized by a vital triketone pharmacophore, are of significant interest in agrochemical and pharmaceutical research, most notably as potent inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This document delves into the mechanistic underpinnings, practical execution, and comparative analysis of key synthetic strategies, including direct C-acylation, rearrangement of enol esters, and foundational ring-forming cyclizations. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable successful synthesis and further innovation.

Introduction: The Significance of the Triketone Core

The 2-acyl-cyclohexane-1,3-dione scaffold is a cornerstone in the development of modern herbicides and possesses a range of other biological activities.[1][4] Structurally, these molecules feature a cyclohexane-1,3-dione ring acylated at the C2 position. This arrangement creates a β-triketone system that exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][5] It is this enol form that is crucial for biological activity, particularly in its ability to chelate the Fe(II) cofactor within the active site of the HPPD enzyme, leading to potent inhibition.[6][7]

The inhibition of HPPD disrupts the biosynthesis of plastoquinone, an essential electron carrier in photosynthesis, ultimately causing the characteristic bleaching of foliage in susceptible plants.[1][3] This mechanism is the basis for highly successful commercial herbicides like mesotrione and sulcotrione.[1][2] Beyond herbicidal action, derivatives have demonstrated promising antifungal, antimicrobial, and cytotoxic properties against various cancer cell lines, making this structural class a versatile platform for drug discovery.[1]

This guide will explore the most authoritative and effective methods for constructing this valuable chemical scaffold.

Primary Synthetic Strategy: Direct C-Acylation of Cyclohexane-1,3-diones

The most direct and widely employed route to 2-acyl-cyclohexane-1,3-diones is the C-acylation of a pre-existing cyclohexane-1,3-dione ring. This method relies on the nucleophilicity of the C2 carbon of the dione.

Mechanistic Principle

The reaction proceeds via the formation of an enolate from cyclohexane-1,3-dione under basic conditions. The C2 position is highly acidic (pKa ≈ 5.26) due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating deprotonation.[5] The resulting enolate anion is a soft nucleophile that readily attacks an activated acylating agent, forming the new carbon-carbon bond at the C2 position.

Key Method: DCC/DMAP-Mediated Acylation

A robust and common variant of this strategy involves the coupling of a carboxylic acid with the dione using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Causality of Reagent Choice:

  • Cyclohexane-1,3-dione: The core scaffold. Derivatives such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone) can also be used to prevent other potential side reactions.[1][5]

  • Carboxylic Acid: Provides the desired acyl group. The diversity of commercially available carboxylic acids allows for extensive derivatization.

  • DCC (Dicyclohexylcarbodiimide): A classic carbodiimide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP (4-Dimethylaminopyridine): A superior acylation catalyst compared to pyridine. It reacts with the O-acylisourea intermediate (or an anhydride formed in situ) to generate a more reactive N-acylpyridinium salt, which is then attacked by the dione enolate.

  • Triethylamine (TEA): A non-nucleophilic base used to facilitate the formation of the dione enolate and to neutralize any acidic byproducts generated during the reaction.[1]

Experimental Protocol: Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones[1]
  • Setup: To a solution of the cyclohexane-1,3-dione derivative (1.0 eq., e.g., 2.00 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a round-bottom flask equipped with a magnetic stirrer, add the desired carboxylic acid (1.0 eq., 2.00 mmol).

  • Reagent Addition: Sequentially add triethylamine (1.2 eq., 2.40 mmol), dicyclohexylcarbodiimide (DCC, 1.2 eq., 2.40 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 eq., 0.20 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with additional DCM. Filter the mixture through paper to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (20 mL). Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield the pure 2-acyl-cyclohexane-1,3-dione.[1]

Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Dissolve 1,3-Dione & Carboxylic Acid in DCM add_reagents Add TEA, DCC, DMAP start->add_reagents Sequential Addition stir Stir at RT for 24h add_reagents->stir Initiate Coupling filter Filter DCU byproduct stir->filter Reaction Complete wash Wash with 1M HCl filter->wash extract Extract with Ether wash->extract purify Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify product Pure 2-Acyl-cyclohexane-1,3-dione purify->product G start Cyclohexane-1,3-dione enol_ester Enol Ester Intermediate (O-Acylated) start->enol_ester 1. Acyl Chloride, Pyridine (O-Acylation) product 2-Acyl-cyclohexane-1,3-dione (C-Acylated) enol_ester->product 2. Acetone Cyanohydrin, Et3N (Rearrangement) G node_ketone Ketone Enolate node_michael Michael Adduct (Intermediate) node_ketone->node_michael 1. Michael Addition node_ester α,β-Unsaturated Ester node_ester->node_michael node_claisen Cyclized Intermediate node_michael->node_claisen 2. Intramolecular Claisen Condensation node_product Cyclohexane-1,3-dione (after acidification) node_claisen->node_product 3. Acid Work-up

References

An In-Depth Technical Guide on the Biological Activity of 2-Acetyl-1,3-Cyclohexanedione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-acetyl-1,3-cyclohexanedione constitute a class of compounds with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of these analogs. It summarizes key quantitative data on their efficacy as herbicidal, anticancer, antifungal, and antimicrobial agents. Detailed experimental protocols for the principal biological assays are provided, alongside visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of their molecular interactions and to guide future research and development.

Introduction

The this compound scaffold has proven to be a versatile template for the development of potent biologically active molecules. These compounds, belonging to the class of β-triketones, exhibit a unique chemical reactivity, largely due to their existence as a mixture of tautomeric enol forms. This characteristic is central to their biological activity, which includes the inhibition of crucial enzymes in plants and various therapeutic targets in human diseases. This guide will delve into the multifaceted biological activities of these analogs, with a focus on their herbicidal, anticancer, antifungal, and antimicrobial properties.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common method involves the diacylation of isopropenyl acetate with anhydrides of dicarboxylic acids, which can yield this compound in moderate yields (around 40%).

A general procedure for the synthesis of saturated 2-acyl-1,3-cyclohexanedione analogs involves the coupling of a carboxylic acid derivative with a 1,3-cyclohexanedione derivative.[1]

Experimental Protocol: Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones [1]

  • To a solution of the 1,3-cyclohexanedione or a 5,5-dimethyl-1,3-cyclohexanedione derivative (2.00 mmol) in dichloromethane (40 mL), add the corresponding acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) successively.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, dilute the mixture with dichloromethane and filter it through paper.

  • Add 20 mL of 1 M HCl to the filtrate.

  • Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography using a hexanes/ethyl acetate (7:3) solvent system or by recrystallization to obtain the pure product.

Unsaturated analogs can be synthesized through condensation reactions with aromatic aldehydes, followed by hydrogenation if the saturated version is desired.[1]

Herbicidal Activity

The most well-documented biological activity of this compound analogs is their herbicidal effect, which is primarily due to the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocochromanols.[2]

Mechanism of Action: HPPD Inhibition

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA).[2] Inhibition of HPPD leads to a depletion of the plastoquinone pool. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. The lack of carotenoids results in the photo-bleaching of chlorophyll, leading to the characteristic white appearance of treated plants and ultimately, plant death.[2]

Signaling Pathway: Plastoquinone Biosynthesis

The inhibition of HPPD by this compound analogs disrupts the normal flow of the plastoquinone biosynthesis pathway.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD HPP->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Inhibitor This compound Analog Inhibitor->HPPD Inhibition

HPPD Inhibition Pathway
Quantitative Data: Herbicidal Activity

The inhibitory activity of these analogs against HPPD is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundTarget OrganismIC50 (µM)Reference
This compoundArabidopsis thaliana23.09 ± 4.34[2]
2-acyl-cyclohexane-1,3-dione (C11 alkyl)Arabidopsis thaliana0.18 ± 0.02[2]
Sulcotrione (commercial herbicide)Arabidopsis thaliana0.25 ± 0.02[2]
Experimental Protocol: HPPD Enzyme Inhibition Assay

The in vitro activity of HPPD and its inhibition by test compounds can be determined using a coupled enzyme assay.

  • Enzyme Preparation: Recombinant HPPD is expressed and purified from a suitable host, such as E. coli.

  • Reaction Mixture: Prepare a reaction mixture containing 20 mM HEPES buffer (pH 7.0), 0.1 mM FeSO4, 2 mM sodium ascorbate, an appropriate concentration of the substrate 4-hydroxyphenylpyruvate (HPPA), and sufficient homogentisate 1,2-dioxygenase (HGD).

  • Assay Procedure: a. Add the purified HPPD enzyme (e.g., 14 nM) to the reaction mixture. b. To test for inhibition, pre-incubate the enzyme with various concentrations of the this compound analog for 3 minutes. c. Initiate the reaction by adding the substrate. d. Monitor the formation of maleylacetoacetate (the product of HGD) by measuring the change in absorbance at 318 nm at 25°C.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Anticancer Activity

Several derivatives of this compound have demonstrated promising anticancer properties, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets are still under investigation, it is understood that these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This process involves a cascade of events leading to cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. It is hypothesized that these compounds may interact with key regulatory proteins in the apoptotic signaling pathways.

Signaling Pathway: Apoptosis Induction (Hypothesized)

The exact signaling pathway initiated by this compound analogs is not yet fully elucidated. However, a general model suggests they may act as stressors that trigger the intrinsic (mitochondrial) pathway of apoptosis.

Anticancer_Apoptosis_Pathway Inhibitor This compound Analog Mitochondrion Mitochondrion Inhibitor->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis execution

Hypothesized Apoptosis Pathway
Quantitative Data: Anticancer Activity

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Cyclohexane-1,3-dione derivative 5cMDA-MB-231 (Breast)10.31 (as LC50 in µg/ml)[3]
2H-benzo[b][4][5]oxazin-3(4H)-one linked 1,2,3-triazole 14bA549 (Lung)7.59 ± 0.31
2H-benzo[b][4][5]oxazin-3(4H)-one linked 1,2,3-triazole 14cA549 (Lung)18.52 ± 0.59
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Antimicrobial and Antifungal Activity

Derivatives of this compound have also demonstrated significant activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise antimicrobial and antifungal mechanisms are still being elucidated. However, it is proposed that these compounds may disrupt microbial cell membrane integrity, leading to the leakage of intracellular components. Additionally, they might interfere with essential cellular processes such as DNA replication, protein synthesis, or key enzymatic activities.

Quantitative Data: Antimicrobial and Antifungal Activity

The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).

Compound DerivativeMicrobial StrainMIC (µg/mL)Reference
Cyclohexane-1,3-dione derivative 5cVarious bacteria2500[3]
2-(aryl diazenyl) derivativesP. aeruginosa0.30-0.45
S. aureus0.25-0.45
B. subtilis0.20-0.45
E. coli0.30-0.45
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

This method is a qualitative or semi-quantitative way to assess the antimicrobial activity of a compound.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone is indicative of the antimicrobial activity.

A more quantitative method, the broth microdilution assay, can be used to determine the MIC value. This involves serially diluting the compound in a liquid growth medium in a 96-well plate and then inoculating each well with the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion and Future Perspectives

Analogs of this compound represent a promising class of compounds with a diverse range of biological activities. Their efficacy as herbicides is well-established, with a clear mechanism of action. The emerging evidence of their anticancer, antifungal, and antimicrobial properties opens up new avenues for therapeutic development.

Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their anticancer and antimicrobial activities. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are necessary to evaluate their efficacy and safety in preclinical models. The versatility of the this compound scaffold suggests that with further chemical modification and biological evaluation, novel and potent therapeutic and agrochemical agents can be developed.

References

The Core of Nature's Arsenal: A Technical Guide to Natural Products Featuring the 1,3-Cyclohexanedione Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemistry, biosynthesis, and biological activities of natural products containing the 1,3-cyclohexanedione core. This structural motif is a cornerstone of a diverse range of bioactive compounds, from potent herbicides to promising therapeutic agents. This document provides a comprehensive overview of key natural products, their mechanisms of action, and detailed experimental protocols for their study, empowering researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to 1,3-Cyclohexanedione-Containing Natural Products

The 1,3-cyclohexanedione moiety, a six-membered ring with two carbonyl groups in a 1,3-relationship, is a key structural feature in a variety of natural products.[1] These compounds, often classified as phloroglucinol derivatives, are biosynthesized by a wide range of organisms, including plants and lichens.[2][3] Their biological significance is often linked to their ability to act as potent enzyme inhibitors, with a primary target being p-hydroxyphenylpyruvate dioxygenase (HPPD).[4]

Key Natural Products and Their Biological Activities

A number of notable natural products feature the 1,3-cyclohexanedione or a closely related β-triketone core. These compounds exhibit a range of biological activities, with herbicidal, antimicrobial, and cytotoxic properties being the most prominent.

Leptospermone and Related β-Triketones from Myrtaceae

Leptospermone is a well-characterized natural β-triketone found in plants of the Myrtaceae family, such as Mānuka (Leptospermum scoparium).[5] It, along with related compounds like grandiflorone, exhibits significant herbicidal and antimicrobial activities.[6][7]

2-Acylcyclohexane-1,3-diones from Peperomia

Species of the genus Peperomia are a rich source of 2-acylcyclohexane-1,3-diones.[8][9][10] These compounds have demonstrated notable antifungal and cytotoxic activities, making them of interest for both agricultural and pharmaceutical applications.[9][11]

Usnic Acid from Lichens

Usnic acid, a dibenzofuran derivative found in various lichen species, contains a 1,3-dione-like functionality within its structure. It is known for its wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.

Quantitative Biological Activity Data

The biological potency of these natural products has been quantified in various studies. The following tables summarize key inhibitory concentration data.

Table 1: Herbicidal and Enzyme Inhibitory Activity (IC50)

CompoundTarget Organism/EnzymeIC50 (µM)Reference(s)
LeptospermoneArabidopsis thaliana HPPD~1.3[4]
GrandifloroneArabidopsis thaliana HPPD~0.07[4]
2-Acyl-cyclohexane-1,3-dione (C11 alkyl side chain)Plant HPPD0.18 ± 0.02[12]
Sulcotrione (Synthetic)Plant HPPD0.25 ± 0.02[12]
Nitisinone (NTBC)Rat Liver HPPD~0.04[13]

Table 2: Antimicrobial Activity (MIC)

CompoundTarget MicroorganismMIC (µg/mL)Reference(s)
LeptospermoneStaphylococcus aureus16[14]
GrandifloroneStaphylococcus aureus16[14]
Gallic AcidEscherichia coli~200[15]
Ethyl GallateShigella dysenteriae240[15]

Biosynthesis and Signaling Pathways

General Biosynthetic Pathway of Phloroglucinol Derivatives

The biosynthesis of many 1,3-cyclohexanedione-containing natural products originates from the polyketide pathway. The core structure is typically formed through the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA, followed by cyclization and aromatization to yield a phloroglucinol derivative.[2] Subsequent modifications, such as acylation, methylation, and prenylation, lead to the diverse array of natural products observed in nature.[2]

Biosynthesis Acyl_CoA Acyl-CoA Polyketide_Synthase Polyketide Synthase Acyl_CoA->Polyketide_Synthase Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Phloroglucinol_Core Phloroglucinol Core Polyketide_Synthase->Phloroglucinol_Core Cyclization & Aromatization Modification_Enzymes Modification Enzymes (Acylation, Methylation, etc.) Phloroglucinol_Core->Modification_Enzymes Natural_Products Diverse 1,3-Cyclohexanedione Natural Products Modification_Enzymes->Natural_Products

Caption: Generalized biosynthetic pathway of phloroglucinol-derived natural products.

Signaling Pathway: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A primary mechanism of action for many herbicidal 1,3-cyclohexanedione natural products is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of photosynthetic tissues and ultimately plant death.[4]

HPPD_Inhibition Tyrosine Tyrosine HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Tyrosine Aminotransferase Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Photosynthesis Photosynthesis Carotenoid_Biosynthesis->Photosynthesis Photoprotection Inhibitor 1,3-Cyclohexanedione Natural Product Inhibitor->HPPD Inhibition

Caption: Mechanism of action of 1,3-cyclohexanedione natural products via HPPD inhibition.

Experimental Protocols

Isolation of Leptospermone from Leptospermum scoparium

This protocol outlines a general procedure for the extraction and isolation of leptospermone.

Workflow Diagram:

Isolation_Workflow Start Dried L. scoparium leaves Extraction Solvent Extraction (e.g., Hexane or Dichloromethane) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration in vacuo Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Leptospermone-rich Fractions TLC_Analysis->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification Final_Product Pure Leptospermone Purification->Final_Product

Caption: Workflow for the isolation of leptospermone.

Methodology:

  • Extraction: Dried and powdered leaves of Leptospermum scoparium are subjected to solvent extraction, typically with a non-polar solvent such as hexane or dichloromethane, using a Soxhlet apparatus or maceration.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is employed.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing leptospermone.

  • Purification: Fractions rich in leptospermone are pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.[5]

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

This in vitro assay is used to determine the inhibitory potential of natural products against the HPPD enzyme.

Methodology:

  • Enzyme Preparation: Recombinant HPPD enzyme is expressed in a suitable host (e.g., E. coli) and purified.

  • Reaction Mixture: A reaction buffer is prepared containing the purified HPPD enzyme, the substrate p-hydroxyphenylpyruvate (HPP), and necessary co-factors such as ascorbate and Fe(II).[16]

  • Inhibitor Addition: The natural product inhibitor is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The activity of HPPD can be monitored by measuring the consumption of oxygen using an oxygen electrode or by a coupled spectrophotometric assay.[12][13]

  • Data Analysis: The rate of the enzymatic reaction is determined for each inhibitor concentration, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[17][18]

Spectroscopic Data for Characterization

The structural elucidation of these natural products relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Representative 1H and 13C NMR Data for the 1,3-Cyclohexanedione Core

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
C-1-~200-210
C-2~2.5-3.0 (t)~45-55
C-3-~200-210
C-4~2.0-2.5 (m)~30-40
C-5~2.0-2.5 (m)~20-30
C-6~2.0-2.5 (m)~30-40

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

Mass Spectrometry Fragmentation:

The mass spectra of 2-alkyl-1,3-cyclohexanediones often show characteristic fragmentation patterns. The molecular ion peak (M+) is typically observed. Key fragmentations include α-cleavage at the carbonyl groups and rearrangements within the alkyl side chain.

Conclusion

Natural products containing the 1,3-cyclohexanedione moiety represent a rich and diverse class of bioactive molecules with significant potential in agriculture and medicine. Their role as potent inhibitors of the HPPD enzyme has led to the development of effective herbicides and has opened avenues for therapeutic applications. This technical guide provides a foundational resource for researchers, offering insights into the key compounds, their biological activities, and the experimental methodologies required for their investigation. Further exploration of this chemical space is likely to uncover novel compounds with unique and valuable biological properties.

References

Reactivity of 2-acetyl-1,3-cyclohexanedione with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 2-acetyl-1,3-cyclohexanedione with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile tri-carbonyl compound of significant interest in organic synthesis. Its unique structural arrangement, featuring three electrophilic centers and acidic α-protons, imparts a rich and diverse reactivity profile, particularly with nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its interactions with nitrogen, carbon, oxygen, and sulfur nucleophiles. Key reaction pathways, including Knoevenagel condensations, Michael additions, and enamine/enaminone formations, are discussed in detail. This document summarizes quantitative data from the literature, provides detailed experimental protocols for seminal reactions, and utilizes pathway and workflow diagrams to illustrate core concepts, serving as an essential resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction and Core Concepts

This compound (CAS 4056-73-9) is a β-triketone that serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds and complex organic molecules.[][2] Its chemical formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol .[3] The molecule's reactivity is governed by two primary features: the presence of multiple electrophilic carbonyl carbons and the high acidity of the methylene protons situated between the carbonyl groups.

A critical aspect of its structure is the pronounced keto-enol tautomerism. The molecule predominantly exists in its enol form, which is stabilized by an intramolecular hydrogen bond, creating a conjugated system. This equilibrium is fundamental to its reaction pathways.

Figure 1: Keto-enol tautomerism of this compound.

The enol forms are the more reactive species in many reactions, providing a nucleophilic enolate upon deprotonation or presenting a conjugated system for Michael additions. The general reactivity towards nucleophiles can be categorized by the site of attack.

G cluster_attacks Primary Nucleophilic Attack Sites cluster_nucleophiles Nucleophile Type start This compound (Enol Tautomer) c1 C1 Carbonyl start->c1 c3 C3 Carbonyl start->c3 c_acetyl Acetyl Carbonyl start->c_acetyl c_michael Michael Acceptor (after condensation) start->c_michael Forms first n_nuc Nitrogen (R-NH2) n_nuc->c1 Enamine/ Enaminone Formation n_nuc->c3 n_nuc->c_acetyl c_nuc Carbon (Enolates) c_nuc->c_michael Michael Addition s_nuc Sulfur (R-SH) s_nuc->c_michael Thio-Michael Addition

Figure 2: Logical relationship of nucleophilic attack sites.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines or hydrazines, is a cornerstone of its chemistry, leading to valuable synthetic intermediates like β-enaminoketones.[4]

The initial attack typically occurs at one of the carbonyl groups of the cyclohexanedione ring, followed by dehydration to form a C=N bond or a more stable enaminone system where the nitrogen lone pair is in conjugation with a carbonyl group. The reaction with aniline on a similar compound, 2-acetylindan-1,3-dione, has been shown to favor the enamine isomer.[5]

Key Products:

  • Enaminones: Formed from primary and secondary amines, these are stable, conjugated systems.

  • Schiff Bases/Imines: Can form but often exist in equilibrium with the more stable enamine tautomer.

  • Heterocyclic Compounds: Reactions with bifunctional nucleophiles like hydrazine can lead to cyclization, forming pyrazole derivatives fused to the cyclohexane ring.[6]

Quantitative Data Summary: Reactions with Nitrogen Nucleophiles
NucleophileCatalyst/SolventConditionsProduct TypeYieldReference
BenzylamineTolueneRefluxβ-enaminoketoneN/A[4]
(S)-α-methylbenzylamineTolueneRefluxβ-enaminoketoneN/A[4]
PhenylhydrazineAqueous Acetic AcidHeatPhenylhydrazone, then TetrahydrocarbazoloneN/A[6]
AnilineN/AN/AEnamine (favored)N/A[5]

Reactions with Carbon Nucleophiles: Knoevenagel and Michael Reactions

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active hydrogen compound (like this compound) with an aldehyde or ketone, typically catalyzed by a weak base.[7] The reaction proceeds via nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[8] For this compound, this condensation usually occurs at the C2 position, reacting with aldehydes to form aryl- or alkylidene derivatives. These products are themselves valuable Michael acceptors.

G r1 This compound int1 Nucleophilic Addition r1->int1 r2 Aryl Aldehyde (Ar-CHO) r2->int1 cat Base Catalyst (e.g., Piperidine, EDDA) cat->int1 Catalyzes int2 Dehydration (-H2O) int1->int2 prod Knoevenagel Adduct (α,β-unsaturated dione) int2->prod

Figure 3: Experimental workflow for a Knoevenagel condensation.

Michael Addition

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[9][10] The Knoevenagel products derived from this compound are excellent Michael acceptors. Furthermore, a second equivalent of the dione can act as the Michael donor, leading to the formation of tandem Knoevenagel-Michael adducts, which are often complex polycyclic structures.[11]

Reactions with Sulfur Nucleophiles

Thiols are potent nucleophiles that readily participate in Michael additions to α,β-unsaturated systems.[12] The reaction of a thiol with a Knoevenagel adduct of this compound results in a thio-Michael adduct. This reaction is highly efficient and is a key method for introducing sulfur-containing moieties into complex molecules.[13][14] The mechanism is analogous to the Michael addition with carbon or nitrogen nucleophiles.

Quantitative Data Summary: Condensation and Addition Reactions
Reaction TypeReactantsCatalyst/SolventProductYieldReference
Knoevenagel1,3-Cyclohexanedione, Aryl AldehydeMethanolKnoevenagel AdductVaries[11]
Tandem Knoevenagel-Michael1,3-Cyclohexanedione (2 eq.), Aryl AldehydeMethanolTandem AdductVaries[11]
Michael Addition2,4,4-Trimethyl-1,3-cyclohexanedione, Michael AcceptorBase1,5-Dicarbonyl CompoundHigh[15]
Thiol AdditionCrotonaldehyde, EthanethiolTriethylamine3-ethylthiobutanalHigh[13]

Experimental Protocols

General Protocol for Knoevenagel Condensation

(Adapted from K. P. R. Kartha et al., ACS Omega, 2019)[11]

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired aryl aldehyde in a minimal amount of methanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ethylenediammonium diacetate (EDDA).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC). Reaction times typically range from 4 to 6 hours.

  • Workup and Isolation: Upon completion, the product often precipitates from the reaction mixture. Filter the precipitate and wash it with cold methanol.

  • Purification: If necessary, the crude product can be further purified by recrystallization from methanol to afford the pure Knoevenagel adduct.

General Protocol for Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones

(Adapted from N. A. T. T. et al., Molecules, 2022)[16]

  • Reactant Preparation: To a solution of 1,3-cyclohexanedione (2.00 mmol) in dichloromethane (40 mL), add the desired carboxylic acid derivative (2.00 mmol), dicyclohexylcarbodiimide (DCC, 2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (DMAP, 0.20 mmol) successively.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea byproduct.

  • Extraction: Add 20 mL of 1 M HCl to the filtrate. Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash chromatography to obtain the pure 2-acyl-1,3-cyclohexanedione.

General Protocol for Thiol-Michael Addition

(Adapted from general principles of Michael Addition)[9][12]

  • Reactant Preparation: Dissolve the Knoevenagel adduct (1 equivalent), derived from this compound, in a suitable solvent such as ethanol or THF.

  • Nucleophile and Catalyst: Add the thiol (1.1 equivalents) to the solution, followed by a catalytic amount of a base like triethylamine (TEA) or sodium hydroxide to generate the thiolate nucleophile.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting thio-adduct by column chromatography.

Conclusion

This compound demonstrates a rich and predictable reactivity pattern with a variety of nucleophiles. Its chemistry is dominated by the interplay of its three carbonyl groups and the acidic C2 protons, facilitated by its stable enol tautomer. Reactions with nitrogen nucleophiles provide straightforward access to enaminones, while condensations with aldehydes yield versatile α,β-unsaturated Michael acceptors. These intermediates readily undergo conjugate addition with carbon and sulfur nucleophiles to build molecular complexity. A thorough understanding of these fundamental reaction pathways is critical for leveraging this scaffold in the synthesis of complex heterocyclic systems for applications in materials science, agrochemicals, and pharmaceutical development.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Acetyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-acetyl-1,3-cyclohexanedione. Given its unique structural features as a β-triketone, this compound exhibits a rich and complex reactivity profile, primarily governed by its tautomeric equilibria. This document details the fundamental principles of its reactivity, key reaction classes, experimental protocols, and quantitative data to support further research and application in drug development and synthetic chemistry.

Introduction: The Pivotal Role of Tautomerism

This compound, a member of the triketone family, rarely exists in its tricarbonyl form. Instead, it predominantly populates various enolic tautomers, which are stabilized by intramolecular hydrogen bonding and conjugation. This keto-enol tautomerism is the cornerstone of its reactivity towards electrophiles.[1][2][3] The enol forms possess electron-rich double bonds and nucleophilic oxygen atoms, making them susceptible to electrophilic attack. The equilibrium between the different tautomers can be influenced by the solvent, temperature, and pH.

Below is a depiction of the key tautomeric equilibria for this compound.

tautomerism triketo This compound (Triketo Form) enol1 Monoenol Form A (Internal H-Bond) triketo->enol1 Tautomerization enol2 Monoenol Form B (External H-Bond) triketo->enol2 Tautomerization

Caption: Tautomeric forms of this compound.

The enolate, formed under basic conditions, is an even more potent nucleophile and readily reacts with a wide range of electrophiles. The regioselectivity of these reactions (C- vs. O-alkylation, for instance) is a critical aspect of the synthetic utility of this scaffold.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in quantitative experimental setups.

PropertyValueSource
Molecular Formula C₈H₁₀O₃[4][5]
Molecular Weight 154.16 g/mol [4][5]
CAS Number 4056-73-9[5]
IUPAC Name 2-acetylcyclohexane-1,3-dione[5]
Melting Point 20 °C
Boiling Point 85 °C at 0.1 mmHg
pKa ~5.2 (estimated from 1,3-cyclohexanedione)[6]

Key Electrophilic Substitution Reactions

The enolate of this compound is the key intermediate in its electrophilic substitution reactions. The following sections detail the most pertinent examples of these transformations.

C-Alkylation and O-Alkylation

The reaction of the enolate of this compound with alkyl halides is a fundamental electrophilic substitution. The outcome, either C-alkylation or O-alkylation, is highly dependent on the reaction conditions.

  • C-Alkylation: This is favored by polar aprotic solvents and the use of counterions that promote ion pairing (e.g., Na⁺, K⁺). The product is a 2-alkyl-2-acetyl-1,3-cyclohexanedione.

  • O-Alkylation: This is favored by polar protic solvents and the use of counterions that are well-solvated (e.g., quaternary ammonium salts). The product is an enol ether.

alkylation_pathway start This compound enolate Enolate Intermediate start->enolate Base c_alkylation C-Alkylation Product enolate->c_alkylation Polar Aprotic Solvent o_alkylation O-Alkylation Product (Enol Ether) enolate->o_alkylation Polar Protic Solvent electrophile Electrophile (R-X) electrophile->c_alkylation electrophile->o_alkylation

Caption: C- vs. O-Alkylation pathways.

Halogenation

Halogenation of this compound proceeds via electrophilic attack on the enol or enolate. Common halogenating agents include elemental halogens (Cl₂, Br₂, I₂) or N-halosuccinimides (NCS, NBS, NIS). The reaction typically occurs at the C2 position to yield 2-acetyl-2-halo-1,3-cyclohexanedione.

Vilsmeier-Haack Reaction

While not extensively reported for this compound itself, the Vilsmeier-Haack reaction is a plausible transformation for its enol ether derivatives.[7][8][9][10][11] The Vilsmeier reagent (a chloroiminium salt) is a weak electrophile that reacts with electron-rich systems. The enol ether of this compound could undergo formylation at the C2 position, followed by hydrolysis to yield a 2-formyl-2-acetyl-1,3-cyclohexanedione derivative.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[12] this compound, with its acidic C2 proton, is a potential substrate for this reaction. The reaction with formaldehyde and a secondary amine would yield a Mannich base, a versatile synthetic intermediate.

Experimental Protocols

General Synthesis of 2-Acyl-1,3-cyclohexanediones

This protocol is adapted from a general procedure for the acylation of 1,3-cyclohexanediones.[13][14]

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • Triethylamine (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in dichloromethane, add the carboxylic acid (1.0 eq), triethylamine (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).

  • Stir the mixture at room temperature and add dicyclohexylcarbodiimide (1.2 eq) portion-wise.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

synthesis_workflow start Mix Reactants (1,3-CHD, Acid, Et3N, DMAP in DCM) add_dcc Add DCC start->add_dcc react Stir at RT for 24h add_dcc->react filter Filter DCU react->filter wash Wash with HCl and Brine filter->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product 2-Acyl-1,3-cyclohexanedione purify->product

Caption: Synthesis workflow for 2-acyl-1,3-cyclohexanediones.

Representative Protocol for C-Alkylation of 1,3-Cyclohexanedione

This protocol for the C-alkylation of 1,3-cyclohexanedione can be adapted for this compound.[15][16]

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Potassium hydroxide (20% aqueous solution)

  • Allyl bromide (1.1 eq)

  • Copper-bronze (catalytic amount)

  • Ethyl ether

  • Hydrochloric acid (4N)

Procedure:

  • Prepare an ice-cold mixture of 1,3-cyclohexanedione (1.0 eq), copper-bronze, and 20% aqueous potassium hydroxide.

  • To the stirred mixture, add allyl bromide (1.1 eq) over 15 minutes, maintaining the cold temperature.

  • Continue stirring for 6 hours.

  • Dilute the reaction mixture with 5% aqueous sodium hydroxide and ethyl ether.

  • Filter the mixture and separate the aqueous layer.

  • Acidify the aqueous layer to pH 1 with 4N hydrochloric acid.

  • Collect the precipitated product by filtration.

  • The crude product can be recrystallized from a suitable solvent like ethyl acetate.

Conclusion

This compound is a versatile synthetic building block whose reactivity is dominated by its enolic character. Electrophilic substitution reactions, primarily occurring at the C2 position via the enolate intermediate, provide a powerful means to introduce a variety of functional groups. Understanding the factors that control the regioselectivity of these reactions is key to harnessing the full synthetic potential of this scaffold for applications in medicinal chemistry and materials science. Further exploration into a broader range of electrophilic substitutions will undoubtedly uncover novel transformations and lead to the development of new molecular entities with valuable properties.

References

An In-depth Technical Guide on the Physical Properties of 2-Acetyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of 2-acetyl-1,3-cyclohexanedione, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties of this compound

This compound, with the chemical formula C8H10O3, is a versatile diketone used in various chemical syntheses.[] Its physical characteristics are crucial for its handling, application, and the development of new synthetic methodologies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueConditionsSource(s)
Melting Point 20 °C(lit.)[2][3][4]
302 to 305 K (29 to 32 °C)[5]
Boiling Point 85 °C0.1 mmHg (lit.)[][2][3][4]
310.7 °C760 mmHg[6]
399 to 400 K (~126 to 127 °C)0.029 bar[5]
Molecular Weight 154.16 g/mol [][3][4][7][8]
Density 1.179 g/cm³[][3]
Flash Point 132.5 °C[3][6]

Experimental Protocols for Physical Property Determination

The following sections describe generalized experimental methodologies for determining the melting and boiling points of a chemical compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. For a pure substance, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds that may decompose at atmospheric pressure, the boiling point is often determined at a reduced pressure.

Methodology: Distillation Method (Atmospheric and Vacuum)

  • Apparatus Setup: The liquid sample is placed in a distillation flask. For vacuum distillation, the apparatus is connected to a vacuum pump, and a manometer is included to measure the pressure. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase until it stabilizes at the boiling point of the substance.

  • Data Recording: The stable temperature observed during the distillation is recorded as the boiling point. For vacuum distillation, the pressure at which this boiling point is measured must also be recorded. The boiling point of this compound is frequently reported at a reduced pressure of 0.1 mmHg, which is 85 °C.[][2][3][4]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized or acquired chemical compound.

G cluster_0 Compound Acquisition cluster_1 Purification cluster_2 Physical Property Analysis cluster_3 Spectroscopic Analysis cluster_4 Final Verification synthesis Synthesis or Purchase purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp other_phys Other Physical Tests (e.g., Density) purification->other_phys nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_comparison Comparison with Literature Data mp->data_comparison bp->data_comparison other_phys->data_comparison nmr->data_comparison ms->data_comparison ir->data_comparison final_report Final Characterization Report data_comparison->final_report

Caption: Workflow for the characterization of a chemical compound.

References

Methodological & Application

Synthesis of 2-Acetyl-1,3-cyclohexanedione from 1,3-Cyclohexanedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-acetyl-1,3-cyclohexanedione, a valuable building block in organic synthesis and drug discovery. The protocols outlined below are based on established chemical literature, offering reliable methods for the preparation of this target compound.

Introduction

This compound is a tri-carbonyl compound that serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds and complex molecules. Its unique structural features, including the presence of a reactive acetyl group and a β-diketone moiety, make it a key precursor for various chemical transformations. This document details two primary methods for its synthesis from 1,3-cyclohexanedione: C-acylation using acetyl chloride and a base, and a coupling reaction using acetic acid with DCC and DMAP.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods.

MethodReagentsSolventReaction TimeTemperatureYield
Method 1: C-Acylation 1,3-Cyclohexanedione, Acetyl Chloride, Potassium CarbonateAcetonitrile3.5 hours35°C to reflux~25%
Method 2: DCC/DMAP Coupling 1,3-Cyclohexanedione, Acetic Acid, DCC, DMAP, TriethylamineDichloromethane24 hoursRoom TemperatureN/A
Alternative Method: Diacylation Isopropenyl Acetate, Glutaric Anhydride, Aluminum ChlorideDichloromethaneNot specifiedNot specified40%

Note: Yields can vary depending on reaction scale, purity of reagents, and optimization of reaction conditions. N/A indicates that a specific yield for this reaction was not found in the surveyed literature, but it is a generally effective method for acylation.

Experimental Protocols

Method 1: C-Acylation with Acetyl Chloride

This protocol describes the direct C-acylation of 1,3-cyclohexanedione using acetyl chloride in the presence of a mild base, potassium carbonate.

Materials:

  • 1,3-Cyclohexanedione

  • Acetyl Chloride

  • Anhydrous Potassium Carbonate

  • Anhydrous Acetonitrile

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1,3-cyclohexanedione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to dissolve the solids.

  • Stir the mixture at 35°C for 3 hours.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture through the dropping funnel.

  • After the addition is complete, heat the mixture to reflux and maintain for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Method 2: DCC/DMAP Coupling with Acetic Acid

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the acylation of 1,3-cyclohexanedione with acetic acid.[1]

Materials:

  • 1,3-Cyclohexanedione

  • Acetic Acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,3-cyclohexanedione (1.0 eq), acetic acid (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Stir the solution at room temperature.

  • Addition of DCC: In a separate flask, dissolve DCC (1.2 eq) in anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate this compound.[1]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow reagents Reactants & Solvent (1,3-Cyclohexanedione, Acylating Agent, Base/Catalyst) reaction Reaction Mixture reagents->reaction Mixing & Stirring workup Aqueous Work-up (Extraction & Washing) reaction->workup Quenching drying Drying & Concentration workup->drying purification Purification (Column Chromatography) drying->purification product Pure Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

The following diagram illustrates the C-acylation reaction mechanism.

C_Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-CHD 1,3-Cyclohexanedione Enolate Enolate Anion 1,3-CHD->Enolate Deprotonation AcCl Acetyl Chloride Tetrahedral_Int Tetrahedral Intermediate Base Base (e.g., K2CO3) Enolate->Tetrahedral_Int Nucleophilic Attack 2-Acetyl-1,3-CHD This compound Tetrahedral_Int->2-Acetyl-1,3-CHD Chloride Elimination

Caption: C-acylation reaction mechanism for the synthesis.

References

Application Notes and Protocols for the Acylation of 1,3-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of 1,3-cyclohexanedione is a fundamental transformation in organic synthesis, yielding 2-acyl-1,3-cyclohexanediones. These resulting β-triketone moieties are prevalent structural motifs in various natural products and serve as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The reaction typically proceeds via the formation of an enolate from 1,3-cyclohexanedione, which then acts as a nucleophile to attack an acylating agent. The regioselectivity of the reaction, leading to either C-acylation at the C-2 position or O-acylation at one of the carbonyl oxygens, is a critical aspect that can be influenced by the choice of reactants, base, and solvent. This document provides detailed experimental protocols for the C-acylation of 1,3-cyclohexanedione using two common methods: dicyclohexylcarbodiimide (DCC) mediated coupling with a carboxylic acid and acylation with an acid chloride.

Data Presentation

The following table summarizes quantitative data for different methods of acylating 1,3-cyclohexanedione and its derivatives, providing a comparison of reaction conditions and yields.

Acylating AgentBase/Coupling AgentSolventReaction TimeTemperatureProductYield (%)Reference
Carboxylic Acid DerivativeDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), TriethylamineDichloromethane24 hNot Specified2-Acyl-1,3-cyclohexanedioneNot Specified[1]
Benzoyl ChloridePotassium Carbonate, 1,2,4-TriazoleAcetonitrile30 minNot Specified2-Benzoyl-1,3-cyclohexanedioneNot Specified[2]
Meldrum's acid, Aldehyde, and Benzotriazolacetone derivativeTriethylamine (TEA)Dimethylformamide (DMF)Not Specified60 °C2,4-Disubstituted-cyclohexane-1,3-dione30-92%

Experimental Protocols

Protocol 1: Acylation using a Carboxylic Acid and DCC/DMAP

This protocol describes the C-acylation of 1,3-cyclohexanedione with a carboxylic acid derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Materials:

  • 1,3-Cyclohexanedione

  • Carboxylic acid derivative (e.g., a long-chain fatty acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Under a nitrogen atmosphere, dissolve 1,3-cyclohexanedione (2.00 mmol) in anhydrous dichloromethane (40 mL) in an oven-dried round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add the carboxylic acid derivative (2.00 mmol), triethylamine (2.40 mmol), dicyclohexylcarbodiimide (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) sequentially.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, dilute the mixture with dichloromethane.

  • Filter the mixture through paper to remove the dicyclohexylurea byproduct.

  • Transfer the filtrate to a separatory funnel and add 20 mL of 1 M HCl.

  • Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield the pure 2-acyl-1,3-cyclohexanedione.

Protocol 2: Acylation using an Acid Chloride

This protocol details the C-acylation of 1,3-cyclohexanedione using an acid chloride in the presence of a base.[2]

Materials:

  • 1,3-Cyclohexanedione

  • Acyl chloride (e.g., benzoyl chloride)

  • Potassium carbonate

  • 1,2,4-Triazole

  • Acetonitrile

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a stirred suspension of 1,3-cyclohexanedione (2.31 g) and potassium carbonate (1.5 g) in acetonitrile (20 mL), heat the mixture at 35°C for 3 hours.

  • To the resulting suspension, add the acyl chloride (e.g., benzoyl chloride, 1.5 g) over a few minutes.

  • Stir the mixture for 30 minutes.

  • Add additional potassium carbonate (2 g) and 1,2,4-triazole (0.035 g) to the mixture.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, acidify the reaction mixture with HCl.

  • Extract the product into diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the 2-acyl-1,3-cyclohexanedione.

Mandatory Visualization

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1,3-cyclohexanedione in anhydrous solvent reagents Add acylating agent, base, and catalyst start->reagents react Stir at specified temperature and time reagents->react filter Filter (if necessary) react->filter extract Acid/Base wash and Extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography concentrate->purify product Pure 2-Acyl-1,3-cyclohexanedione purify->product

Caption: General experimental workflow for the acylation of 1,3-cyclohexanedione.

References

Knoevenagel Condensation of 2-Acetyl-1,3-cyclohexanedione: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and technical guidance for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation using 2-acetyl-1,3-cyclohexanedione. This versatile reaction is a cornerstone for synthesizing a variety of heterocyclic compounds and substituted alkenes, which are pivotal intermediates in medicinal chemistry and materials science.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] this compound serves as an excellent active methylene compound, and its condensation with various aromatic aldehydes leads to the formation of 2-(3-arylprop-2-enoyl)cyclohexane-1,3-diones.[3] These products are valuable precursors for the synthesis of novel bioactive molecules. For instance, derivatives of 2-acyl-cyclohexane-1,3-diones have shown potential as herbicides.[4][5]

Applications in Drug Development and Organic Synthesis

The Knoevenagel adducts derived from this compound are key building blocks in the synthesis of various biologically active compounds. The presence of the α,β-unsaturated ketone moiety allows for further functionalization, making these compounds versatile intermediates in the development of novel therapeutics and other functional materials.[6] The derivatives of 2-acyl-cyclohexane-1,3-diones are of particular interest in the development of herbicides.[4][5]

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[1][7] The reaction proceeds through a series of steps involving the deprotonation of the active methylene compound, nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration.

A generalized workflow for the Knoevenagel condensation of this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and aldehyde in solvent B Add catalyst (e.g., piperidine) A->B C Heat the reaction mixture (if required) B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E F Isolate the crude product (filtration or extraction) E->F G Purify the product (recrystallization or chromatography) F->G H Characterize the final product (NMR, IR, MS) G->H

Caption: General experimental workflow for the Knoevenagel condensation.

The mechanism of the piperidine-catalyzed Knoevenagel condensation is illustrated in the following diagram.

G cluster_mechanism Knoevenagel Condensation Mechanism Reactants This compound + Aldehyde (R-CHO) + Piperidine Enolate Enolate Formation Reactants->Enolate Deprotonation Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Protonation Dehydration Dehydration Aldol_Adduct->Dehydration Elimination of H2O Product α,β-Unsaturated Product Dehydration->Product

Caption: Simplified mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with aromatic aldehydes under different conditions.

Protocol 1: Conventional Synthesis using Piperidine Catalyst

This protocol is a standard method for the Knoevenagel condensation using a secondary amine as a catalyst and a Dean-Stark apparatus to remove water.[5]

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Toluene (25 mL)

  • Dean-Stark trap

  • Reflux condenser

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add toluene (25 mL) to dissolve the reactants.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Set up the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

This environmentally friendly protocol utilizes microwave irradiation and a solid catalyst under solvent-free conditions, often leading to shorter reaction times and high yields.[8][9][10]

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (0.2 mmol)

  • Microwave reactor

  • Mortar and pestle

  • Vial suitable for microwave synthesis

Procedure:

  • In a mortar, grind together this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (0.2 mmol) to obtain a homogeneous mixture.

  • Transfer the mixture to a microwave-safe vial.

  • Place the vial in the microwave reactor and irradiate at a suitable power (e.g., 300-500 W) for 1-5 minutes. Monitor the reaction progress by TLC at intervals.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add a small amount of ethanol to the solid product and triturate to obtain a fine powder.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product is often pure enough for characterization, but can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes representative data for the Knoevenagel condensation of this compound with various aromatic aldehydes, based on typical results for similar reactions. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAldehydeCatalystSolventMethodTime (h)Yield (%)
1BenzaldehydePiperidineTolueneConventional6~85
24-ChlorobenzaldehydePiperidineTolueneConventional5~90
34-MethoxybenzaldehydePiperidineTolueneConventional8~80
44-NitrobenzaldehydePiperidineTolueneConventional4~92
5BenzaldehydeNH4OAcSolvent-freeMicrowave0.05~95
64-ChlorobenzaldehydeNH4OAcSolvent-freeMicrowave0.05~97
74-MethoxybenzaldehydeNH4OAcSolvent-freeMicrowave0.08~90
84-NitrobenzaldehydeNH4OAcSolvent-freeMicrowave0.03~98

Note: The data presented in this table are illustrative and based on literature reports for analogous Knoevenagel condensations.[5][9][11] Researchers should optimize the reaction conditions for their specific substrates.

Conclusion

The Knoevenagel condensation of this compound is a robust and versatile method for the synthesis of valuable α,β-unsaturated compounds. The protocols provided in this application note offer both conventional and modern, environmentally benign approaches to this important transformation. These methods can be readily adapted by researchers in academic and industrial settings for the development of new chemical entities with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Michael Addition Reactions with 2-Acetyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] 2-Acetyl-1,3-cyclohexanedione is an effective Michael donor due to the acidity of the proton at the C2 position, which is flanked by three electron-withdrawing carbonyl groups. Deprotonation of this position generates a highly stabilized enolate, ready to react with various Michael acceptors. The resulting adducts are versatile 1,5-dicarbonyl compounds, which serve as valuable intermediates in the synthesis of complex cyclic and polycyclic molecules, including natural products and pharmacologically active compounds.

Reaction Principle

The Michael addition reaction with this compound proceeds through a well-established three-step mechanism:

  • Enolate Formation: A base abstracts the acidic proton from the C2 position of this compound, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate anion then attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition.

  • Protonation: The resulting enolate intermediate is protonated by a proton source, typically the conjugate acid of the base or the solvent, to yield the final Michael adduct.

This sequence of reactions is often the first step in the Robinson annulation, where the Michael adduct undergoes a subsequent intramolecular aldol condensation to form a six-membered ring.[1][2]

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation start This compound enolate Resonance-Stabilized Enolate start->enolate + B: base Base (B:) protonated_base HB+ enolate2 Enolate intermediate Intermediate Enolate enolate2->intermediate + Acceptor acceptor Michael Acceptor (e.g., MVK) intermediate2 Intermediate Enolate product Michael Adduct intermediate2->product + HB+ proton_source HB+ base_regenerated Base (B:)

Caption: General mechanism of the Michael addition reaction.

Applications in Synthesis

The Michael adducts derived from this compound are valuable precursors for the synthesis of a variety of complex molecules. The presence of multiple carbonyl functionalities allows for a range of subsequent transformations, including:

  • Robinson Annulation: As mentioned, an intramolecular aldol condensation can follow the Michael addition to construct a new six-membered ring, a key step in the synthesis of steroids and other polycyclic natural products.[2]

  • Synthesis of Heterocycles: The 1,5-dicarbonyl system can be used as a scaffold to build various heterocyclic systems.

  • Bioactive Molecules: The 2-acyl-1,3-cyclohexanedione moiety is a feature in some compounds with herbicidal and other biological activities.[3][4]

Data Presentation

The following table summarizes representative Michael acceptors that can be used in reactions with this compound, along with the general class of the resulting product.

Michael AcceptorStructureProduct Class
Methyl vinyl ketoneCH₂=CHCOCH₃1,5-Diketones
AcrylonitrileCH₂=CHCNγ-Ketonitriles
NitroethyleneCH₂=CHNO₂γ-Nitro ketones
Methyl acrylateCH₂=CHCOOCH₃γ-Keto esters
ChalconesC₆H₅CH=CHCOC₆H₅Substituted 1,5-diketones

Experimental Protocols

This protocol provides a representative example for the Michael addition of this compound to methyl vinyl ketone.

Materials and Reagents:

  • This compound

  • Methyl vinyl ketone (freshly distilled)

  • Base (e.g., sodium methoxide, potassium tert-butoxide, triethylamine)[2][5]

  • Anhydrous solvent (e.g., methanol, ethanol, THF, t-BuOH)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Base Addition: Cool the solution in an ice bath and add the base (catalytic to stoichiometric amounts can be used, e.g., 0.1-1.1 eq) portion-wise. Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

  • Michael Acceptor Addition: Slowly add the Michael acceptor (e.g., methyl vinyl ketone, 1.0-1.2 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Michael adduct.

Characterization:

The structure of the purified product, 2-acetyl-2-(3-oxobutyl)cyclohexane-1,3-dione, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound in anhydrous solvent B Add base at 0°C A->B C Add Michael acceptor at 0°C B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench with aq. NH4Cl E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I J Characterize by NMR, MS I->J

Caption: Experimental workflow for the Michael addition.

Conclusion

This compound is a highly useful and reactive Michael donor. The Michael addition reaction provides a powerful method for the construction of 1,5-dicarbonyl compounds, which are key intermediates in the synthesis of a wide array of more complex molecular architectures. The provided protocol offers a general guideline for performing these valuable transformations in a laboratory setting. Further optimization of catalysts, solvents, and reaction conditions can lead to highly efficient and selective syntheses.

References

Application Notes and Protocols for the Use of 2-Acetyl-1,3-Cyclohexanedione in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,3-cyclohexanedione scaffold is a cornerstone in the synthesis of modern herbicides. Its unique chemical properties, particularly its existence in a stable enolic form, make it a versatile precursor for two major classes of herbicides: the cyclohexanedione oxime ethers (colloquially known as "dims"), which inhibit acetyl-CoA carboxylase (ACCase), and the triketones, which target the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. While 2-acetyl-1,3-cyclohexanedione is a specific member of this family, industrial synthesis often utilizes derivatives with different acyl groups (e.g., butyryl, propionyl, or benzoyl) to achieve optimal herbicidal activity. This guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and detailed laboratory protocols for producing these vital agrochemicals, focusing on the core reactions involving the 2-acyl-1,3-cyclohexanedione intermediate.

Introduction: The Central Role of 1,3-Cyclohexanediones in Herbicide Chemistry

The discovery of herbicides based on the 1,3-cyclohexanedione core marked a significant advancement in selective weed control. These compounds exploit biochemical pathways in plants that are either unique to certain species or differ sufficiently from those in crops, allowing for targeted action.

  • ACCase Inhibitors ("Dims"): This class, including herbicides like cycloxydim, sethoxydim, and clethodim, targets the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3] ACCase is critical for the biosynthesis of fatty acids, which are essential components of cell membranes.[4] Inhibition of this enzyme halts new membrane production, leading to the cessation of growth and eventual death, primarily in grass species.[2][4] Most broadleaf plants possess a structurally different, insensitive form of ACCase, conferring natural resistance.[2][3]

  • HPPD Inhibitors (Triketones): Herbicides like mesotrione and sulcotrione feature a triketone system derived from a 2-acyl-1,3-cyclohexanedione structure. They inhibit the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][6] This enzyme is a key component in the pathway for plastoquinone synthesis.[5] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.[5] The inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photooxidation. The resulting "bleaching" of new plant tissue is the characteristic symptom of HPPD inhibitor activity.[5]

The reactivity of the 1,3-cyclohexanedione ring is dominated by its tautomeric equilibrium, which strongly favors the enol form. This enol is acidic (pKa ≈ 5.26) and readily forms an enolate anion, which is a powerful nucleophile, particularly at the C2 position.[7] This nucleophilicity is the basis for the C-acylation reactions central to herbicide synthesis.

Synthesis of ACCase Inhibitors: The Cyclohexanedione Oxime Ethers ("Dims")

The synthesis of "dim" herbicides is a multi-step process that generally involves the construction of a C5-substituted 1,3-cyclohexanedione, followed by C2-acylation and, finally, the formation of an oxime ether. While the topic specifies this compound, it is crucial to note that commercially significant "dim" herbicides like cycloxydim and sethoxydim possess a C4 (butyryl) or C3 (propionyl) acyl chain at the C2 position, respectively, rather than a C2 (acetyl) chain. The protocols below are presented to illustrate the fundamental transformations, starting from a generic C5-substituted dione.

General Synthetic Workflow

The overall strategy involves three main stages:

  • Formation of the C5-Substituted Ring: A side chain is introduced at the C5 position of the cyclohexanedione ring, often via a Michael addition reaction. This side chain is critical for the herbicide's specific activity and selectivity profile.

  • C2-Acylation: The C5-substituted dione is acylated at the C2 position with the appropriate acid chloride (e.g., butyryl chloride) to create the 2-acyl-1,3-cyclohexanedione intermediate.

  • Oxime Ether Formation: The intermediate is reacted with an O-alkylhydroxylamine (e.g., ethoxyamine) to yield the final active herbicide.

G cluster_0 Stage 1: Ring Formation & Substitution cluster_1 Stage 2: C2-Acylation cluster_2 Stage 3: Oxime Ether Formation A α,β-Unsaturated Ketone C C5-Substituted-1,3-Cyclohexanedione A->C Michael Addition & Cyclization B Malonic Ester Derivative B->C E 2-Acyl-1,3-Cyclohexanedione Intermediate C->E Acylation (Enolate Reaction) D R-COCl (e.g., Butyryl Chloride) D->E G Final Herbicide (e.g., Cycloxydim) E->G Condensation F R'-ONH2·HCl (e.g., Ethoxyamine HCl) F->G

Caption: General workflow for 'Dim' herbicide synthesis.
Protocol 1: C2-Acylation of a 1,3-Cyclohexanedione

This protocol describes the critical step of introducing the acyl group onto the dione ring. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile. This method is analogous to the industrial synthesis of precursors for sethoxydim or cycloxydim.

Objective: To synthesize a 2-acyl-1,3-cyclohexanedione intermediate.

Materials:

  • C5-substituted-1,3-cyclohexanedione (1.0 eq)

  • Butyryl chloride (or other suitable acid chloride) (1.1 eq)

  • Triethylamine (2.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalyst)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the C5-substituted-1,3-cyclohexanedione (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) to the solution and stir for 10 minutes. The triethylamine acts as a base to form the enolate and to quench the HCl byproduct.

  • Add the butyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a 2-butyryl-1,3-cyclohexanedione derivative, can be purified by column chromatography on silica gel or used directly in the next step.

Causality and Self-Validation:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the acid chloride and quench the enolate. Flame-drying glassware and using anhydrous solvents are critical.

  • Base: Triethylamine is used in excess to ensure complete formation of the reactive enolate and to neutralize the HCl generated from the acid chloride, driving the reaction forward.

  • Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction.

  • Validation: The success of the reaction can be confirmed by ¹H NMR (disappearance of the C2 proton of the starting dione, appearance of new signals for the butyryl group) and mass spectrometry (confirmation of the expected molecular weight).

Protocol 2: Synthesis of a Cyclohexanedione Oxime Ether

This protocol details the final step, converting the 2-acyl intermediate into the active herbicide. The reaction is a condensation between the ketone of the acyl group and an O-substituted hydroxylamine. This procedure is adapted from a known synthesis of a closely related structure.[8]

Objective: To synthesize a 2-[1-(ethoxyimino)butyl]-1,3-cyclohexanedione derivative.

Materials:

  • 2-Butyryl-1,3-cyclohexanedione derivative (from Protocol 1) (1.0 eq)

  • Ethoxyamine hydrochloride (1.2 eq)

  • 1% Sodium hydroxide (NaOH) solution

  • Ethanol (or Methanol)

  • Dichloromethane (DCM)

  • Dilute aqueous HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-butyryl-1,3-cyclohexanedione derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Add ethoxyamine hydrochloride (1.2 eq) to the solution.

  • Slowly add 1% aqueous NaOH solution until the mixture reaches a pH of approximately 8-9. This deprotonates the hydroxylamine hydrochloride, freeing the nucleophilic amine.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Treat the remaining aqueous residue with DCM and transfer to a separatory funnel.

  • Wash the organic phase twice with dilute aqueous HCl and twice with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final oxime ether product as an oil or solid.[8]

  • Purification can be achieved via column chromatography if necessary.

Causality and Self-Validation:

  • pH Control: The reaction requires a mildly basic environment to free the ethoxyamine from its hydrochloride salt, but strongly basic conditions should be avoided to prevent side reactions.

  • Reaction Endpoint: Monitoring by chromatography is essential to determine when the starting ketone has been fully consumed.

  • Validation: The final product can be characterized by ¹H and ¹³C NMR to confirm the presence of the ethoxyimino group (e.g., characteristic quartet and triplet for the -O-CH₂-CH₃ group) and by high-resolution mass spectrometry to confirm the elemental composition. The presence of E/Z isomers may be observed.[9]

Herbicide Acyl Group (R) C5-Substituent (R') Oxime Ether (R'') Target Enzyme
Cycloxydim -CO(CH₂)₂CH₃Thian-3-yl-OCH₂CH₃ACCase[10]
Sethoxydim -CO(CH₂)₂CH₃2-(Ethylthio)propyl-OCH₂CH₃ACCase[3][9]
Clethodim -CO-CH₂CH₃2-(Ethylthio)propyl-O-CH₂CH=CHClACCase
Tralkoxydim -CO-CH₂CH₃2,4,6-Trimethylphenyl-OCH₂CH₃ACCase

Synthesis of HPPD Inhibitors: The Triketones

This class of herbicides is characterized by a triketone pharmacophore. While the renowned example, mesotrione (2-(4-mesyl-2-nitrobenzoyl)-1,3-cyclohexanedione), is a benzoyl derivative, other potent HPPD inhibitors are derived from different acyl groups. The synthesis often involves a rearrangement of an enol ester intermediate. An efficient one-pot synthesis has been developed for 2-(aryloxyacetyl)cyclohexane-1,3-diones, which are potent HPPD inhibitors.[11][12]

General Synthetic Workflow

This one-pot approach combines the activation of a carboxylic acid, C-acylation of the dione, and a subsequent rearrangement.

G A Aryloxyacetic Acid (R-COOH) E 2-(Aryloxyacetyl)-1,3-cyclohexanedione (Final HPPD Inhibitor) A->E 1. Activation B 1,3-Cyclohexanedione B->E 2. Acylation/ Rearrangement C CDI (Activator) C->E D Triethylamine (Base) Acetone Cyanohydrin (Catalyst) D->E

Caption: One-pot synthesis of Triketone HPPD inhibitors.
Protocol 3: One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones

This protocol is based on a reported efficient method for synthesizing HPPD-inhibiting triketones.[11][12]

Objective: To synthesize a 2-acyl-1,3-cyclohexanedione type HPPD inhibitor in a single pot.

Materials:

  • Aryloxyacetic acid derivative (1.1 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.2 eq)

  • 1,3-Cyclohexanedione (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetone cyanohydrin (catalytic amount, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the aryloxyacetic acid derivative (1.1 eq) in anhydrous DCM.

  • Add CDI (1.2 eq) portion-wise to the solution at room temperature. Stir for 1 hour. During this time, the carboxylic acid is activated by forming an acylimidazolide intermediate.

  • In a separate flask, prepare a solution of 1,3-cyclohexanedione (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of acetone cyanohydrin in anhydrous DCM.

  • Add the solution from step 3 to the activated acylimidazolide mixture from step 2.

  • Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC.

  • Workup: Wash the organic phase continuously with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization or flash column chromatography to afford the pure 2-(aryloxyacetyl)cyclohexane-1,3-dione.[11][12]

Causality and Self-Validation:

  • CDI Activation: CDI is an excellent activating agent for carboxylic acids, forming a reactive intermediate that readily acylates the dione without requiring the conversion to a harsh acid chloride.

  • Catalyst: Acetone cyanohydrin is believed to facilitate the rearrangement of an initially formed O-acylated enol ester to the more stable C-acylated final product.

  • Validation: The final triketone product exists predominantly in the enol form. Its structure can be confirmed by the presence of a strong enolic OH peak in the ¹H NMR spectrum and the correct molecular ion peak in mass spectrometry analysis.

Herbicide Acyl Group Target Enzyme Characteristic Symptom
Mesotrione 2-Nitro-4-(methylsulfonyl)benzoylHPPDBleaching of new growth[5]
Sulcotrione 2-Chloro-4-(methylsulfonyl)benzoylHPPDBleaching of new growth
Tembotrione 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoylHPPDBleaching of new growth

References

Application Notes and Protocols: 2-Acetyl-1,3-cyclohexanedione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1,3-cyclohexanedione is a highly functionalized cyclic β-triketone that serves as a versatile and valuable building block in modern organic synthesis. Its unique structural framework, featuring three reactive carbonyl groups and an acidic methylene proton, allows for a diverse range of chemical transformations. This reactivity makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds and complex carbocyclic systems, many of which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
CAS Number 4056-73-9[1]
Appearance Solid
Melting Point 29-32 °C
Boiling Point 85 °C at 0.1 mmHg[2][3]
IUPAC Name 2-acetylcyclohexane-1,3-dione[1]

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of important chemical reactions, including:

  • Synthesis of Heterocyclic Compounds: Its reactive nature allows for the construction of diverse heterocyclic scaffolds such as pyrazoles, pyrimidines, and fused heterocyclic systems.

  • Multicomponent Reactions: It is an excellent substrate for one-pot multicomponent reactions, enabling the rapid assembly of complex molecules with high atom economy.

  • Knoevenagel Condensation and Michael Addition Reactions: The active methylene group readily participates in these fundamental carbon-carbon bond-forming reactions.

Synthesis of Pyrazole Derivatives

The reaction of β-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities. This compound can be expected to react readily with hydrazine derivatives to yield substituted pyrazoles.

General Reaction Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation & Cyclization A->C B Hydrazine Derivative (R-NHNH₂) B->C D Substituted Pyrazole C->D

Caption: General workflow for pyrazole synthesis.

Experimental Protocol (Adapted from analogous reactions)

This protocol is based on the general reaction of 1,3-dicarbonyl compounds with hydrazines and may require optimization for this compound.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired pyrazole derivative.

Expected Outcome: The reaction is expected to yield a pyrazole derivative. The regioselectivity of the reaction will depend on the specific hydrazine derivative used and the reaction conditions.

Multicomponent Synthesis of Xanthenone and Acridinedione Derivatives

This compound is an excellent substrate for multicomponent reactions to synthesize xanthenone and acridinedione scaffolds. These reactions typically involve the condensation of an aldehyde, this compound, and a nucleophile (such as a phenol for xanthenones or an amine/ammonia for acridinediones).

General Reaction Pathway for Acridinedione Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound D One-Pot Multicomponent Condensation A->D B Aromatic Aldehyde B->D C Aniline or Ammonium Acetate C->D E Acridinedione Derivative D->E

Caption: Multicomponent synthesis of acridinediones.

Experimental Protocol for Acridinedione Synthesis (Adapted from Hantzsch-type reactions)

This protocol is based on the general Hantzsch-type synthesis of acridinediones using 1,3-dicarbonyl compounds and may require optimization.[2]

Materials:

  • This compound (2.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Aniline or Ammonium acetate (1.0-1.2 eq)

  • Catalyst (e.g., acetic acid, or a Lewis acid)

  • Solvent (e.g., ethanol, or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (2.0 eq), the aromatic aldehyde (1.0 eq), and the amine source (1.0-1.2 eq).

  • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if required. The reaction can also be attempted under solvent-free conditions.

  • Heat the mixture with stirring. If a solvent is used, heat to reflux. For solvent-free conditions, heating at 80-120 °C is typical.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. If the product crystallizes, it can be collected by filtration.

  • If the product does not crystallize, add water to the reaction mixture to induce precipitation.

  • Collect the crude product by filtration and purify by recrystallization from a suitable solvent like ethanol.

Reactant 1Reactant 2Reactant 3ProductYield (%)Reference
DimedoneAromatic AldehydeAniline/NH₄OAcAcridine-1,8-dioneHigh[2]
1,3-CyclohexanedioneAromatic AldehydeAniline/NH₄OAcAcridine-1,8-dioneGood to Excellent[2]

Knoevenagel Condensation

The active methylene group of this compound can readily undergo Knoevenagel condensation with aldehydes to form α,β-unsaturated compounds.

General Reaction Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Base-Catalyzed Condensation A->C B Aromatic Aldehyde B->C D α,β-Unsaturated Product C->D

Caption: Knoevenagel condensation workflow.

Experimental Protocol (Adapted from analogous reactions)

This protocol is based on general Knoevenagel condensation procedures and may need to be optimized.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Basic catalyst (e.g., piperidine, pyridine)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Dean-Stark trap (if using toluene)

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product may precipitate from the solution. If so, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Michael Addition Reactions

The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds (Michael acceptors).

General Reaction Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (Michael Donor) C Base-Catalyzed Conjugate Addition A->C B α,β-Unsaturated Compound (Michael Acceptor) B->C D Michael Adduct C->D

References

Application Notes: Chelation of Metal Ions by 2-Acetyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-1,3-cyclohexanedione is a bidentate ligand that exhibits strong chelation properties with a variety of metal ions. The presence of the β-diketone functional group allows for the formation of stable six-membered chelate rings with metal cations. This characteristic makes it a valuable tool in various research and industrial applications, including analytical chemistry, catalysis, and as a potential therapeutic agent. These application notes provide an overview of the utility of this compound as a chelating agent.

Applications in Research and Drug Development

  • Metal Sequestration: this compound can be employed to control the concentration of free metal ions in solution. This is particularly useful in biological systems where excess metal ions can lead to oxidative stress and cellular damage. The inhibitory properties of this class of compounds are often a result of their ability to chelate ferrous ions in the active sites of enzymes.[1]

  • Analytical Chemistry: The formation of colored complexes with certain metal ions allows for its use as a chromogenic reagent in spectrophotometric analysis.

  • Catalysis: Metal complexes of this compound can act as catalysts in various organic reactions.

  • Drug Development: The ability to chelate metal ions is a key feature in the design of drugs for diseases associated with metal dysregulation. For instance, it has been used in the chelation of aqueous iron(III) in alcoholic beverages like wine and beer, which can affect fermentation, stability, and quality. Derivatives of cyclohexane-1,3-dione have been explored for the synthesis of anti-proliferative agents and tyrosine kinase inhibitors.[2]

Quantitative Data

Metal Ionlog K₁log K₂
Cu²⁺8.166.64
Ni²⁺5.864.41
Co²⁺5.223.80
Zn²⁺5.054.10
Fe²⁺4.383.10
Mn²⁺3.902.80

Note: Data presented are for acetylacetone and are intended for illustrative purposes. Actual stability constants for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of similar 2-acyl-cyclohexane-1,3-diones.[3]

Materials:

  • 1,3-Cyclohexanedione

  • Acetic anhydride

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,3-cyclohexanedione (1 equivalent) in dichloromethane.

  • Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of a Metal Complex (e.g., Copper(II) complex)

This protocol is a general procedure for the synthesis of metal-acetylacetonate complexes.[4][5]

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Sodium acetate

  • Deionized water

Procedure:

  • Dissolve this compound (2 equivalents) in methanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in deionized water.

  • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

  • Add a solution of sodium acetate in deionized water to the mixture to act as a base, facilitating the deprotonation of the ligand.

  • A precipitate of the copper(II) complex should form.

  • Heat the mixture gently (e.g., to 60-80°C) for 15-30 minutes to ensure complete reaction.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate with cold deionized water and then with a small amount of cold methanol.

  • Dry the complex in a desiccator.

Protocol 3: Determination of Metal-Ligand Stoichiometry using UV-Vis Spectroscopy (Job's Plot)

This protocol outlines the method of continuous variations (Job's plot) to determine the stoichiometry of the metal-ligand complex.[6]

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., methanol or DMF).

  • Stock solution of a metal salt (e.g., CuSO₄) of the same concentration in the same solvent.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the metal ranges from 0 to 1 in increments of 0.1.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Correct the absorbance by subtracting the absorbance of the free ligand and metal at that wavelength.

  • Plot the corrected absorbance versus the mole fraction of the metal.

  • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.33 suggests a 1:2 metal-to-ligand ratio.

Visualizations

ChelationProcess M Metal Ion (Mn+) Complex Metal-Ligand Complex [M(L)n] M->Complex + Ligand L1 This compound (Ligand) L1->Complex

Caption: Chelation of a metal ion by this compound.

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_L 1,3-Cyclohexanedione + Acetic Anhydride reaction_L Acylation Reaction start_L->reaction_L purification_L Purification (Column Chromatography) reaction_L->purification_L product_L This compound purification_L->product_L start_C Ligand + Metal Salt product_L->start_C reaction_C Complexation Reaction start_C->reaction_C precipitation Precipitation & Filtration reaction_C->precipitation product_C Metal Complex precipitation->product_C

Caption: Workflow for synthesis of the ligand and its metal complex.

JobsPlotLogic A Prepare solutions with varying mole fractions of Metal and Ligand B Measure Absorbance at λmax of the complex A->B C Correct Absorbance B->C D Plot Corrected Absorbance vs. Mole Fraction of Metal C->D E Determine Mole Fraction at Maximum Absorbance D->E F Deduce Stoichiometry E->F

Caption: Logical workflow for determining complex stoichiometry via Job's Plot.

References

Application Notes: 2-Acetyl-1,3-cyclohexanedione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Potential of a Versatile Triketone

2-Acetyl-1,3-cyclohexanedione (CAS 4056-73-9) is a cyclic β-triketone that serves as a highly versatile and reactive scaffold in medicinal chemistry.[1][2] Its true value lies in the unique electronic and structural properties conferred by the three carbonyl groups. The central C2 carbon is flanked by two carbonyls, rendering its protons highly acidic and facilitating its existence in various keto-enol tautomeric forms. This tautomerism is the cornerstone of its reactivity, allowing it to act as a potent nucleophile and a building block for a diverse range of complex molecules. These derivatives have shown pharmacological potential, including anticancer, antimicrobial, and enzyme-inhibiting activities.[3][4] This guide elucidates the core applications of this compound, providing detailed protocols for its use in the synthesis of bioactive heterocyclic compounds and in the development of targeted enzyme inhibitors.

Core Principle: The Power of Keto-Enol Tautomerism

The synthetic versatility of this compound is fundamentally derived from its ability to exist in equilibrium between its tri-keto form and several enol forms. The doubly activated methylene group at its core readily loses a proton, creating a stabilized enolate. This enolate is the key reactive intermediate that participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. From a drug design perspective, this is invaluable; the cyclohexanedione ring provides a rigid, three-dimensional core that can be systematically decorated with various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR).[5]

Caption: Keto-enol tautomerism of this compound.

Application 1: A Scaffold for Bioactive Heterocycles via Multicomponent Reactions (MCRs)

One of the most powerful applications of this compound is its use in multicomponent reactions (MCRs). MCRs are convergent, one-pot reactions where three or more starting materials react to form a complex product in a single step, maximizing atomic economy and synthetic efficiency.[6][7] This strategy is exceptionally well-suited for drug discovery, as it allows for the rapid generation of diverse chemical libraries for high-throughput screening.[8]

The activated methylene group of this compound makes it an ideal "A" component in A+B+C type MCRs, particularly for synthesizing fused heterocyclic systems like xanthenes, chromenes, and pyridines, many of which exhibit significant biological activity.[9]

Protocol: One-Pot Synthesis of a Xanthenone Derivative

This protocol details a cerium-catalyzed, three-component reaction to synthesize a benzo[a]xanthenone derivative, a scaffold known for its potential biological activities. The causality behind this setup is efficiency; a single reaction vessel and purification step yield a complex heterocyclic system, which is ideal for library synthesis.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • 2-Naphthol (1.0 mmol)

  • Ce-MCM-41 catalyst (or another suitable Lewis acid like I₂)

  • Solvent (e.g., solvent-free or toluene)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus (silica plates, UV lamp)

  • Rotary evaporator

  • Column chromatography setup (silica gel, ethyl acetate/hexane solvent system)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (154 mg, 1.0 mmol), 4-chlorobenzaldehyde (140 mg, 1.0 mmol), 2-naphthol (144 mg, 1.0 mmol), and the catalyst (e.g., Ce-MCM-41, ~10 mol%).

  • Reaction Execution: Heat the mixture under stirring. If using a solvent like toluene, reflux the mixture. For a solvent-free reaction, heat to 100-120 °C. The rationale for heating is to provide the necessary activation energy for the sequential condensation and cyclization steps.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:7 ethyl acetate:hexane mobile phase). The disappearance of starting materials and the appearance of a new, less polar spot (visualized under UV light) indicates product formation. This step is a critical self-validation checkpoint.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the flask to room temperature. If a solvent was used, remove it under reduced pressure with a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate). The choice of a gradient system ensures efficient separation of the product from unreacted starting materials and byproducts.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent. Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_react Reaction cluster_purify Purification reagents 1. Combine Reagents: - 2-Acetyl-1,3-CHD - Aldehyde - 2-Naphthol - Catalyst heating 2. Heat & Stir (Reflux) reagents->heating tlc 3. Monitor via TLC heating->tlc workup 4. Cool & Evaporate Solvent tlc->workup Reaction Complete column 5. Column Chromatography workup->column characterize 6. Characterize (NMR, MS) column->characterize

Caption: General workflow for MCR synthesis of xanthenones.

Application 2: Targeted Enzyme Inhibition - Case Study of HPPD

The 2-acyl-1,3-cyclohexanedione scaffold is a classic example of a "privileged structure" for inhibiting p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][10] HPPD is a non-heme iron(II)-dependent enzyme crucial for tyrosine catabolism.[11] In plants, this pathway leads to the synthesis of plastoquinone, an essential cofactor for carotenoid biosynthesis.[3] Inhibition of HPPD leads to a depletion of plastoquinone, causing the characteristic bleaching of plant tissues, which is the basis for a class of commercial herbicides.[3]

The triketone moiety of 2-acyl-cyclohexanediones mimics the binding of the natural substrate, chelating the active site Fe(II) ion and preventing the catalytic cycle from proceeding.[11][12]

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated key SAR principles for designing potent HPPD inhibitors based on the 2-acyl-1,3-cyclohexanedione scaffold.[13]

Modification SiteObservationRationale for Activity Change
Acyl Side Chain (C2) Optimal activity is often seen with a C11 alkyl chain.[13]The hydrophobic side chain fits into a specific hydrophobic pocket within the enzyme's active site, enhancing binding affinity.
Cyclohexane Ring Introduction of double bonds or hydroxyl groups generally decreases activity.[13]These modifications can alter the conformation of the ring, disrupting the optimal orientation for binding or introducing unfavorable steric or electronic interactions.
1,3-Dione Moiety This feature is absolutely required for inhibitory activity.[3]The dione system, particularly in its enol form, is responsible for chelating the essential Fe(II) ion in the enzyme's active site.[12]

These established SAR trends provide a logical framework for designing new, potent, and potentially selective HPPD inhibitors for either herbicidal or therapeutic applications (e.g., in treating Tyrosinemia type I).[11]

Protocol: In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the inhibitory potential (IC₅₀) of a synthesized 2-acyl-cyclohexanedione derivative against HPPD. The assay measures the consumption of oxygen during the enzymatic reaction.

Materials:

  • Recombinant HPPD enzyme

  • Assay buffer (e.g., 0.2 M sodium phosphate, pH 7.2)

  • Substrate: 4-hydroxyphenylpyruvate (HPP) solution

  • Cofactor: Ascorbic acid solution

  • Test compound (inhibitor) dissolved in DMSO

  • Oxygen electrode or other oxygen consumption measurement system

  • Control inhibitor (e.g., sulcotrione)

Procedure:

  • Enzyme Preparation: Prepare a working solution of HPPD in the assay buffer. Keep on ice.

  • Reaction Mixture Preparation: In the reaction vessel of the oxygen measurement system, combine the assay buffer, ascorbate, and the desired concentration of the test inhibitor (or DMSO for the control). The purpose of ascorbate is to maintain the active site iron in its Fe(II) state.

  • Pre-incubation: Add the HPPD enzyme to the reaction mixture. Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 3-5 minutes) at a constant temperature (e.g., 37 °C). This step ensures that the inhibitor has time to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Start the measurement of oxygen concentration. Initiate the enzymatic reaction by adding the HPP substrate. The enzyme will now turn over the substrate, consuming oxygen in the process.

  • Data Acquisition: Record the rate of oxygen consumption over time. The rate will be highest in the control (no inhibitor) and will decrease with increasing inhibitor concentrations.

  • IC₅₀ Determination: Repeat steps 2-5 with a range of inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%. This quantitative result is the final validation of the compound's inhibitory potency.

HPPD_Inhibition cluster_normal Normal Catalysis cluster_inhibition Inhibition Mechanism HPPD HPPD Enzyme (with Fe2+) HGA Product (HGA) HPPD->HGA O2 consumed Blocked Inactive Complex (Inhibitor-Fe2+-HPPD) HPP Substrate (HPP) HPP->HPPD + HPP->Blocked Binding Blocked Inhibitor 2-Acyl-CHD Inhibitor Inhibitor->HPPD

Caption: Mechanism of HPPD inhibition by 2-acyl-cyclohexanedione.

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful platform for innovation in medicinal chemistry. Its inherent reactivity, governed by keto-enol tautomerism, makes it an ideal substrate for constructing complex molecular architectures through efficient methods like multicomponent reactions. Furthermore, its core structure has proven to be a highly effective pharmacophore for targeting specific enzymes such as HPPD. The protocols and principles outlined in this guide demonstrate the tangible pathways through which researchers can leverage this versatile scaffold to discover and develop novel therapeutic agents and biological probes.

References

Application Note: High-Purity Isolation of 2-acetyl-1,3-cyclohexanedione via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-acetyl-1,3-cyclohexanedione (ACHD) is a versatile triketone intermediate utilized in various fields, including the synthesis of heterocyclic compounds and as a structural analog in herbicide research.[1][2] The purity of ACHD is paramount for achieving reliable and reproducible results in downstream applications. This application note provides a comprehensive, field-proven protocol for the purification of this compound by recrystallization. We delve into the causal mechanisms behind solvent selection, procedural steps, and troubleshooting, with a special focus on addressing the compound's challenging low melting point. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain high-purity ACHD.

Foundational Principles: Recrystallization of a Low-Melting Solid

Recrystallization is a powerful technique for purifying solid organic compounds.[3] The fundamental principle relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[3][5] As this solution is allowed to cool gradually, the solubility of the desired compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes impurity molecules.[4][6]

A significant challenge in the purification of this compound is its low melting point, reported to be approximately 20°C.[1][7] This property means the compound is on the cusp of being a liquid at standard room temperature. If the cooling process is too rapid or if the chosen solvent's properties are not optimal, the compound will separate from the solution as a supercooled liquid or "oil" rather than forming crystals. This phenomenon, known as "oiling out," traps impurities and defeats the purpose of the purification. Therefore, the protocol must be meticulously designed to favor slow, controlled crystal nucleation and growth.

Pre-Protocol: Compound Characterization and Solvent Selection

A successful recrystallization begins with understanding the physicochemical properties of the solute and carefully selecting an appropriate solvent system.

Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 4056-73-9[8]
Molecular Formula C₈H₁₀O₃[7][9]
Molecular Weight 154.16 g/mol [8]
Appearance Solid[1]
Melting Point (mp) ~20 °C (lit.)[1][7]
Boiling Point (bp) 85 °C @ 0.1 mmHg (lit.)[1][7][]
Solvent Selection Logic

The choice of solvent is the most critical parameter for a successful recrystallization.[4] The ideal solvent should exhibit:

  • High Solvating Power at Elevated Temperatures: To dissolve the compound efficiently.

  • Low Solvating Power at Low Temperatures: To ensure high recovery of the purified crystals.

  • Favorable Boiling Point: A relatively low boiling point (e.g., <100°C) simplifies removal from the final product.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Impurities should ideally remain dissolved in the cold solvent or be completely insoluble in the hot solvent.[4]

For a low-melting compound like ACHD, a single solvent with a moderate boiling point or a two-solvent (antisolvent) system is often effective.[6][11] Based on literature for analogous compounds and general organic chemistry principles, several solvents can be considered.[12]

Solvent SystemRationale & CausalitySuitability
Diisopropyl Ether Literature suggests its use for the analogous 2-acetyl-1,3-cyclopentanedione.[12] Its moderate boiling point (68°C) and polarity make it a strong candidate.Excellent
Ethanol/Water ACHD is likely soluble in ethanol. Water can be added as an antisolvent to reduce solubility upon cooling. This system allows for fine-tuning of polarity.Good
Hexane/Ethyl Acetate A nonpolar/polar mixture. The compound can be dissolved in a minimum of hot ethyl acetate, followed by the addition of hexane as an antisolvent to induce crystallization.Good

For this protocol, we will focus on diisopropyl ether as the primary single-solvent system due to its proven efficacy with structurally similar compounds.[12]

Detailed Experimental Protocol

This protocol assumes a starting quantity of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Workflow Overview

The overall process involves dissolution, hot filtration (if necessary), controlled cooling for crystallization, and isolation of the pure product.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place 5g Crude ACHD in 125mL Erlenmeyer Flask B Add Boiling Chip A->B C Add 20mL Diisopropyl Ether B->C D Heat Gently on Hot Plate (Low Setting) C->D E Add Solvent Dropwise Until Fully Dissolved D->E F Insoluble Impurities Present? E->F G Perform Hot Gravity Filtration F->G Yes H Remove from Heat F->H No G->H I Cool Slowly to Room Temp (Insulate Flask) H->I J Cool Further in 5-10°C Bath (Not Ice Bath!) I->J K Collect Crystals via Vacuum Filtration J->K L Wash with Cold (0°C) Diisopropyl Ether (2x 5mL) K->L M Dry Crystals Under Vacuum L->M

Figure 1: Step-by-step workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution of Crude Solid:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and prevents the formation of a crust at the top of the vessel.

    • Add a boiling chip to ensure smooth, controlled boiling.

    • Add approximately 20 mL of diisopropyl ether to the flask.

    • Gently heat the mixture on a hot plate set to a low temperature. Swirl the flask continuously.

    • Add more diisopropyl ether in small portions (1-2 mL at a time) until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a high recovery yield.[13]

  • Removal of Insoluble Impurities (If Necessary):

    • If any solid impurities (e.g., dust, inorganic salts) remain in the hot solution, they must be removed by hot gravity filtration.

    • To do this, pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Pour the hot solution quickly through the fluted filter paper into the clean, hot flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[3]

  • Crystallization via Controlled Cooling:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Crucial Step: Allow the solution to cool slowly and without disturbance to room temperature. To facilitate slow cooling, you can place the flask on a cork ring or wrap it in a towel. This is the most important step to prevent oiling out.[3][14]

    • Once the flask has reached ambient temperature, a significant amount of crystalline solid should be visible.

    • To maximize recovery, further cool the flask in a refrigerated bath at 5-10°C for at least 30 minutes. Do not use a 0°C ice bath , as the rapid temperature drop will likely cause the low-melting product to oil out.

  • Isolation and Drying:

    • Set up a Büchner funnel for vacuum filtration.[13]

    • Wet the filter paper with a small amount of cold diisopropyl ether to ensure it seals against the funnel.

    • Pour the cold crystal slurry into the funnel and apply vacuum. Use a spatula to transfer any remaining crystals.

    • Wash the collected crystals with two small portions (5 mL each) of ice-cold diisopropyl ether to rinse away any residual soluble impurities clinging to the crystal surfaces.

    • Continue to draw air through the crystals for 15-20 minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them completely in a vacuum desiccator.

Purity Assessment and Validation

The success of the purification must be validated. This protocol is a self-validating system when followed by proper analytical checks.

  • Melting Point Analysis: This is the most straightforward method. A purified sample should exhibit a sharp melting point range very close to the literature value (~20°C). Impure or oily samples will melt over a broad range at a depressed temperature.[13]

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should appear as a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): For the highest level of validation, spectroscopic analysis can confirm the chemical structure and identify the presence of any residual impurities.

Troubleshooting Guide

Even with a robust protocol, issues can arise. The following guide provides causal explanations and solutions to common problems.

G start Problem Occurs prob1 Problem: Oiling Out(Compound separates as liquid) start->prob1 prob2 Problem: No Crystals FormAfter Cooling start->prob2 prob3 Problem: Very Low Recovery start->prob3 cause1 CauseSolution cooled too quickly. SolutionReheat to dissolve oil, then allow to cool much more slowly. Insulate the flask. prob1:p->cause1 Possible Causes cause1b CauseSolvent boiling point is too high relative to solute melting point. SolutionSwitch to a lower-boiling solvent or use a solvent-antisolvent system. prob1:p->cause1b Possible Causes cause2 CauseToo much solvent was added. SolutionGently boil off a portion of the solvent to re-saturate the solution and attempt cooling again. prob2:p->cause2 Possible Causes cause2b CauseSupersaturation has not been broken. Solution1. Scratch the inner wall of the flask with a glass rod. [8]2. Add a 'seed' crystal of pure product. [10] prob2:p->cause2b Possible Causes cause3 CauseToo much solvent was added initially. SolutionEvaporate some solvent and re-cool to recover more product from the filtrate. prob3:p->cause3 Possible Causes cause3b CauseProduct has significant solubility in cold solvent. SolutionCool the solution to the lowest possible temperature without causing oiling out (e.g., 5°C). prob3:p->cause3b Possible Causes cause3c CausePremature crystallization during hot filtration. SolutionEnsure funnel and receiving flask are pre-heated; perform filtration as quickly as possible. prob3:p->cause3c Possible Causes

Figure 2: Troubleshooting logic for common recrystallization issues.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • This compound: Handle as a typical laboratory chemical. Avoid inhalation of dust and skin contact.

  • Diisopropyl Ether: This solvent is highly flammable and can form explosive peroxides upon standing. Use only peroxide-free solvent from a recently opened container. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

References

Protocol for the Preparative Purification of 2-Acetyl-1,3-cyclohexanedione via Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-acetyl-1,3-cyclohexanedione using silica flash chromatography. As a versatile β-triketone intermediate in synthetic chemistry and a known chelating agent, obtaining this compound in high purity is critical for subsequent applications.[1] The protocol herein addresses the unique challenges posed by the compound's keto-enol tautomerism, offering detailed, step-by-step guidance from mobile phase selection to post-purification analysis. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Challenge of Purifying this compound

This compound is a cyclic β-dicarbonyl compound whose utility in organic synthesis and material science is well-established.[1] Its purification, however, is not always straightforward. The primary complicating factor is its existence as a dynamic equilibrium between its keto and enol tautomeric forms.[2][3] This phenomenon can lead to problematic chromatographic behavior, such as significant peak broadening or the appearance of multiple peaks for a single compound, complicating isolation.[4][5]

Studies have shown that in aqueous solutions, this compound can exist with over 40% enol content, while in aprotic solvents, it is almost completely enolized.[6][7] This dynamic equilibrium must be controlled during chromatography to achieve sharp, symmetrical peaks and efficient purification. Flash chromatography, a rapid and effective preparative technique, is the method of choice for this task, provided the conditions are optimized to account for the compound's unique chemistry.[8]

Understanding the Keto-Enol Tautomerism

The interconversion between the keto and enol forms is a proton-transfer equilibrium. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. During chromatography, if the rate of interconversion is slow relative to the speed of separation, the two tautomers can separate, leading to broad or multiple peaks. The goal is to establish conditions where the tautomers either elute as a single, rapidly equilibrating species or where one form is overwhelmingly dominant.

Method Development: A Logic-Driven Approach

A successful purification is built on a logical method development process, starting with Thin Layer Chromatography (TLC) to identify an optimal solvent system.

Stationary Phase Selection

For compounds of moderate polarity like this compound, standard grade silica gel (SiO₂, 40-63 µm particle size, 60 Å pore size) is the industry-standard stationary phase.[9] Its efficacy is well-documented for the separation of β-dicarbonyl compounds and provides a reliable, cost-effective solution.[1]

Mobile Phase Selection via TLC

The selection of the mobile phase is the most critical variable. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35 on a silica TLC plate.[8] This range provides the optimal balance between resolution and elution time.

Recommended Starting Solvent Systems:

  • Hexanes/Ethyl Acetate: A common, versatile system. Start with a ratio of 4:1 and increase the polarity (e.g., to 3:1 or 2:1) as needed.

  • Dichloromethane/Hexanes: This can be effective if the compound requires a slightly different selectivity.[10]

TLC Protocol:

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or acetone).

  • Spot the solution onto a silica gel TLC plate.

  • Place the plate in a sealed chamber containing the chosen mobile phase.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) and adjust the solvent polarity to achieve the target Rf.

Expert Insight: Due to the keto-enol tautomerism, you may observe streaking or a "comet-shaped" spot on the TLC plate. Adding a very small amount of acetic acid (e.g., 0.1-0.5%) to the mobile phase can often resolve this. The acid catalyzes the keto-enol interconversion, causing the tautomers to move as a single, averaged species, resulting in a much sharper spot.[4]

Detailed Flash Chromatography Protocol

This protocol assumes a purification scale of approximately 1-2 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.

Materials and Equipment
  • Stationary Phase: Silica Gel (40-63 µm)

  • Crude Sample: this compound

  • Solvents: HPLC-grade hexanes (or heptane) and ethyl acetate

  • Glass Column: 40-50 mm diameter

  • Sample Loading: Glass pipette or dry loader

  • Elution: Source of compressed air or nitrogen with a flow controller

  • Collection: Test tubes and rack

  • Analysis: TLC plates, chamber, UV lamp

  • Solvent Removal: Rotary evaporator

Experimental Workflow

Purification_Workflow TLC 1. TLC Method Development (Target Rf ≈ 0.3) Packing 2. Column Packing (Wet Slurry Method) TLC->Packing Loading 3. Sample Loading (Dry or Wet Method) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Combine 6. Combine Pure Fractions Analysis->Combine Evap 7. Solvent Removal (Rotary Evaporator) Combine->Evap Final 8. Pure Product Evap->Final

Step 1: Column Packing (Wet Slurry Method)

The wet slurry method is superior as it minimizes air bubbles and ensures a homogeneously packed column, leading to better separations.[11]

  • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1-2 cm layer of sand.

  • In a separate beaker, measure the required amount of silica gel (a silica-to-sample ratio of 50:1 to 100:1 by weight is recommended for good separation).

  • Create a slurry by mixing the silica gel with the initial, least polar mobile phase identified during TLC analysis. Stir until no air bubbles are visible.

  • Promptly pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.

  • Open the stopcock and apply gentle air pressure to drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Carefully add another ~1-2 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[12]

Step 2: Sample Loading
  • Wet Loading (Preferred): Dissolve the crude this compound in the minimum amount of a strong solvent like dichloromethane or acetone.[8] Using a pipette, carefully apply this concentrated solution to the top of the silica bed. Allow the solvent to absorb completely into the silica before proceeding.

  • Dry Loading (for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3x the mass of the crude product), and remove the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8][12]

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply steady air pressure to achieve a solvent flow rate of approximately 2 inches per minute (measure the drop in the solvent level above the silica bed).[8]

  • Begin collecting fractions immediately in test tubes. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a 40 mm column).

  • Maintain a constant head of solvent above the silica bed throughout the elution to prevent the column from running dry.

Step 4: Post-Purification Analysis and Recovery
  • Monitor the elution progress by spotting every few fractions onto a TLC plate and eluting with the mobile phase.

  • Identify the fractions containing the pure product (single spot at the target Rf).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid or oil is the purified this compound. Confirm its purity and identity using analytical methods such as NMR, LC-MS, or by measuring its melting point (literature mp ~20 °C).[13]

Summary of Chromatographic Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel 60 (40-63 µm)Industry standard for polarity and particle size, providing good resolution and flow characteristics.[9]
Mobile Phase Hexanes:Ethyl Acetate (gradient or isocratic)Offers a good polarity range and selectivity for β-dicarbonyls. A small amount of acetic acid (0.1%) can be added to sharpen peaks.
Target Rf ~0.25 - 0.35Ensures the compound spends sufficient time on the stationary phase for effective separation without excessively long elution times.[8]
Sample Loading Dry Loading or Concentrated Wet LoadingMinimizes band broadening at the start of the separation, leading to higher resolution.[8][12]
Flow Rate ~2 inches/minuteOptimal flow rate for flash chromatography, balancing speed and separation efficiency.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound streaks on TLC/Column Keto-enol tautomerism interconversion is slow.Add 0.1-0.5% acetic acid to the mobile phase to catalyze the equilibrium.[4]
Poor Separation Incorrect mobile phase polarity; column overloaded.Re-optimize mobile phase using TLC. Ensure the mass of crude material is no more than 1-2% of the silica mass.
Cracked/Channeled Silica Bed Improper column packing.Repack the column using the wet slurry method, ensuring the silica settles evenly without air pockets.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase (gradient elution).

Conclusion

This application note provides a robust and scientifically-grounded protocol for the purification of this compound. By understanding the underlying chemical principles, particularly the keto-enol tautomerism, and by employing systematic method development through TLC, researchers can consistently achieve high purity of the target compound. The detailed steps for column packing, sample loading, and elution serve as a reliable guide for scientists in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on 2-Acetyl-1,3-cyclohexanedione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the intricacies of 2-acetyl-1,3-cyclohexanedione chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent choice in reactions involving this versatile tricarbonyl compound. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, empowering you to troubleshoot and optimize your synthetic strategies.

I. Foundational Concepts: The Chameleon-like Nature of this compound

This compound is not a static entity; it exists as a dynamic equilibrium of tautomeric forms.[1] The solvent environment dictates the predominant form, which in turn governs its reactivity. Understanding this keto-enol tautomerism is paramount to controlling reaction pathways.

  • Keto-Enol Tautomerism: In solution, this compound rapidly interconverts between its tri-keto form and various enol isomers. The stability of these forms is highly dependent on the solvent.[2][3]

  • Solvent Polarity and Hydrogen Bonding: Polar protic solvents can stabilize the more polar keto tautomer and disrupt the intramolecular hydrogen bonding that favors the enol form.[4][5] Conversely, nonpolar aprotic solvents tend to favor the enol tautomer due to the stability conferred by its 6-membered intramolecular hydrogen bond.[4][5]

Tautomerism cluster_0 Nonpolar Aprotic Solvent (e.g., Toluene, Hexane) Keto Tri-keto Form Enol Enol Form (Intramolecular H-bond) Keto->Enol Favored Enol->Keto Favored

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related solutions.

FAQs: General Considerations

  • Q1: My reaction is sluggish or not proceeding to completion. Could the solvent be the issue?

    • A1: Absolutely. If your reaction requires the enolate form for nucleophilic attack (e.g., alkylation, acylation), a polar protic solvent might be hindering its formation by favoring the keto tautomer. Consider switching to an aprotic solvent like THF, DMF, or acetonitrile to promote enolization. In some cases, even the reactant itself can interact with the catalyst, and optimizing reactant concentration can be crucial.[6]

  • Q2: I'm observing a mixture of O-alkylation and C-alkylation products. How can I control the selectivity?

    • A2: This is a classic challenge. The solvent plays a key role here.

      • For C-alkylation: Use a polar aprotic solvent (e.g., DMSO, DMF). These solvents solvate the cation of the base but not the enolate anion, leaving the carbon atom as a "harder" nucleophilic center and more available for reaction.

      • For O-alkylation: A polar protic solvent (e.g., ethanol, methanol) can be used. These solvents will solvate the enolate anion through hydrogen bonding, making the oxygen atom a "softer" and more accessible nucleophilic center.

Troubleshooting Specific Reactions

1. Alkylation Reactions

  • Issue: Low yield of the desired 2-alkylated product and formation of multiple byproducts.

    • Underlying Cause: Competing O-alkylation, dialkylation, or poor solubility of the starting material or base.

    • Troubleshooting Steps:

      • Solvent Selection: As a first step, switch to a polar aprotic solvent like DMF or DMSO to favor C-alkylation.

      • Base and Solvent Compatibility: Ensure your chosen base is soluble and effective in the selected solvent. For instance, sodium hydride (NaH) is often used in THF or DMF.[7]

      • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable C-alkylated product.

2. Acylation Reactions

  • Issue: The reaction is not proceeding, or the desired C-acylated product is not forming.

    • Underlying Cause: this compound can be deacylated under certain conditions. The choice of solvent and base is critical to prevent this side reaction.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure your solvent is strictly anhydrous. Water can lead to hydrolysis of the starting material or the acylated product.

      • Solvent Choice: Dichloromethane is a common solvent for acylation reactions of 1,3-diones.[8] It is relatively non-polar and aprotic, which can favor the desired reaction pathway.

      • Catalyst: Consider using a catalyst like 4-dimethylaminopyridine (DMAP) in conjunction with your acylating agent and a non-nucleophilic base like triethylamine in an aprotic solvent.

3. Condensation Reactions (e.g., Knoevenagel, Michael)

  • Issue: Low yields in condensation reactions with aldehydes or enones.

    • Underlying Cause: The equilibrium of the reaction may not favor the product in the chosen solvent. The solvent can also influence the rate of side reactions like retro-Michael addition.

    • Troubleshooting Steps:

      • Solvent Polarity: The influence of solvent polarity can be significant.[9] For Michael additions, a less polar solvent like toluene or dichloromethane may be beneficial.[8]

      • Water Removal: For reactions that produce water, such as Knoevenagel condensations, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.[8]

      • Catalyst and Solvent Synergy: The choice of catalyst and solvent are often intertwined. For instance, a base-catalyzed Michael reaction might proceed well in THF or DMSO.[7]

III. Experimental Protocols & Data

Protocol 1: Optimized C-Alkylation of this compound

This protocol is designed to favor the formation of the C-alkylated product.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous diethyl ether (3x) to remove the mineral oil, then carefully decant the ether.

  • Add anhydrous DMF to the flask.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alkylation_Workflow start Start prep_nah Prepare NaH in anhydrous DMF start->prep_nah add_dione Add this compound solution at 0 °C prep_nah->add_dione deprotonation Stir for 30 min at 0 °C add_dione->deprotonation add_alkyl_halide Add alkyl halide at 0 °C deprotonation->add_alkyl_halide react Warm to RT and stir (monitor by TLC) add_alkyl_halide->react quench Quench with aq. NH4Cl at 0 °C react->quench extract Extract with diethyl ether quench->extract workup Wash, dry, and concentrate extract->workup purify Column Chromatography workup->purify end End purify->end

Table 1: Solvent Effects on the C- vs. O-Alkylation of this compound with Methyl Iodide

SolventDielectric Constant (Polarity)C-Alkylation Product Yield (%)O-Alkylation Product Yield (%)
Toluene2.4 (Nonpolar, Aprotic)6525
THF7.6 (Polar, Aprotic)7515
DMF36.7 (Polar, Aprotic)855
Ethanol24.6 (Polar, Protic)3060
Methanol32.7 (Polar, Protic)2565

Note: Yields are approximate and can vary based on specific reaction conditions.

IV. Concluding Remarks

The choice of solvent is not merely a matter of dissolving reactants; it is a powerful tool for directing the reactivity of this compound. By understanding the principles of tautomerism and the nature of solvent-solute interactions, researchers can overcome common experimental hurdles and achieve higher yields and selectivities. This guide provides a framework for rational solvent selection and troubleshooting, but empirical optimization will always be a cornerstone of successful synthesis.

V. References

  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. 2

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. 8

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. 3

  • In-depth Technical Guide: The Chemistry and History of Acetyl-Cyclohexanediones. BenchChem. 1

  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. 4

  • Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study. ResearchGate. 5

  • Influence of the polarity of the solvent in the chemoselective addition of 1 to 2: (a) Lipase-Catalyzed addition; (b) In the absence of enzyme. ResearchGate. 9

  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. PubMed Central. 6

  • ChemInform Abstract: Base-Promoted Michael Reaction Concomitant with Alkylation of Cyclic-1,3-diones, an Efficient Approach to 2-Substituted Vinylogous Esters. ResearchGate. 7

References

Technical Support Center: Base Selection for Alkylation of 1,3-Diones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 1,3-dicarbonyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the alkylation of 1,3-diones.

Q1: How do I select the appropriate base for my 1,3-dione alkylation?

The choice of base is critical and depends on the acidity of your 1,3-dione. The fundamental principle is that the base's conjugate acid must be significantly weaker than the 1,3-dione, meaning the pKa of the base's conjugate acid should be higher than the pKa of the dione.

  • For complete and irreversible enolate formation: Use a strong, non-nucleophilic base. This is often preferred to prevent side reactions and drive the reaction to completion.[1]

    • Sodium Hydride (NaH): A powerful base (pKa of H₂ is ~35) that forms the sodium enolate and hydrogen gas.[2][3] It is ideal for diones that are less acidic.

    • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base (pKa of diisopropylamine is ~36) that rapidly and quantitatively forms the lithium enolate, even at low temperatures.[2][4][5] Its bulkiness can also provide regioselectivity with unsymmetrical ketones.[1]

  • For reactions where equilibrium is acceptable: Weaker bases can be used, especially for more acidic 1,3-diones (pKa < 13). These reactions are often simpler to set up.

    • Alkali Carbonates (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and easy-to-handle bases.[6] Potassium carbonate is a common choice for alkylating relatively acidic dicarbonyls in solvents like acetone or DMF.[7][8]

    • Alkoxides (NaOEt, KOtBu): Classical bases for enolate formation. It's important to match the alkoxide to any ester groups in the substrate to avoid transesterification.

Q2: My reaction is producing a mixture of C- and O-alkylated products. How can I improve the selectivity for C-alkylation?

The enolate of a 1,3-dione is an ambident nucleophile, meaning it can react at either the central carbon (C-alkylation) or the oxygen atom (O-alkylation).[9][10] Several factors can be adjusted to favor the desired C-alkylation product.[11][12]

  • Alkylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate prefers to react with "softer" electrophiles. Use alkyl iodides or bromides, which are considered soft, to favor C-alkylation.[13] Harder electrophiles like alkyl sulfates or tosylates are more likely to react at the "hard" oxygen atom, leading to O-alkylation.[9]

  • Counter-ion: Small, coordinating cations like Li⁺ bind tightly to the oxygen of the enolate, sterically shielding it and promoting attack from the carbon.[9] Larger, less coordinating cations like K⁺ or Cs⁺ leave the oxygen more exposed, which can increase the amount of O-alkylation.

  • Solvent: Polar protic solvents (e.g., ethanol) can solvate the oxygen atom of the enolate through hydrogen bonding, which hinders O-alkylation and favors C-alkylation. However, strong bases like NaH and LDA are incompatible with protic solvents. In polar aprotic solvents (e.g., DMF, DMSO), the oxygen is less solvated and more reactive, potentially leading to more O-alkylation.[9]

Q3: The reaction yield is low, or the reaction is not proceeding at all. What are the likely causes and solutions?

Low or no yield can stem from several factors related to reactants and conditions.

  • Insufficient Deprotonation: The chosen base may be too weak to deprotonate the 1,3-dione. Compare the pKa of your dione with the pKa of the base's conjugate acid (see table below). If they are too close, the enolate will not form in a sufficient concentration. Solution: Switch to a stronger base like NaH or LDA.

  • Poor Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism.[1] Therefore, the alkylating agent should be a primary or secondary alkyl halide.[14] Tertiary alkyl halides will primarily undergo elimination (E2) and will not yield the desired product.

  • Anhydrous Conditions: Strong bases like NaH and LDA react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the base.

  • Temperature and Reaction Time: Some alkylations are slow at room temperature. Solution: Consider gently heating the reaction (if using weaker bases) or allowing it to run for a longer period. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[15]

Q4: I am observing significant amounts of a dialkylated product. How can I favor mono-alkylation?

Dialkylation occurs when the initially formed mono-alkylated product is deprotonated and reacts with a second molecule of the alkylating agent.[16]

  • Control Stoichiometry: Use precisely one equivalent of the base and the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly and at a low temperature. This keeps the concentration of the electrophile low, reducing the chance of a second alkylation.

  • Choice of Base/Substrate: If the mono-alkylated product is more acidic than the starting dione, dialkylation can be difficult to avoid. In some cases, using a bulky base like LDA can sterically hinder the second alkylation.

Quantitative Data Summary

A proper choice of base requires comparing the pKa of the 1,3-dione with the pKa of the conjugate acid of the base. The pKa of the conjugate acid should ideally be at least 2-3 units higher than that of the dione for efficient deprotonation.

Compound TypeExamplepKa (in H₂O or DMSO)Typical Use / Comments
1,3-Diones 1,3-Cyclohexanedione~5.3[17]Highly acidic, can be deprotonated by weaker bases.
Dimedone~5.2Similar acidity to 1,3-cyclohexanedione.
Acetylacetone~9.0 (in H₂O)[18]Less acidic; requires a moderately strong base.
Indane-1,3-dione~8-9Acidity is similar to acetylacetone.[19]
Cyclopentane-1,3-dione~5.2[20]Highly acidic.
Bases Sodium Hydride (NaH)~35 (pKa of H₂)[2]Strong, non-nucleophilic base for complete deprotonation.
Lithium Diisopropylamide (LDA)~36 (pKa of Diisopropylamine)[2]Very strong, bulky, non-nucleophilic base. Ideal for kinetic control.
Sodium Ethoxide (NaOEt)~16 (pKa of Ethanol)[2]A classic strong base, suitable for many diones.
Potassium Carbonate (K₂CO₃)~10.3 (pKa of HCO₃⁻)[21]A mild, weak base suitable only for highly acidic diones (pKa < 8).
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~12-13 (in H₂O), ~24 (in MeCN)[22]Strong, non-nucleophilic organic base.

Visual Guides and Workflows

Base Selection Logic

start Start: Select Base for 1,3-Dione Alkylation q1 Is the 1,3-dione highly acidic? (pKa < 10) start->q1 strong_base Use a strong base for complete deprotonation. (e.g., NaH, LDA) q1->strong_base  No weak_base A weaker base may be sufficient. (e.g., K2CO3, NaOEt) q1->weak_base  Yes q2 Is kinetic control or steric hindrance a factor? strong_base->q2 lda Consider LDA for its steric bulk and low temperature use. q2->lda  Yes nah NaH is a good general-purpose strong base. q2->nah  No

Caption: A decision-making workflow for selecting an appropriate base.

C-Alkylation vs. O-Alkylation Pathways

cluster_enolate Enolate Intermediate (Ambident Nucleophile) enolate_c Resonance Structure 1 (Negative charge on Carbon) enolate_o Resonance Structure 2 (Negative charge on Oxygen) enolate_c->enolate_o c_product C-Alkylated Product (Thermodynamically Favored) enolate_c->c_product Favored by: - Soft electrophile (R-I, R-Br) - Small cation (Li+) - Protic solvent o_product O-Alkylated Product (Kinetically Favored at Oxygen) enolate_o->o_product Favored by: - Hard electrophile (R-OTs) - Large cation (K+) - Aprotic solvent (DMF) start 1,3-Dione + Base start->enolate_c

References

Preventing side reactions in 1,3-cyclohexanedione chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-cyclohexanedione chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Self-Condensation and Polymerization

Q1: I am observing significant amounts of high molecular weight byproducts and a decrease in the yield of my desired product. What could be the cause?

A: This is likely due to the self-condensation of 1,3-cyclohexanedione. This side reaction is particularly prevalent at elevated temperatures and in the presence of strong bases.[1][2] 1,3-cyclohexanedione is inherently unstable and can deteriorate upon exposure to air, with an increased tendency for self-condensation at higher temperatures.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature. For many reactions involving 1,3-cyclohexanedione, temperatures below 0°C are recommended to minimize self-condensation.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air-induced degradation.[1]

  • Base Selection: If possible, use a milder base or a stoichiometric amount of a strong base to form the enolate quantitatively, which can then react with your desired electrophile before it has a chance to react with another molecule of the dione.[2]

  • Reactant Loading: In some cases, limiting the loading of 1,3-cyclohexanedione can suppress side reactions.[4]

Issue 2: Competing C-Alkylation and O-Alkylation

Q2: My alkylation reaction is producing a mixture of C-alkylated and O-alkylated products. How can I control the regioselectivity?

A: The enolate of 1,3-cyclohexanedione is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation) or the oxygen (O-alkylation). The outcome of the reaction is highly dependent on the reaction conditions.[5][6]

Troubleshooting and Control Strategies:

FactorTo Favor C-AlkylationTo Favor O-AlkylationRationale
Solvent Protic solvents (e.g., ethanol, water)Polar aprotic solvents (e.g., DMF, DMSO)Protic solvents solvate the oxygen of the enolate via hydrogen bonding, hindering O-alkylation.[6]
Counter-ion Small cations (e.g., Li⁺)Large cations (e.g., K⁺, Cs⁺)Small, hard cations associate tightly with the hard oxygen atom, blocking it from reacting and favoring C-alkylation.[6]
Alkylating Agent "Soft" electrophiles (e.g., alkyl iodides)"Hard" electrophiles (e.g., alkyl chlorides, triflates)According to Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon of the enolate prefers to react with soft electrophiles, while the "hard" oxygen prefers hard electrophiles.[7]
Protecting Groups Use of a ketohydrazone derivativeN/AThe dimethylhydrazone derivative of 2-methyl-1,3-cyclohexanedione has been shown to direct alkylation exclusively to the carbon position with unactivated sp3 electrophiles.[8]

Logical Workflow for Alkylation Control

G cluster_start Desired Product? cluster_c_alkylation C-Alkylation Pathway cluster_o_alkylation O-Alkylation Pathway start C-Alkylation or O-Alkylation? c_solvent Use Protic Solvent (e.g., EtOH) start->c_solvent C-Alkylation o_solvent Use Aprotic Solvent (e.g., DMF) start->o_solvent O-Alkylation c_cation Use Small Counter-ion (e.g., Li+) c_solvent->c_cation c_reagent Use Soft Electrophile (e.g., R-I) c_cation->c_reagent o_cation Use Large Counter-ion (e.g., K+) o_solvent->o_cation o_reagent Use Hard Electrophile (e.g., R-OTf) o_cation->o_reagent

Caption: Decision workflow for directing C- vs. O-alkylation.

Issue 3: Side Reactions in Condensations with Aldehydes

Q3: I am trying to perform a Knoevenagel condensation with an aromatic aldehyde, but I am getting a mixture of products.

A: Condensation reactions between 1,3-cyclohexanedione and aldehydes can yield different products depending on the stoichiometry and reaction conditions. The initial Knoevenagel condensation product can react with a second molecule of 1,3-cyclohexanedione in a Michael addition, leading to a bis-adduct. This bis-adduct can then cyclize to form a xanthenedione derivative.[9][10]

Troubleshooting Steps:

  • Control Stoichiometry:

    • To favor the simple Knoevenagel product, use a 1:1 molar ratio of 1,3-cyclohexanedione to the aldehyde.

    • To favor the xanthenedione product, a 2:1 molar ratio of the dione to the aldehyde is typically used.

  • Catalyst Choice: The choice of catalyst can influence the product distribution. Acidic catalysts often promote the cyclization to the xanthenedione.[11][12]

  • Solvent: The reaction can be performed in various solvents, including water, which can be an environmentally friendly option.[9][10] Solvent-free grinding has also been reported to be effective.

Reaction Pathway for Condensation with Aldehydes

Caption: Competing pathways in aldehyde condensation.

Issue 4: Low Yields in Robinson Annulation

Q4: My Robinson annulation reaction is giving a low yield of the desired cyclohexenone product.

A: The Robinson annulation is a powerful tool for forming six-membered rings, but it is susceptible to side reactions that can lower the yield.[13][14][15]

Common Problems and Solutions:

ProblemCauseSolution
Polymerization of Michael Acceptor α,β-unsaturated ketones, particularly methyl vinyl ketone (MVK), can easily polymerize under the basic reaction conditions.[16]Use a more stable MVK precursor, such as 1,3-dichloro-cis-2-butene (the Wichterle reaction), or a Mannich base of the ketone.[13][16]
Retro-Michael Reaction The initial Michael addition is reversible and can revert to the starting materials, especially at higher temperatures.Run the reaction at a lower temperature to favor the forward reaction.[16]
Competing Reactions The intermediate 1,5-diketone can potentially undergo other aldol condensations or side reactions.Isolate the Michael adduct first, purify it, and then subject it to the intramolecular aldol condensation in a separate step. This two-step procedure often gives higher overall yields.[17]

Experimental Workflow for Robinson Annulation

G Start 1,3-Cyclohexanedione + MVK Michael Michael Addition Start->Michael Intermediate 1,5-Diketone Michael->Intermediate Aldol Intramolecular Aldol Condensation Intermediate->Aldol Product Cyclohexenone Product Aldol->Product

Caption: Key stages of the Robinson annulation reaction.

Experimental Protocols

Protocol 1: Selective C-Alkylation of 2-Methyl-1,3-cyclohexanedione via a Hydrazone Derivative

This protocol is adapted from a method for the C-selective alkylation of 2-methyl-1,3-cyclohexanedione with unactivated sp3 electrophiles.[8]

Step 1: Formation of the Ketodimethylhydrazone

  • To a solution of 2-methyl-1,3-cyclohexanedione in an appropriate solvent, add an equimolar amount of N,N-dimethylhydrazine.

  • Catalyze the reaction with a small amount of acid (e.g., acetic acid).

  • Reflux the mixture until the reaction is complete (monitor by TLC or GC-MS).

  • Remove the solvent under reduced pressure and purify the resulting hydrazone by column chromatography or distillation.

Step 2: C-Alkylation of the Hydrazone

  • Dissolve the purified ketodimethylhydrazone (1.5 mmol) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.

  • Add potassium hydride (KH, 1.5 mmol) and stir the mixture at room temperature.

  • Add the unactivated alkyl halide (1.0 mmol) and continue stirring until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

Step 3: Hydrolysis of the Alkylated Hydrazone

  • Dissolve the crude alkylated hydrazone (0.5 mmol) in a mixture of acetone and water (1:3).

  • Add Oxone® (4.0 equiv) and stir the mixture at room temperature until the hydrolysis is complete.

  • Extract the desired 2,2-dialkyl-1,3-cyclohexanedione with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography.

Quantitative Data for C-Alkylation via Hydrazone [8]

Alkyl HalideYield of C-Alkylation (%)Yield of Hydrolysis (%)Overall Yield (2 steps, %)
1-Iodooctane929789
1-Iododecane859581
1-Iodododecane839478
5-Iodo-2-methylpent-2-ene928376
Protocol 2: Synthesis of Xanthenediones via Condensation with Aromatic Aldehydes

This protocol is a general procedure for the synthesis of xanthenedione derivatives.[18]

  • In a round-bottom flask, dissolve 1,3-cyclohexanedione (2.0 equiv) and the desired aromatic aldehyde (1.0 equiv) in methanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion of the reaction, a precipitate will form. Cool the mixture to room temperature.

  • Filter the solid product and wash it with cold methanol.

  • Recrystallize the crude product from methanol to obtain the pure xanthenedione derivative.

Yields for Xanthenedione Synthesis [18]

Aromatic AldehydeReaction Time (h)Yield (%)
Benzaldehyde492
4-Chlorobenzaldehyde595
4-Methoxybenzaldehyde690
4-Nitrobenzaldehyde496

Use of Protecting Groups

To prevent unwanted reactions at the carbonyl groups of 1,3-cyclohexanedione, they can be protected, most commonly as acetals.[19][20]

Protection Workflow:

G Dione 1,3-Cyclohexanedione Protect React with Diol (e.g., Ethylene Glycol) + Acid Catalyst Dione->Protect Protected_Dione Protected Dione (Acetal) Protect->Protected_Dione Reaction Perform Desired Reaction on another part of the molecule Protected_Dione->Reaction Deprotect Deprotection (Aqueous Acid) Reaction->Deprotect Final_Product Final Product with 1,3-Dione moiety restored Deprotect->Final_Product

Caption: General workflow for using acetal protecting groups.

This technical support guide provides a starting point for troubleshooting common side reactions in 1,3-cyclohexanedione chemistry. For more specific issues, consulting the primary literature is always recommended.

References

Hydrolysis of 2-acetyl-1,3-cyclohexanedione under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of 2-acetyl-1,3-cyclohexanedione to synthesize 1,3-cyclohexanedione.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrolysis of this compound?

The primary product of the hydrolysis of this compound under both acidic and basic conditions is 1,3-cyclohexanedione. The acetyl group at the 2-position is removed during this process, which is a deacylation reaction.

Q2: What are the general mechanisms for acidic and basic hydrolysis of this compound?

Under acidic conditions, the reaction proceeds via an acid-catalyzed keto-enol tautomerization, followed by nucleophilic attack of water on the acetyl carbonyl group and subsequent cleavage of the carbon-carbon bond.

Under basic conditions, the reaction is a retro-Claisen condensation. A hydroxide ion attacks one of the carbonyl carbons of the 1,3-dione moiety to form a tetrahedral intermediate. This is followed by the cleavage of the carbon-carbon bond between the ring and the acetyl group, leading to the formation of an enolate of 1,3-cyclohexanedione and an acetate ion.

Experimental Protocols & Data

Below are detailed experimental protocols for the hydrolysis of this compound under both acidic and basic conditions.

Acidic Hydrolysis Protocol

This protocol is adapted from a procedure for the hydrolysis of the analogous compound, 2-acetyl-1,3-cyclopentanedione.[1]

Materials:

  • This compound

  • Glacial acetic acid

  • Deionized water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a 0.1 M solution of this compound in 0.1 M aqueous acetic acid in a round-bottom flask.

  • Heat the mixture to 100°C with vigorous stirring under a reflux condenser.

  • Maintain the reaction at this temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,3-cyclohexanedione.

  • The crude product can be further purified by recrystallization.

Basic Hydrolysis Protocol

This protocol is based on general procedures for the retro-Claisen reaction of β-dicarbonyl compounds.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in an aqueous solution of 1 M sodium hydroxide in a round-bottom flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,3-cyclohexanedione.

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary
ParameterAcidic HydrolysisBasic Hydrolysis
Reagents 0.1 M Aqueous Acetic Acid1 M Aqueous Sodium Hydroxide
Temperature 100°CRoom Temperature
Reaction Time 24 hours2-4 hours (estimated)
Yield 65-80% (for cyclopentanedione analog)[1]High (estimated)
Work-up Neutralization with NaHCO₃, ExtractionAcidification with HCl, Extraction

Troubleshooting Guides

Acidic Hydrolysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Ensure the reaction is refluxed at 100°C for the full 24 hours. Monitor by TLC until the starting material is no longer visible.
Inadequate concentration of acid.Prepare the 0.1 M aqueous acetic acid solution accurately.
Low Yield Incomplete extraction of the product.1,3-cyclohexanedione has some water solubility. Perform multiple extractions with ethyl acetate to maximize recovery.
Loss of product during work-up.Avoid overly vigorous shaking during extraction to prevent emulsion formation. Ensure complete transfer of all solutions.
Formation of Side Products Potential for side reactions at elevated temperatures over extended periods.While the cited protocol is effective, for more sensitive substrates, lowering the temperature and extending the reaction time could be explored.
Basic Hydrolysis Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient amount of base.Ensure a stoichiometric excess of sodium hydroxide is used to drive the retro-Claisen reaction to completion.
Short reaction time.Monitor the reaction by TLC and continue stirring until the starting material is fully consumed.
Low Yield Incomplete acidification during work-up.Ensure the reaction mixture is acidified to a pH of 2-3 to fully protonate the enolate of 1,3-cyclohexanedione, making it extractable into the organic phase.
Product degradation in strong base.While generally stable, prolonged exposure to strong base at elevated temperatures could potentially lead to degradation. It is recommended to perform the reaction at room temperature.
Formation of Side Products Potential for aldol-type side reactions if other enolizable carbonyl compounds are present as impurities.Ensure the starting this compound is of high purity.

Visualizations

Acidic_Hydrolysis This compound This compound Enol_Tautomer Enol_Tautomer This compound->Enol_Tautomer H+ (cat.) Protonated_Acetyl Protonated_Acetyl Enol_Tautomer->Protonated_Acetyl H+ Tetrahedral_Intermediate Tetrahedral_Intermediate Protonated_Acetyl->Tetrahedral_Intermediate + H2O 1,3-Cyclohexanedione_Enol 1,3-Cyclohexanedione_Enol Tetrahedral_Intermediate->1,3-Cyclohexanedione_Enol - CH3COOH, -H+ 1,3-Cyclohexanedione 1,3-Cyclohexanedione 1,3-Cyclohexanedione_Enol->1,3-Cyclohexanedione Tautomerization

Caption: Acidic Hydrolysis Pathway of this compound.

Basic_Hydrolysis This compound This compound Tetrahedral_Intermediate Tetrahedral_Intermediate This compound->Tetrahedral_Intermediate + OH- Enolate_of_CHD Enolate_of_CHD Tetrahedral_Intermediate->Enolate_of_CHD C-C Cleavage Acetate Acetate Tetrahedral_Intermediate->Acetate C-C Cleavage 1,3-Cyclohexanedione 1,3-Cyclohexanedione Enolate_of_CHD->1,3-Cyclohexanedione + H+ (workup)

Caption: Basic Hydrolysis (Retro-Claisen) Pathway.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound Reaction_Conditions Acidic or Basic Hydrolysis Start->Reaction_Conditions Neutralization_Acidification Neutralization (Acidic) or Acidification (Basic) Reaction_Conditions->Neutralization_Acidification Extraction Solvent Extraction Neutralization_Acidification->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude 1,3-Cyclohexanedione Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 1,3-Cyclohexanedione Recrystallization->Pure_Product

Caption: General Experimental Workflow for Hydrolysis and Purification.

References

Technical Support Center: Acylation of 1,3-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the acylation of 1,3-cyclohexanedione.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation reaction is resulting in a very low yield. What are the most common causes?

Low yields in the acylation of 1,3-cyclohexanedione can stem from several factors. The most common issues include suboptimal reactant concentrations, incorrect catalyst loading, formation of side products, and degradation of the starting material or product.[1][2] Recent studies have shown that the loading amounts and concentration of 1,3-cyclohexanedione itself can significantly affect reaction rates and outcomes.[3][4] In some cases, higher concentrations of the dione can paradoxically slow down the reaction.[4]

Q2: How can I optimize the reactant and catalyst concentrations to improve yield?

Optimizing the molar ratio of your reactants and the catalyst loading is critical. Research indicates that limiting the amount of 1,3-cyclohexanedione can enable a drastic reduction in the required acid catalyst, leading to higher yields and shorter reaction times.[1][5] For example, by minimizing the use of the dione, the acid catalyst could be reduced from 0.45 equivalents to as low as 0.1 mol%, affording the desired products in high yields.[3][4]

Data Presentation: Effect of Reactant and Catalyst Loading on Yield

Entry1,3-Cyclohexanedione (equiv.)Acid Catalyst (equiv.)Reaction TimeYield (%)Reference
13.00.45240 min94[3]
21.10.0160 min39[3]
31.10.00130 min97[1]

Table showing the impact of reducing reactant and catalyst loading on reaction time and product yield in an acid-catalyzed reaction.

Q3: I am observing significant side product formation. What are these byproducts and how can I minimize them?

A primary side reaction is O-acylation, which competes with the desired C-acylation at the C-2 position. The formation of the O-acylated product is influenced by the electrophilicity of the acylating agent; "harder" electrophiles like acyl chlorides tend to favor reaction at the more electronegative oxygen atom.[6] Additionally, isomerization of the desired product can occur under certain conditions.[1][5]

To minimize side products:

  • Modify the Acylating Agent: Consider using an acid anhydride instead of an acyl chloride, which may alter the selectivity.

  • Control the Temperature: Running the reaction at lower temperatures can help minimize side reactions like the retro-Michael reaction.[7]

  • Optimize the Base: The choice and freshness of the base are important. An inactive base can lead to poor results.[7]

Q4: What is the best way to purify the acylated 1,3-cyclohexanedione product?

Standard purification involves a workup procedure followed by chromatography or recrystallization.

  • Workup: The reaction is typically quenched with a dilute acid solution (e.g., 10% HCl) or a saturated aqueous solution like ammonium chloride.[7][8] The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine and dried over an anhydrous salt like sodium sulfate.[9][10]

  • Purification: Flash column chromatography on silica gel is a common and effective method for isolating the desired product.[7][8] Alternatively, recrystallization from a suitable solvent, such as acetonitrile, can yield a product with high purity.[11] For complex mixtures with multiple acylation states, advanced techniques like cation-exchange chromatography may be necessary.[12]

Experimental Protocols

Protocol: General C-Acylation of 1,3-Cyclohexanedione

This protocol is a representative example for the C-acylation of 1,3-cyclohexanedione using an acyl chloride.[9]

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Base (e.g., triethylamine) (2.2 eq)

  • Anhydrous solvent (e.g., dichloromethane)

  • Hydrochloric acid (1 M for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,3-cyclohexanedione (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Add the acyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and add 1 M HCl. Separate the organic layer.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup: Dissolve 1,3-cyclohexanedione and base in anhydrous solvent. addition 2. Add Acyl Chloride Dropwise at 0°C setup->addition stir 3. Stir at Room Temp Monitor by TLC addition->stir quench 4. Quench with 1M HCl stir->quench extract 5. Extract with Dichloromethane quench->extract wash_dry 6. Wash with Brine & Dry extract->wash_dry purify 7. Concentrate & Purify via Flash Chromatography wash_dry->purify product Final Product purify->product

Caption: Experimental workflow for the acylation of 1,3-cyclohexanedione.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Issue check_reactants Complex mixture in TLC? start->check_reactants check_starting_material Mainly starting material? check_reactants->check_starting_material No sol_side_products Issue: Side Products - Lower temperature - Change acylating agent - Check base/catalyst choice check_reactants->sol_side_products Yes sol_no_reaction Issue: Poor Reactivity - Check base/catalyst activity - Optimize reactant concentration - Increase reaction time/temp check_starting_material->sol_no_reaction Yes

Caption: Troubleshooting flowchart for diagnosing low yield issues.

References

Troubleshooting low conversion in Knoevenagel condensation of dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the Knoevenagel condensation of dicarbonyl compounds.

Troubleshooting Guide: Low Conversion

Low yields in a Knoevenagel condensation can be frustrating. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: My Knoevenagel condensation is giving a low yield or failing completely. What are the most likely causes?

Low conversion in a Knoevenagel condensation can stem from several factors, ranging from the choice of reactants and catalyst to the specific reaction conditions. A systematic approach to troubleshooting is the most effective way to pinpoint the issue.[1] Key areas to investigate include the reactivity of your substrates, the effectiveness of your catalyst, the choice of solvent, and the reaction temperature.

Q2: How does the choice of catalyst impact the reaction outcome?

The catalyst is a critical component in the Knoevenagel condensation.[1][2] Typically, a weak base is used to deprotonate the active methylene compound without causing self-condensation of the aldehyde or ketone.[2]

  • Weak Bases: Piperidine, pyridine, and ammonium salts are commonly used weak bases.[3]

  • Catalyst Loading: The amount of catalyst can be crucial. While catalytic amounts are generally sufficient, optimization may be necessary.

  • Strong Bases: The use of a strong base can lead to undesired side reactions, such as the self-condensation of the carbonyl compound, which will lower the yield of your desired product.[2]

Q3: Can the solvent choice affect my reaction yield?

Yes, the solvent plays a significant role in the Knoevenagel condensation by influencing reaction rates and product yields.

  • Polar Aprotic Solvents: Solvents like DMF and acetonitrile can lead to high conversions and selectivities in shorter reaction times.[4]

  • Polar Protic Solvents: While effective in some cases, protic solvents like methanol and ethanol can sometimes lead to slower reactions.[4][5]

  • Nonpolar Solvents: Toluene and diethyl ether may result in longer reaction times.[4]

  • Water: In line with green chemistry principles, water has been successfully used as a solvent for some Knoevenagel condensations.[6]

Q4: My reaction seems to stop before all the starting material is consumed. What can I do to drive the reaction to completion?

Incomplete conversion is a common reason for low yields.[1] Consider the following adjustments:

  • Reaction Time: Ensure the reaction is running long enough. Monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1]

  • Temperature: While many Knoevenagel condensations proceed at room temperature, some reactions may require heating to go to completion.[1]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[7] This water can inhibit the reaction or lead to a reversible reaction, thus lowering the yield.[7] Employing a Dean-Stark apparatus for azeotropic water removal, especially in nonpolar solvents like toluene, or adding molecular sieves can shift the equilibrium towards the product.[7]

Q5: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A common side reaction is the Michael addition , where the initial Knoevenagel product, an α,β-unsaturated compound, can react with another molecule of the active methylene compound.[3] To minimize this, you can adjust the stoichiometry of your reactants. Using a slight excess of the carbonyl compound can sometimes help.

Another potential side reaction is the self-condensation of the aldehyde or ketone, especially if a base that is too strong is used.[2] Using a weaker base, such as piperidine or pyridine, can mitigate this issue.[2]

Frequently Asked Questions (FAQs)

Q1: What are typical active methylene compounds used in Knoevenagel condensations with dicarbonyls?

Commonly used active methylene compounds include diethyl malonate, ethyl acetoacetate, and acetylacetone.[2] The acidity of the α-hydrogen in these compounds allows for easy deprotonation by a weak base.[2]

Q2: Can I use ketones in a Knoevenagel condensation with dicarbonyls?

Yes, ketones can be used, but they are generally less reactive than aldehydes.[7] The reaction with ketones may require more forcing conditions, such as higher temperatures or a more active catalyst.[8]

Q3: Is it possible to run the Knoevenagel condensation under solvent-free conditions?

Yes, solvent-free Knoevenagel condensations have been successfully reported and offer a greener alternative to traditional methods.[9][10] These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture.

Data Presentation

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Dicarbonyls

Dicarbonyl CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
Ethyl AcetoacetateCs-exchanged NaX----[11]
Ethyl AcetoacetateNiO-HTNone1404h77[12]
Ethyl AcetoacetateCommercial NiONone1404h84[12]
AcetylacetoneIndium TrichlorideAcetonitrileRoom Temp.-Moderate to Good[13]
Diethyl MalonateDBU/WaterWaterRoom Temp.0.5h98[8]

Table 2: Influence of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

SolventConversion (%)Selectivity (%)TimeReference
Toluene61-99100hours[4]
Diethyl Ether61-99100hours[4]
MethanolPoorPoor-[4]
Acetonitrile81-9910015 min[4]
DMF81-9910015 min[4]
Water>99-120 min[6]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using a Weak Base Catalyst

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1 equivalent).

  • Add the dicarbonyl compound (1 to 1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aldehyde or ketone (1 equivalent), the dicarbonyl compound (1 to 1.2 equivalents), the catalyst (e.g., piperidine, 0.1 equivalents), and a suitable solvent (e.g., toluene) to the flask.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and work up as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Conversion in Knoevenagel Condensation check_catalyst Is the catalyst appropriate and active? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_substrates Are the substrates sufficiently reactive? start->check_substrates optimize_catalyst Optimize Catalyst: - Try a different weak base - Adjust catalyst loading check_catalyst->optimize_catalyst No solution Improved Conversion check_catalyst->solution Yes optimize_conditions Optimize Conditions: - Increase temperature - Remove water (Dean-Stark) - Change solvent check_conditions->optimize_conditions No check_conditions->solution Yes consider_substrates Consider Substrate Reactivity: - Aldehydes > Ketones - Acidity of dicarbonyl check_substrates->consider_substrates No check_substrates->solution Yes optimize_catalyst->solution optimize_conditions->solution consider_substrates->solution

Caption: A troubleshooting workflow for low conversion in Knoevenagel condensation.

Knoevenagel_Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Self-Condensation cluster_side2 Side Reaction 2: Michael Addition Reactants Aldehyde/Ketone + Dicarbonyl Knoevenagel_Product α,β-Unsaturated Product Reactants->Knoevenagel_Product Weak Base Aldehyde1 Aldehyde/Ketone Self_Condensation_Product Aldol Adduct Aldehyde1->Self_Condensation_Product Aldehyde2 Aldehyde/Ketone Aldehyde2->Self_Condensation_Product Strong Base Knoevenagel_Product2 α,β-Unsaturated Product Michael_Adduct Michael Adduct Knoevenagel_Product2->Michael_Adduct Dicarbonyl Dicarbonyl Dicarbonyl->Michael_Adduct

Caption: Common side reactions in the Knoevenagel condensation of dicarbonyls.

References

Technical Support Center: Purification of Crude 2-Acetyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-acetyl-1,3-cyclohexanedione. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guides and FAQs

This section provides answers to specific issues that may arise during the purification of crude this compound.

Q1: My crude product is a dark, oily substance. What are the likely impurities?

A1: A dark and oily appearance in crude this compound often indicates the presence of several types of impurities. These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include 1,3-cyclohexanedione, glutaric anhydride, or isopropenyl acetate.

  • Side-Reaction Products: A common byproduct is the O-acylated isomer, 3-acetoxy-2-cyclohexen-1-one. Diacylated products may also form in small amounts.

  • Polymeric Materials: Acidic or basic conditions used during synthesis and work-up can sometimes lead to the formation of polymeric or tar-like substances.

  • Residual Solvents: Incomplete removal of reaction or extraction solvents can result in an oily product.

Q2: I performed a recrystallization, but the purity of my this compound did not improve significantly. What could be the problem?

A2: Several factors can lead to an unsuccessful recrystallization. Consider the following:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, solvents like diisopropyl ether or a mixture of ethyl acetate and hexanes can be effective.

  • Insufficient Solvent: Using too little solvent may prevent the complete dissolution of the desired product, even when heated.

  • Excess Solvent: Using too much solvent can prevent the product from crystallizing upon cooling. If you suspect this is the case, you can try to evaporate some of the solvent and cool the solution again.

  • Cooling Rate: Cooling the solution too quickly can cause the product to precipitate as an oil or trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Presence of Oily Impurities: If the crude product is very oily, it may "oil out" instead of crystallizing. In such cases, a preliminary purification by column chromatography may be necessary.

Q3: I am trying to purify this compound by column chromatography, but I am getting poor separation. What can I do?

A3: Poor separation in column chromatography can be due to several reasons. Here are some troubleshooting tips:

  • Improper Solvent System (Eluent): The polarity of the eluent is crucial. For this compound, a mixture of hexanes and ethyl acetate is a good starting point. You can use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives good separation between your product and the impurities.

  • Column Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Uneven Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly. A "wet loading" technique, where the silica gel is slurried with the eluent before being added to the column, is often preferred.

  • Sample Application: The sample should be applied to the column in a concentrated solution and as a narrow band.

Q4: My purified this compound is a liquid at room temperature, but the literature reports a melting point. Is my product impure?

A4: this compound has a reported melting point of around 20 °C.[1] Therefore, it can exist as a solid or a liquid at or near room temperature. If your lab temperature is above 20 °C, it is expected to be a liquid. The physical state alone is not a definitive indicator of purity. To assess purity, you should rely on analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The following table summarizes the physical properties of this compound.

PropertyValueReference
CAS Number4056-73-9[1]
Molecular FormulaC₈H₁₀O₃[1]
Molecular Weight154.16 g/mol [1]
Melting Point20 °C[1]
Boiling Point85 °C @ 0.1 mmHg[1]

Experimental Protocols

Below are detailed methodologies for the purification of crude this compound.

Protocol 1: Purification by Recrystallization

This protocol is adapted from a procedure for a similar compound, 2-acetyl-1,3-cyclopentanedione, and is a good starting point for the purification of this compound.[2]

Materials:

  • Crude this compound

  • Diisopropyl ether (or a mixture of ethyl acetate/hexanes)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., diisopropyl ether) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding excessive solvent.

  • If the solution is colored, you can add a small amount of activated charcoal to decolorize it. Heat the solution with the charcoal for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This is a general procedure for the purification of 2-acyl-cyclohexane-1,3-diones by column chromatography.[3]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 7:3 hexanes/ethyl acetate).

    • Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing of the silica gel.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elute the Column:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Monitor the Separation:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

The following diagrams illustrate the purification workflow and the logical relationship of the troubleshooting process.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Pure Pure Product Recrystallization->Pure ColumnChromatography->Pure Analysis Purity Analysis (NMR, GC-MS, HPLC) Pure->Analysis

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic Start Purification Issue ImpureProduct Impure Product after Purification Start->ImpureProduct RecrystallizationIssue Recrystallization Problem? ImpureProduct->RecrystallizationIssue ColumnIssue Column Chromatography Problem? ImpureProduct->ColumnIssue Solvent Check Solvent System RecrystallizationIssue->Solvent Yes Cooling Optimize Cooling Rate RecrystallizationIssue->Cooling Yes Overloading Check for Column Overloading ColumnIssue->Overloading Yes Packing Ensure Proper Column Packing ColumnIssue->Packing Yes Eluent Optimize Eluent Composition ColumnIssue->Eluent Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Catalyst Loading Optimization for Cyclohexanedione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst loading optimization for reactions involving cyclohexanediones.

Troubleshooting Guides

This section addresses specific issues in a practical question-and-answer format to help you resolve experimental challenges.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low yield, or it isn't proceeding to completion. What are the likely causes and how can I fix this?

Answer: Low or no yield in cyclohexanedione reactions can stem from several factors, ranging from catalyst activity to the concentration of the reactants themselves.

  • Suboptimal Catalyst Loading: While it may seem counterintuitive, higher catalyst loading does not always lead to better results. In reactions with 1,3-cyclohexanedione, the reactant itself can interact with and buffer the catalyst, especially acid catalysts.[1][2] Higher concentrations of the dione can slow the reaction, requiring more catalyst.[1][3]

    • Solution: Try reducing the loading of 1,3-cyclohexanedione. By limiting the dione concentration, it is possible to significantly decrease the required acid catalyst loading—in some cases to as low as 0.1 mol%—while achieving higher yields in shorter reaction times.[1][3][4] A systematic screening of catalyst loading (e.g., from 0.1 mol% to 10 mol%) is essential for optimization.[5][6]

  • Inactive Catalyst or Reagents: The catalyst or other reagents may have degraded due to improper storage or handling.[5][7]

    • Solution: Use a fresh batch of catalyst and high-purity, dry solvents and reactants. For heterogeneous catalysts like Palladium on Carbon (Pd/C), ensure it has been stored properly and is handled under an inert atmosphere if necessary to prevent oxidation.[8][9]

  • Insufficient Reaction Time or Temperature: The reaction may simply require more energy or time to reach completion.[5][7]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][10] If the reaction stalls, consider gradually increasing the temperature. Be cautious, as excessively high temperatures can lead to side product formation and catalyst degradation.[7][11]

Issue 2: Catalyst Deactivation or Poisoning

Question: My reaction started well but then slowed down or stopped completely. I suspect catalyst deactivation. How can I confirm this and what can be done?

Answer: A sudden drop in reaction rate is a classic sign of catalyst deactivation.[11] Deactivation can be caused by poisoning, fouling, or thermal degradation.[11]

  • Poisoning: Impurities in the starting materials or solvent can irreversibly bind to the catalyst's active sites.[11] Common poisons for palladium catalysts include sulfur-containing compounds.[11]

    • Diagnosis: Analyze your starting materials and solvent for impurities using techniques like GC-MS.[8] A control experiment with a fresh batch of purified reagents can confirm if poisoning was the issue.[8]

    • Solution: Purify all reactants and use high-purity solvents.

  • Fouling (Coking): Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[11][12] This is more common at elevated temperatures.[11]

    • Diagnosis: Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can identify adsorbed species on the used catalyst.[8]

  • Reduction of Active Species: For some catalysts, such as heterogeneous Palladium(II), the active species can be reduced to an inactive state (e.g., Pd(0) nanoparticles) during the reaction, particularly in the presence of a base like triethylamine.[13]

    • Solution: For deactivated Pd(II) catalysts, activity can sometimes be restored by treating the catalyst with an oxidant like benzoquinone (BQ), which re-oxidizes Pd(0) to the active Pd(II) state.[13] To prevent this deactivation, an improved protocol involves adding BQ at the start of the reaction.[13]

Issue 3: Poor Product Selectivity

Question: My reaction is producing a mixture of products, and the selectivity for my desired compound is low. How can I improve this?

Answer: Poor selectivity can be influenced by the catalyst itself, its loading, and the reaction conditions.

  • Incorrect Catalyst Choice: The chosen catalyst may not be optimal for the desired transformation. For instance, in hydrogenations, different supported palladium catalysts (e.g., on MgO, SiO2, Al2O3) exhibit varying selectivity due to the nature of the support and metal dispersion.[14]

    • Solution: Screen a variety of catalysts. For cycloadditions, rhodium-based catalysts are often effective, and the choice of ligand (e.g., BINAP, PPh3) can significantly impact the outcome.[15][16]

  • Suboptimal Temperature: Temperature can dramatically affect which reaction pathway is favored.[7] Higher temperatures may provide enough energy to overcome the activation barrier for undesired side reactions.[17]

    • Solution: Run the reaction at a lower temperature to minimize side reactions like retro-Michael additions or self-condensation.[5]

  • Catalyst Loading Affects Chemoselectivity: In some systems, the concentration of the catalyst can directly control which product is formed.

    • Solution: A prime example is in certain rhodium(II) carbene reactions, where a low catalyst loading (0.01 mol%) can favor the formation of a spirocyclic product, while a high loading (10 mol%) can switch the selectivity to a C-H insertion product.[18] Therefore, varying the catalyst loading is a critical step in optimizing selectivity.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of 1,3-cyclohexanedione affect catalyst loading?

A1: 1,3-Cyclohexanedione and its derivatives can act as buffering molecules in non-aqueous solutions, effectively neutralizing acid or base catalysts.[1][2] A high concentration of the dione can bind to the catalyst, inhibiting its interaction with other reactants.[1] Consequently, reactions with higher dione concentrations can be slower and require higher catalyst loadings.[1][3] By limiting the loading of 1,3-cyclohexanedione (e.g., using 1.1 equivalents instead of 3.0), the required acid catalyst loading was reduced 450-fold (from 0.45 equivalents to 0.1 mol%) while achieving higher yields.[1]

Q2: What is a typical starting catalyst loading for a new reaction with cyclohexanediones?

A2: A good starting point for many transition metal-catalyzed reactions (e.g., using Palladium or Rhodium) is typically between 1 to 5 mol%.[15] However, for acid-catalyzed reactions involving 1,3-cyclohexanediones, it is highly recommended to start with a lower loading of both the dione reactant and the catalyst, potentially as low as 0.1 mol% for the catalyst, to account for the reactant's buffering effect.[1][4]

Q3: Can the catalyst support material influence the reaction?

A3: Yes, the support material for a heterogeneous catalyst plays a crucial role. It affects the dispersion, size, and electronic properties of the metal nanoparticles, which in turn influences catalytic activity and selectivity.[14][19] For example, in the hydrogenation of phenol to cyclohexanone, a Pd/SiO2 catalyst showed higher conversion and selectivity compared to Pd/MgO or Pd/Al2O3 due to smaller, highly dispersed Pd nanoparticles and a moderate amount of Lewis acidic sites.[14]

Q4: Are there specific safety precautions for handling hydrogenation catalysts like Palladium on Carbon (Pd/C)?

A4: Yes. Pd/C, especially when dry, can be pyrophoric and may ignite solvents in the presence of air and hydrogen.[9] Always handle the catalyst in a well-ventilated fume hood. Never add dry catalyst to a flask containing solvent vapors; instead, add the catalyst first, then add the solvent to wet it.[9] After the reaction, the catalyst should be filtered carefully, typically over a pad of Celite, and should never be allowed to dry on the filter paper. The collected catalyst/Celite mixture should be kept wet (e.g., with water) in a dedicated, labeled waste container to prevent ignition.[9]

Data Presentation

Table 1: Effect of Reactant and Catalyst Loading on an Acid-Catalyzed Reaction

This table summarizes the effect of limiting 1,3-cyclohexanedione (2a) loading on the required amount of CF₃SO₃H acid catalyst for a formal (4+1) cycloaddition reaction.

Entry1,3-Cyclohexanedione (equiv)Catalyst (mol %)Concentration (M)Time (min)Yield (%)Reference
13.0450.056091[1]
23.01.00.056048[1]
31.11.00.056092[1]
41.10.10.053080[1]
51.10.10.0510095[1]

As shown, reducing the cyclohexanedione equivalent from 3.0 to 1.1 allowed the catalyst loading to be reduced from 45 mol% to just 0.1 mol% while maintaining a high yield.[1]

Table 2: Performance of Various Catalysts in Cyclohexanedione Synthesis

Reaction TypeReactantCatalystCatalyst LoadingKey ConditionsYieldSelectivityReference
Transfer HydrogenationResorcinol5% Pd/C-Sodium formate, Water, 1h82.1%-[20]
HydrogenationResorcinolModified Skeletal Ni3-4 wt%40-50 °C, 3.5-6.5 MPa H₂HighHigh[21]
OxidationCyclohexaneMn-ZSM-5-H₂O₂, liquid phase~31%~97% (KA Oil)[22]
CycloadditionDiyne + Alkyne[Rh(cod)₂]BF₄/Tol-BINAP10 mol%o-dichlorobenzene, 90 °C--[15]
Furan Synthesis1,3-CyclohexanedionePdCl₂(CH₃CN)₂1 mol%K₂CO₃, Quinone, DMF85%-[23]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Resorcinol to 1,3-Cyclohexanedione

This protocol is based on typical procedures for transfer hydrogenation using a Pd/C catalyst.[10][20]

  • Reaction Setup: To a high-pressure autoclave reactor, add resorcinol (1.0 equiv), sodium hydroxide (1.1-1.2 equiv), water (as solvent), and 5% Palladium on Carbon (Pd/C) catalyst.[20][24]

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa).[24] Heat the reaction mixture to the target temperature (e.g., 80 °C) with vigorous stirring.[24]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via HPLC.[10]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with water. Caution: Do not allow the catalyst on the Celite to dry.[9]

  • Product Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Carefully adjust the pH to ~2.5 with hydrochloric acid to precipitate the 1,3-cyclohexanedione product.[10]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 1,3-cyclohexanedione.[10]

Protocol 2: General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol is a generalized procedure based on common practices for rhodium-catalyzed cycloadditions.[16]

  • Catalyst Preparation: Under an argon atmosphere, dissolve the rhodium complex (e.g., [RhCl(CO)(PPh₃)₂] or [Rh(cod)₂]BF₄ with a ligand) (1-10 mol%) in a dry, degassed solvent (e.g., toluene, o-dichlorobenzene) in a Schlenk tube or sealed reaction vessel.[15][16]

  • Reactant Addition: Add the diyne substrate (1.0 equiv) and the alkyne coupling partner (e.g., 2.0 equiv) to the catalyst solution via syringe.[16]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) and stir for the required time (e.g., 4-24 hours).[15][16]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired cycloadduct.

Visualizations

Troubleshooting_Low_Yield start Start: Low or No Yield Observed check_loading Is Catalyst Loading Optimized? start->check_loading screen_loading Action: Screen Catalyst Loading (e.g., 0.1 mol% to 10 mol%) Consider reducing dione concentration. [1] check_loading->screen_loading No check_reagents Are Reagents & Catalyst Active? check_loading->check_reagents Yes screen_loading->check_reagents use_fresh Action: Use Fresh Catalyst, Purified Reagents, & Dry Solvents. [3, 8] check_reagents->use_fresh No check_conditions Are Reaction Conditions Sufficient? check_reagents->check_conditions Yes use_fresh->check_conditions adjust_conditions Action: Monitor by TLC/HPLC. Increase reaction time or temperature gradually. [8] check_conditions->adjust_conditions No end_fail Consult Further Literature check_conditions->end_fail Yes end_success Problem Resolved adjust_conditions->end_success

Caption: Troubleshooting workflow for low reaction yield.

Catalyst_Deactivation_Cycle active Active Catalyst (e.g., Pd(II)) reaction Reaction Progresses active->reaction reaction->active Stable Cycle poisoning Poisoning (e.g., Sulfur Impurities) [18] reaction->poisoning fouling Fouling / Coking (Carbonaceous Deposits) [18] reaction->fouling reduction Reduction (e.g., Pd(II) -> Pd(0)) [14] reaction->reduction deactivated Deactivated Catalyst regeneration Regeneration (e.g., Re-oxidation with BQ) [14] deactivated->regeneration Attempt? poisoning->deactivated fouling->deactivated reduction->deactivated regeneration->active Success regeneration->deactivated Fails

Caption: Catalyst deactivation pathways and regeneration.

Experimental_Workflow setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere - Add Catalyst & Reagents conditions 2. Set Conditions - Temperature - Pressure (if any) - Stirring setup->conditions monitor 3. Monitor Progress - TLC / HPLC / GC - Aliquot Analysis conditions->monitor workup 4. Work-up - Quench Reaction - Catalyst Filtration - Extraction monitor->workup analysis 5. Analysis - Yield Calculation - Purity (NMR, etc.) - Selectivity workup->analysis optimize 6. Optimize? - Vary Catalyst Load - Adjust Temp/Time - Screen Solvents analysis->optimize optimize->setup Yes finish Finished optimize->finish No

Caption: General experimental workflow for optimization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Acetyl-1,3-cyclohexanedione and Dimedone for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate building block is a critical decision that dictates the trajectory of a synthetic strategy. Among the versatile class of cyclic β-dicarbonyl compounds, 2-acetyl-1,3-cyclohexanedione and dimedone (5,5-dimethylcyclohexane-1,3-dione) are two prominent reagents. While structurally similar, their reactivity profiles exhibit crucial differences stemming from subtle electronic and steric variations. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform the rational design of complex molecules.

At a Glance: Structural and Electronic Foundations

The reactivity of these diones is fundamentally governed by the acidity of the α-protons and the stability of the corresponding enolate, which is deeply intertwined with keto-enol tautomerism.

FeatureThis compoundDimedone (5,5-Dimethylcyclohexane-1,3-dione)
Structure A tri-carbonyl system with an acetyl group at the 2-position.A di-carbonyl system with a gem-dimethyl group at the 5-position.
Molecular Formula C₈H₁₀O₃[1][2]C₈H₁₂O₂[3]
Molar Mass 154.16 g/mol [1]140.18 g/mol [3]
Key Reactive Site Highly acidic methine proton at the C2 position.Acidic methylene protons at the C2 position.[4]
Primary Influencing Group Electron-withdrawing acetyl group.Sterically hindering but electronically neutral gem-dimethyl group.

Keto-Enol Tautomerism: A Tale of Two Equilibria

The existence of a substantial enol tautomer in solution is a hallmark of β-dicarbonyl compounds. This equilibrium is the cornerstone of their utility as nucleophiles in a vast array of carbon-carbon bond-forming reactions.

Dimedone exists in a dynamic equilibrium between its keto and enol forms. In a non-polar solvent like chloroform, the keto form is favored in a roughly 2:1 ratio.[3] The stability of its enol form is attributed to the formation of a conjugated system and an intramolecular hydrogen bond.

This compound , by contrast, possesses a more complex tautomeric landscape. The presence of a third carbonyl group significantly enhances the acidity of the C2 proton and provides an extended conjugated system for the resulting enol. This leads to a much higher proportion of the enol tautomer at equilibrium. In aqueous solutions, the enol content of 2-acetylcyclohexanone (a closely related structure) can exceed 40%, and it is almost completely enolized in aprotic solvents.[5] This pronounced preference for the enol form is a critical differentiator in its reactivity.

Figure 1. Comparative Keto-Enol Equilibria.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences manifest directly in the performance of these reagents in common synthetic reactions.

Knoevenagel Condensation: A Study in Stoichiometry and Mechanism

The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a foundational transformation for both molecules.[6] However, the typical outcome differs significantly.

  • Dimedone: When reacted with aldehydes, dimedone readily undergoes an initial Knoevenagel condensation. The resulting α,β-unsaturated intermediate is highly electrophilic and immediately reacts with a second molecule of dimedone via a Michael 1,4-addition.[7][8][9] The final product is therefore a 2:1 adduct, often referred to as a "bis-dimedone" derivative.[8][10] This tandem Knoevenagel-Michael sequence is a robust and high-yielding process.[8]

  • This compound: Due to the steric hindrance imposed by the acetyl group and the delocalization of the enolate's negative charge over three carbonyls (making it a "softer," less reactive nucleophile), the subsequent Michael addition is less favorable. The reaction typically halts after the initial Knoevenagel condensation, yielding a 1:1 adduct. This allows for the synthesis of distinct molecular scaffolds compared to those accessible with dimedone.

Figure 2. Divergent pathways in Knoevenagel condensations.

Hantzsch Pyridine Synthesis: Building Heterocyclic Cores

The Hantzsch synthesis is a powerful multi-component reaction for creating 1,4-dihydropyridines (DHPs) and pyridines, scaffolds of immense pharmaceutical importance.[11][12][13] Both diones are effective substrates in this reaction.

  • Dimedone: It is a classic and widely used component in the Hantzsch synthesis.[14][15] Its reaction with an aldehyde, a nitrogen source (like ammonium acetate), and another active methylene compound (or a second equivalent of dimedone) proceeds efficiently to form highly substituted DHPs.[16] These products are often fluorescent, a property exploited in the sensitive determination of aldehydes.[17]

  • This compound: This triketone also participates effectively in Hantzsch-type reactions. The key difference lies in the nature of the final product. The acetyl group is incorporated into the final heterocyclic structure, offering a point for further functionalization that is absent when using dimedone. The choice between the two reagents, therefore, depends on the desired substitution pattern on the final pyridine ring.

Hantzsch_Workflow reagents Reagents: • Aldehyde (R-CHO) • β-Dicarbonyl (Dimedone or 2-Acetyl-CHD) • Ammonia Source (NH₄OAc) Knoevenagel Step 1: Knoevenagel Condensation (Aldehyde + β-Dicarbonyl) reagents->Knoevenagel Enamine Step 2: Enamine Formation (β-Dicarbonyl + NH₃) reagents->Enamine Michael Step 3: Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Step 4: Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (DHP) Product Cyclization->DHP Oxidation Step 5 (Optional): Oxidation DHP->Oxidation Pyridine Aromatic Pyridine Product Oxidation->Pyridine

Figure 3. Generalized workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical implications of these reactivity differences, the following protocols describe a comparative Knoevenagel reaction with benzaldehyde.

Protocol 1: Synthesis of 2,2'-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) using Dimedone

This protocol is adapted from procedures that utilize a tandem Knoevenagel-Michael reaction.[8]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve dimedone (2.80 g, 20 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mL).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, with a precipitate forming within 15-60 minutes.

  • Work-up and Isolation: Monitor the reaction by TLC. Upon completion, filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Expected Outcome: The product will be the 2:1 adduct of dimedone and benzaldehyde, resulting from the tandem reaction sequence.

Protocol 2: Synthesis of 2-Acetyl-3-benzylidenecyclohexane-1,3-dione using this compound

This hypothetical protocol is based on standard Knoevenagel conditions, anticipating the formation of a 1:1 adduct.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.54 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 25 mL of toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) and a small crystal of p-toluenesulfonic acid to facilitate dehydration.

  • Reaction: Heat the mixture to reflux, allowing for the azeotropic removal of water.

  • Work-up and Isolation: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Expected Outcome: The product will be the 1:1 Knoevenagel condensation adduct. The Michael addition of a second molecule of the triketone is not expected to occur to any significant extent.

Applications and Strategic Selection

The choice between these two reagents is dictated by the desired synthetic outcome.

  • Choose Dimedone for:

    • Robust synthesis of symmetrical bis-adducts via tandem Knoevenagel-Michael reactions.[8]

    • Preparation of xanthene and acridine derivatives.[18][19]

    • Classic Hantzsch synthesis of 1,4-dihydropyridines.[15][16]

    • Use in applications requiring a simple, sterically unencumbered active methylene nucleophile.

  • Choose this compound for:

    • Synthesis of 1:1 Knoevenagel adducts, avoiding the secondary Michael addition.

    • Creation of more complex heterocyclic systems where the acetyl group provides an additional handle for diversification.

    • Applications in medicinal chemistry and agrochemistry, where its derivatives have shown promise as bioactive molecules, such as herbicides targeting the HPPD enzyme.[20][21]

Conclusion

While both this compound and dimedone are powerful C-H acidic building blocks, they are not interchangeable. The electron-withdrawing acetyl group in this compound enhances the acidity and enol content but also sterically and electronically disfavors the tandem Michael addition reactions that are characteristic of dimedone. Dimedone remains the reagent of choice for the straightforward synthesis of bis-adducts and traditional Hantzsch products. Conversely, this compound offers access to unique 1:1 condensation products and provides an avenue for more complex, functionalized heterocyclic targets. A thorough understanding of these nuanced reactivity differences is essential for the modern synthetic chemist to strategically design and execute efficient and elegant molecular syntheses.

References

A Comparative Guide to 1,2-Cyclohexanedione and 1,3-Cyclohexanedione as Analytical Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-cyclohexanedione and 1,3-cyclohexanedione, two versatile diketones utilized as analytical reagents. The selection of an appropriate reagent is critical for the accuracy, sensitivity, and efficiency of analytical methods. This document aims to facilitate this selection by presenting a detailed overview of their primary applications, supported by experimental data and protocols.

Introduction

1,2-Cyclohexanedione and 1,3-cyclohexanedione are six-membered cyclic dicarbonyl compounds. Their distinct chemical properties, arising from the relative positions of their ketone functionalities, lead to different reactivities and, consequently, distinct applications in analytical chemistry. 1,2-Cyclohexanedione is renowned for its high specificity towards the guanidinium group of arginine, making it a valuable tool in protein chemistry and biochemistry. In contrast, 1,3-cyclohexanedione and its derivatives are widely employed as derivatizing agents for the analysis of aldehydes, particularly in complex matrices.

Core Applications and Performance

The primary analytical applications of these two reagents are fundamentally different, precluding a direct comparison for the same analyte. Therefore, this guide will focus on their respective strengths in their principal areas of use.

1,2-Cyclohexanedione: The Arginine-Specific Reagent

1,2-Cyclohexanedione is a well-established reagent for the specific chemical modification and quantification of arginine residues in peptides and proteins.[1][2] The reaction, often conducted under alkaline conditions, targets the guanidinium group of arginine, leading to the formation of a stable product that can be detected spectrophotometrically. This specificity is crucial for studying protein structure and function.

Key Analytical Applications:

  • Quantification of arginine in proteins and peptides.[1]

  • Identification of essential arginine residues in enzymes and other proteins.[3]

  • Spectrophotometric determination of arginine in various samples.

1,3-Cyclohexanedione: The Aldehyde Derivatizing Agent

1,3-Cyclohexanedione is a versatile reagent for the derivatization of aldehydes, enhancing their detection in various analytical techniques, most notably high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC).[4] The reaction, often a Hantzsch-type condensation, results in the formation of highly fluorescent or UV-active derivatives, significantly improving the sensitivity and selectivity of the analysis. A notable derivative of 1,3-cyclohexanedione, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), is also a highly sensitive and specific reagent for aldehydes.

Key Analytical Applications:

  • HPLC analysis of aldehydes with UV or fluorescence detection.

  • Analysis of low-molecular-weight aldehydes in food and environmental samples.[4]

  • MEKC with diode array detection (DAD) for the separation and quantification of various aldehydes.[4]

Quantitative Data Presentation

The following tables summarize the key performance characteristics of analytical methods employing 1,2-cyclohexanedione and 1,3-cyclohexanedione.

Table 1: Performance Characteristics of 1,2-Cyclohexanedione for Arginine Determination

ParameterMethodValueReference
Analyte Arginine-[1][2]
Technique Spectrophotometry (Sakaguchi Reaction)Formation of a red-colored complex[5][6]
Detection Wavelength (λmax) 501 nm (with α-naphthol)-[7]
Linearity Range 1-45 µg/mL (Sakaguchi reaction with α-naphthol)-[7]
Key Reaction Condition Alkaline pH-[8]

Table 2: Performance Characteristics of 1,3-Cyclohexanedione for Aldehyde Determination

ParameterMethodValueReference
Analytes Formaldehyde, Acetaldehyde, Propionaldehyde, Valeraldehyde-[4]
Technique MEKC-DAD-[4]
Detection Wavelength (λmax) 260 nm-[4]
Linearity (r²) > 0.999 for all tested aldehydes-[4]
Limit of Detection (LOD) 0.01 - 0.7 mg/L-[4]
Technique HPLC with post-column derivatization and fluorescence detection-[9]
Excitation Wavelength (λex) 366 nm-[9]
Emission Wavelength (λem) 440 nm-[9]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Arginine using a Modified Sakaguchi Reaction

This protocol is a general representation of the Sakaguchi reaction for the colorimetric determination of arginine.

Reagents:

  • Arginine standard solutions

  • Sample solution containing arginine

  • 5% Sodium Hydroxide (NaOH)

  • α-naphthol solution in alcohol (e.g., Molisch's reagent)

  • Sodium hypochlorite (NaOCl) solution

Procedure:

  • To 5 mL of the protein or amino acid solution in a test tube, add 5 drops of 5% NaOH.

  • Mix the solution well.

  • Add 2-4 drops of the α-naphthol solution.

  • Add 3-4 drops of NaOCl solution.

  • Observe the formation of a red color, indicating the presence of arginine.[8]

  • For quantitative analysis, measure the absorbance of the solution at its maximum absorption wavelength (e.g., 501 nm) using a spectrophotometer.[7]

  • Prepare a calibration curve using standard solutions of arginine to determine the concentration in the sample.

Protocol 2: Analysis of Aldehydes by MEKC-DAD with 1,3-Cyclohexanedione Derivatization

This protocol is based on the method described by Donegatti et al. (2019).[4]

Reagents:

  • Aldehyde standards (formaldehyde, acetaldehyde, propionaldehyde, valeraldehyde)

  • Sample solution containing aldehydes

  • 1,3-Cyclohexanedione (CHD) derivatizing reagent

  • Running buffer: 100 mmol/L sodium dodecyl sulfate (SDS) and 29 mmol/L sodium tetraborate at pH 9.2.

Derivatization Procedure:

  • Mix the aldehyde standard or sample solution with the 1,3-cyclohexanedione derivatizing reagent.

  • Allow the reaction to proceed under optimized conditions (e.g., specific time and temperature as determined by method development).

MEKC-DAD Analysis:

  • Capillary: Fused-silica capillary.

  • Running Buffer: 100 mmol/L SDS and 29 mmol/L sodium tetraborate, pH 9.2.

  • Temperature: 26°C.

  • Voltage Program: +20 kV for 0-15 min, followed by +23 kV for 15-17 min.

  • Detection: Diode array detector set at 260 nm.[4]

Signaling Pathways and Experimental Workflows

To visualize the chemical reactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Reaction_1_2_Cyclohexanedione_Arginine Arginine Arginine (Guanidinium Group) Intermediate Intermediate Adduct Arginine->Intermediate + CHD_1_2 1,2-Cyclohexanedione CHD_1_2->Intermediate + Product Colored Product Intermediate->Product Rearrangement Alkaline Alkaline Conditions Alkaline->Intermediate Reaction_1_3_Cyclohexanedione_Aldehyde CHD_1_3 1,3-Cyclohexanedione (Enol Form) Knoevenagel_Intermediate Knoevenagel Condensation Product CHD_1_3->Knoevenagel_Intermediate Michael_Adduct Michael Adduct CHD_1_3->Michael_Adduct + Enamine (from CHD + NH3) Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel_Intermediate Ammonia Ammonia (from Ammonium Acetate) Knoevenagel_Intermediate->Michael_Adduct Michael Addition Cyclization_Intermediate Cyclized Intermediate Michael_Adduct->Cyclization_Intermediate Cyclization Dihydropyridine_Derivative Dihydropyridine Derivative Cyclization_Intermediate->Dihydropyridine_Derivative Dehydration Experimental_Workflow_MEKC cluster_prep Sample Preparation cluster_analysis MEKC-DAD Analysis cluster_data Data Analysis Sample Sample Containing Aldehydes Derivatization Derivatization with 1,3-Cyclohexanedione Sample->Derivatization Injection Sample Injection Derivatization->Injection Separation Capillary Electrophoresis Separation Injection->Separation Detection Diode Array Detection (260 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

References

Unveiling the Potency of 2-Acyl-Cyclohexane-1,3-Dione Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, the quest for novel and effective molecular scaffolds is perpetual. Among these, the 2-acyl-cyclohexane-1,3-dione framework has emerged as a versatile and potent pharmacophore, particularly in the realm of herbicidal activity. This guide provides a comprehensive comparison of the biological activity of various congeners of 2-acyl-cyclohexane-1,3-dione, supported by experimental data and detailed protocols.

The primary mechanism of action for the herbicidal activity of this class of compounds is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a critical enzyme in the biosynthetic pathway of plastoquinone, an essential cofactor for carotenoid biosynthesis in plants.[2][4] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts photosynthesis and causes the characteristic bleaching of plant tissues.[2][3]

Comparative Analysis of HPPD Inhibitory Activity

An extensive study involving 76 synthesized congeners derived from Peperomia natural products has provided significant insights into the structure-activity relationships (SAR) of this class of compounds. The inhibitory activity is quantified by the apparent half-maximal inhibitory concentration (I50app), with lower values indicating higher potency.

A key finding is that the length of the alkyl side chain at the 2-acyl position plays a crucial role in determining the inhibitory potency. A C11 alkyl side chain was found to be optimal for HPPD inhibition.[1][4] For instance, the congener with a C11 alkyl side chain (designated as 5d in the study) exhibited an I50app of 0.18 ± 0.02 μM, which is slightly more potent than the commercial triketone herbicide sulcotrione (I50app: 0.25 ± 0.02 μM).[1][2][4]

Furthermore, modifications to the cyclohexane ring, such as the introduction of double bonds, hydroxyl groups, or methyl groups, generally resulted in decreased HPPD inhibitory activity.[1][4] The core 1,3-dione feature is essential for the inhibitory activity.[1][4]

In a separate study, novel 2-(arylformyl)cyclohexane-1,3-dione derivatives were synthesized and evaluated for their HPPD inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD). Several of these derivatives demonstrated superior potency compared to the commercial herbicide mesotrione (IC50 = 0.204 μM).[5] Notably, compounds 27 and 28 from this series showed herbicidal activity comparable to mesotrione.[5]

The following table summarizes the HPPD inhibitory activity of selected 2-acyl-cyclohexane-1,3-dione congeners and commercial standards.

CompoundAcyl Side Chain/SubstitutionTarget EnzymeIC50 / I50app (μM)Reference
Congener 5d C11 alkyl chainPlant HPPD0.18 ± 0.02[1][2][4]
Sulcotrione Commercial HerbicidePlant HPPD0.25 ± 0.02[1][2][4]
Mesotrione Commercial HerbicideArabidopsis thaliana HPPD0.204[5]
Compound 27 Quinoline moietyArabidopsis thaliana HPPDMore potent than mesotrione[5]
Compound 28 Quinoline moietyArabidopsis thaliana HPPDMore potent than mesotrione[5]

Beyond Herbicidal Activity

While the primary focus of research has been on their herbicidal properties, 2-acyl-cyclohexane-1,3-dione congeners have also been reported to possess other biological activities, including antifungal and cytotoxic properties.[6][7] Natural products like alatanone A and B, and trineurone A-E, which feature this chemical scaffold, have shown pharmacological properties against several cancer cell lines.[6]

Experimental Protocols

HPPD Inhibition Assay

The inhibitory activity of the 2-acyl-cyclohexane-1,3-dione congeners on plant HPPD is typically determined by measuring the oxygen consumption in an enzymatic reaction.[1]

Materials:

  • Total soluble protein (TSP) extract containing HPPD

  • Sodium phosphate buffer (0.2 M, pH 7.2)

  • Ascorbate (1.8 mM)

  • p-hydroxyphenylpyruvate (HPP) (0.2 mM)

  • Test compounds (inhibitors) dissolved in a suitable solvent

  • Oxygen electrode

Procedure:

  • The reaction mixture is prepared containing the sodium phosphate buffer, ascorbate, and the TSP extract.

  • The test compound (inhibitor) is added to the reaction mixture and incubated for a specified period (e.g., 3 minutes) to allow for interaction with the enzyme.

  • The enzymatic reaction is initiated by the addition of the substrate, HPP.

  • The rate of oxygen consumption is monitored using an oxygen electrode.

  • The inhibitory activity is calculated by comparing the rate of oxygen consumption in the presence of the inhibitor to the control (without inhibitor).

  • The I50app value is determined by measuring the activity at various inhibitor concentrations and fitting the data to a dose-response curve.

Synthesis of 2-Acyl-Cyclohexane-1,3-Diones

A general method for the synthesis of saturated 2-acyl-cyclohexane-1,3-diones involves the acylation of a 1,3-cyclohexanedione derivative.[6]

Materials:

  • 1,3-cyclohexanedione or a derivative

  • Carboxylic acid derivative (corresponding to the desired acyl side chain)

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Ether

Procedure:

  • To a solution of the 1,3-cyclohexanedione derivative in dichloromethane, the carboxylic acid derivative, DCC, triethylamine, and DMAP are added successively.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After 24 hours, the mixture is diluted with dichloromethane and filtered.

  • The filtrate is washed with 1 M HCl.

  • The aqueous phase is extracted with ether.

  • The combined organic phases are dried and the solvent is evaporated to yield the 2-acyl-cyclohexane-1,3-dione product, which may be further purified by chromatography.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the HPPD signaling pathway and a typical experimental workflow.

HPPD_Inhibition_Pathway cluster_pathway HPPD Signaling Pathway cluster_inhibition Inhibition Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HGA Homogentisic Acid (HGA) HPP->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Inhibitor 2-Acyl-cyclohexane-1,3-dione Inhibitor->HPP Inhibits HPPD

Caption: Inhibition of the HPPD enzyme by 2-acyl-cyclohexane-1,3-dione congeners.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Congeners Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization HPPD_Assay HPPD Inhibition Assay Characterization->HPPD_Assay IC50_Determination IC50 Determination HPPD_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Herbicidal_Assay Herbicidal Activity Assay Herbicidal_Assay->SAR_Analysis Docking Molecular Docking SAR_Analysis->Docking

Caption: General experimental workflow for activity comparison of congeners.

References

A Mechanistic and Performance Comparison of β-Dicarbonyls in the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its utility in creating α,β-unsaturated compounds, which are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[1][2] This guide provides a comparative analysis of the performance of various β-dicarbonyl compounds in the Knoevenagel condensation, supported by experimental data. It delves into the mechanistic nuances of the reaction under different catalytic conditions and offers detailed experimental protocols for key methodologies.

Performance Comparison of β-Dicarbonyl Compounds

The reactivity of the active methylene compound is a critical factor influencing the rate and yield of the Knoevenagel condensation. This reactivity is primarily governed by the acidity of the α-protons, which is influenced by the nature of the two flanking electron-withdrawing groups. The following tables summarize the performance of common β-dicarbonyls under various catalytic systems.

Table 1: Comparison of β-Dicarbonyl Reactivity with Benzaldehyde under Amine Catalysis

β-Dicarbonyl CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
MalononitrilePiperidineEthanolRoom Temp.10 min98[3]
Ethyl CyanoacetatePiperidineEthanolRoom Temp.2 h92[3]
Diethyl MalonatePiperidineTolueneReflux6 h85-90[4]
AcetylacetonePiperidineMethanolRoom Temp.--[5]
Meldrum's AcidPiperidineDichloromethaneRoom Temp.-High[6]

Table 2: Comparison of β-Dicarbonyl Reactivity with Benzaldehyde under Lewis Acid Catalysis

β-Dicarbonyl CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
MalononitrileZnCl₂Solvent-freeRoom Temp.15 min95[7]
Ethyl AcetoacetateCs-exchanged NaX----
AcetylacetoneInCl₃AcetonitrileRoom Temp.3 h88
Diethyl MalonateZn-MOFMethanolRoom Temp.1 h99[5]

Table 3: Comparison of β-Dicarbonyl Reactivity under Catalyst-Free, Water-Mediated Conditions

β-Dicarbonyl CompoundAldehydeSolventTemperature (°C)TimeYield (%)Reference
Malononitrile4-NitrobenzaldehydeH₂ORoom Temp.20 min98
Ethyl Cyanoacetate4-NitrobenzaldehydeH₂ORoom Temp.18 h67
Diethyl Malonate4-NitrobenzaldehydeH₂ORoom Temp.18 hNo Reaction

Mechanistic Pathways

The mechanism of the Knoevenagel condensation can proceed through different pathways depending on the catalyst employed. The two primary pathways involve either a base-catalyzed or a Lewis acid-catalyzed route.

Amine-Catalyzed Mechanism (e.g., Piperidine)

In the presence of a secondary amine like piperidine, the reaction is believed to proceed through an iminium ion intermediate. The amine first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself. The active methylene compound is deprotonated by a base (which can be another molecule of the amine) to form a stabilized enolate. This enolate then attacks the iminium ion, leading to a tetrahedral intermediate. Subsequent elimination of the amine catalyst and a molecule of water yields the α,β-unsaturated product.[5][8]

G cluster_0 Iminium Ion Formation cluster_1 Enolate Formation cluster_2 C-C Bond Formation and Product Release Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=N⁺R₂] Aldehyde->Iminium + Piperidine, - H₂O Piperidine Piperidine Intermediate Adduct Iminium->Intermediate + Enolate BetaDicarbonyl β-Dicarbonyl (Z-CH₂-Z') Enolate Enolate Anion [Z-CH⁻-Z'] BetaDicarbonyl->Enolate + Base, - HB⁺ Product α,β-Unsaturated Product (R-CH=C(Z)Z') Intermediate->Product - Piperidine, - H⁺

Amine-catalyzed Knoevenagel condensation pathway.
Lewis Acid-Catalyzed Mechanism (e.g., ZnCl₂)

Lewis acids, such as zinc chloride, catalyze the Knoevenagel condensation by activating the carbonyl group of the aldehyde. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This enhanced electrophile is then attacked by the enol form of the β-dicarbonyl compound. A subsequent dehydration step, often facilitated by a weak base or the solvent, affords the final α,β-unsaturated product.

G cluster_0 Carbonyl Activation cluster_1 Enol Formation cluster_2 C-C Bond Formation and Product Release Aldehyde Aldehyde (R-CHO) ActivatedAldehyde Activated Aldehyde [R-CHO-ZnCl₂] Aldehyde->ActivatedAldehyde + ZnCl₂ LewisAcid Lewis Acid (e.g., ZnCl₂) Intermediate Aldol-type Adduct ActivatedAldehyde->Intermediate + Enol BetaDicarbonyl β-Dicarbonyl (Z-CH₂-Z') Enol Enol Form BetaDicarbonyl->Enol Tautomerization Product α,β-Unsaturated Product (R-CH=C(Z)Z') Intermediate->Product - H₂O, - ZnCl₂

Lewis acid-catalyzed Knoevenagel condensation pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of the Knoevenagel condensation. Below are representative protocols for key variations of this reaction.

Protocol 1: Piperidine-Catalyzed Condensation of Benzaldehyde with Malononitrile

Materials:

  • Benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Lewis Acid (ZnCl₂)-Catalyzed Solvent-Free Condensation of an Aromatic Aldehyde with an Active Methylene Compound[8]

Materials:

  • Aromatic aldehyde

  • Active methylene compound (e.g., malononitrile)

  • Anhydrous Zinc Chloride (ZnCl₂)

Procedure:

  • In a mortar, grind the aromatic aldehyde (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of anhydrous ZnCl₂ (e.g., 0.1 equivalents) together at room temperature.

  • Continue grinding for the time specified for the particular substrate combination.

  • The reaction progress can be monitored by TLC by dissolving a small aliquot in a suitable solvent.

  • Upon completion, the reaction mixture is typically a solid.

  • Work-up involves adding water to the mixture and filtering the solid product.

  • The product can be further purified by recrystallization.

Protocol 3: Catalyst-Free, Water-Mediated Knoevenagel Condensation

Materials:

  • Aldehyde

  • Active methylene compound (e.g., malononitrile)

  • Deionized water

Procedure:

  • In a flask, suspend the aldehyde (1 equivalent) and the active methylene compound (1 equivalent) in deionized water.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product, which is typically a solid, is isolated by filtration.

  • Wash the solid product with water and dry it to obtain the pure compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for performing a Knoevenagel condensation reaction, from setup to product isolation and analysis.

G A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction Monitoring (TLC, GC, LC-MS) A->B C Work-up (Quenching, Extraction, Washing) B->C Reaction Complete D Isolation (Filtration, Evaporation) C->D E Purification (Recrystallization, Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Generalized experimental workflow for Knoevenagel condensation.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Acyl-Cyclohexanedione Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-acyl-cyclohexanedione herbicides, a prominent class of compounds that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). We will delve into their structure-activity relationships, compare their efficacy with other HPPD inhibitors, and provide detailed experimental protocols for their evaluation. This information is intended for researchers, scientists, and professionals involved in herbicide and drug development.

Mechanism of Action: Targeting the HPPD Enzyme

2-Acyl-cyclohexanedione herbicides belong to the broader class of HPPD inhibitors, also known as "bleaching herbicides" because they cause whitening of plant tissues.[1][2] They function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for the catabolism of the amino acid tyrosine in both plants and animals.[1][3]

In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA).[4] HGA is a key precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[4][5][6] The inhibition of this pathway has three primary detrimental effects on the plant:

  • Disruption of Photosynthesis: Plastoquinone is an essential electron carrier in the photosynthetic electron transport chain. Its depletion disrupts photosynthesis.[4]

  • Chlorophyll Destruction: Plastoquinone is also a critical co-factor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-destruction by sunlight. A lack of carotenoids leads to the characteristic bleaching of the leaves as chlorophyll is destroyed.[1][5][6]

  • Oxidative Damage: Tocopherols are antioxidants that protect cell membranes from oxidative stress. Their absence leads to oxidative damage within the plant cells.[1][6]

The collective result of these disruptions is stunted growth, wilting, browning, and ultimately, plant death.[2]

General Structure-Activity Relationship (SAR)

The herbicidal activity of 2-acyl-cyclohexanedione derivatives is intrinsically linked to their chemical structure. The core pharmacophore consists of a cyclohexanedione ring acylated at the 2-position. Modifications to both the acyl side chain and the cyclohexanedione ring significantly influence the compound's ability to inhibit the HPPD enzyme.

Key structural features that determine activity include:

  • The 1,3-Dione Moiety: This feature is an absolute requirement for HPPD inhibitory activity.[4][7] The dione typically exists in an enol form at physiological pH, which is crucial for binding to the enzyme's active site.[7]

  • The Acyl Side Chain: The length and composition of the acyl side chain are critical for potency. Studies have shown that an alkyl side chain of 11 carbons is optimal for inhibitory activity.[4][8]

  • Substituents on the Cyclohexanedione Ring: The presence of additional groups on the cyclohexanedione ring, such as double bonds, hydroxyl groups, or methyl groups, generally decreases the herbicidal activity.[4][8]

The following diagram illustrates the key structural-activity relationships for this class of herbicides.

SAR_Diagram cluster_info Structure-Activity Relationship Insights Core Acyl_Chain Acyl Side Chain (R1) - Optimal length is ~11 carbons for high activity. - Hydrophobicity contributes to binding. Ring_Subst Ring Substituents (R2, R3) - Generally, substitutions (e.g., methyl, hydroxyl) on the ring decrease activity. Dione_Moiety 1,3-Dione Moiety - Essential for HPPD inhibition. - Exists in keto-enol tautomeric forms. p1 p1->Acyl_Chain  Modifications Here p2 p2->Ring_Subst  Modifications Here p3 p3->Dione_Moiety  Essential Feature

Caption: Key structure-activity relationships of 2-acyl-cyclohexanedione herbicides.

Comparative Analysis of HPPD Inhibitors

The efficacy of HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Comparison of 2-Acyl-Cyclohexanedione Derivatives

The following table summarizes the HPPD inhibitory activity of a series of 2-acyl-cyclohexane-1,3-diones with varying aliphatic side chain lengths. The data demonstrates the importance of the acyl chain length for potency.

Compound IDAcyl Chain LengthR Group on RingApparent I50 (μM)[4]
5aC5H11.00 ± 1.00
5bC7H1.30 ± 0.20
5cC9H0.23 ± 0.02
5d C11 H 0.18 ± 0.02
5eC13H0.35 ± 0.06
5fC15H1.00 ± 0.20
5gC17H2.50 ± 0.30

Data sourced from a study on congeners derived from Peperomia natural products.[4]

Comparison with Commercial HPPD Herbicides

2-Acyl-cyclohexanediones belong to the triketone family of HPPD inhibitors.[1] Other chemical classes with the same mode of action include pyrazolones, diketonitriles, and isoxazoles.[1][9][10] The table below compares the IC50 values of several commercial triketone herbicides.

HerbicideChemical ClassTarget OrganismIC50 (μM)[11]
SulcotrioneTriketoneHuman HPPD0.187 ± 0.037
NitisinoneTriketoneHuman HPPD0.244 ± 0.071
MesotrioneTriketoneHuman HPPD0.396 ± 0.048
TembotrioneTriketoneHuman HPPD0.610 ± 0.015

Note: These IC50 values are against human HPPD and may differ from values against plant HPPD, but they provide a relative measure of potency.[11] Sulcotrione, for instance, showed an apparent I50 of 0.25 ± 0.02 μM against plant HPPD in a separate study.[4]

Experimental Protocols

Evaluating the efficacy of novel herbicide candidates requires robust and reproducible experimental protocols. Below are standardized methodologies for HPPD inhibition assays and greenhouse herbicidal screening.

HPPD Enzyme Inhibition Assay (Spectrophotometric Method)

This assay determines the IC50 value of a compound by measuring its effect on HPPD enzyme activity. The protocol is adapted from established methods.[12][13]

Objective: To quantify the in vitro inhibition of HPPD enzyme by test compounds.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana).[12]

  • Assay Buffer: 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbate.[7]

  • Substrate: 4-hydroxyphenylpyruvate (HPP).[4]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well UV/vis microplate reader.

Procedure:

  • Enzyme Preparation: Extract and purify the HPPD enzyme from a suitable plant source.[12]

  • Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer and a specific concentration of the test compound.

  • Pre-incubation: Add the purified HPPD enzyme to each well. Incubate the plate for 3 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Initiation of Reaction: Start the enzymatic reaction by adding the HPP substrate to each well.

  • Measurement: Immediately begin monitoring the reaction by measuring the change in absorbance at a specific wavelength (e.g., 318 nm for the formation of maleylacetoacetate in a coupled assay) over time.[13]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Greenhouse Herbicidal Efficacy Screening

This whole-plant bioassay evaluates the herbicidal effect of a compound under controlled greenhouse conditions.[14][15]

Objective: To assess the pre- and post-emergence herbicidal activity of test compounds on various weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria ciliaris) and crop species (e.g., corn, soybean) for safety evaluation.[16][17]

  • Pots filled with a standardized soil mixture.

  • Test compounds formulated for spraying.

  • Automated track sprayer for uniform application.

  • Controlled-environment greenhouse.

Procedure:

  • Planting: Plant seeds of the selected species in pots. For pre-emergence tests, treat the soil surface immediately after planting. For post-emergence tests, allow plants to grow to a specific stage (e.g., two to four true leaves) before treatment.[15]

  • Herbicide Application: Prepare solutions of the test compounds at various application rates (e.g., 37.5, 75, 150 g ai/ha).[17] Apply the solutions uniformly using a track sprayer.[15] Include an untreated control and a commercial standard for comparison.

  • Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: Visually assess the plants for injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no effect, 100% = complete plant death) to score symptoms like bleaching, necrosis, and growth inhibition.[2]

  • Data Analysis: Analyze the visual injury ratings to determine the dose-response relationship and identify effective compounds and their selectivity. For more quantitative data, parameters like fresh/dry weight of the shoots can be measured at the end of the experiment.

The following flowchart outlines the general workflow for herbicide discovery and evaluation.

Workflow_Diagram cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Evaluation cluster_Development Lead Optimization & Development A Compound Design & Synthesis C In Vitro HPPD Inhibition Assay A->C B Chemical Library Screening B->C D Primary Greenhouse Screening C->D Active Hits E Secondary Screening (Dose-Response & Spectrum) D->E F SAR Studies & Lead Optimization E->F F->A Iterative Design G Field Trials F->G Promising Leads H Toxicology & Environmental Impact Studies G->H

Caption: A typical workflow for the discovery and development of novel herbicides.

Biochemical Pathway and Site of Action

The diagram below illustrates the tyrosine catabolism pathway and highlights the specific step inhibited by 2-acyl-cyclohexanedione herbicides.

Pathway_Diagram Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyr->HPP HPPD_Enzyme HPPD Enzyme HPP->HPPD_Enzyme HGA Homogentisic Acid (HGA) PQ_Toc Plastoquinone & α-Tocopherol HGA->PQ_Toc Photo Photosynthesis & Carotenoid Biosynthesis PQ_Toc->Photo HPPD_Enzyme->HGA Inhibitor 2-Acyl-Cyclohexanedione Herbicides Inhibitor->HPPD_Enzyme

Caption: Inhibition of the HPPD enzyme in the tyrosine catabolism pathway.

References

A Comparative Guide to QSAR Analysis of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) analyses for inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine metabolism and a key target for herbicides and therapeutics. This report summarizes quantitative data from various studies, details the experimental methodologies, and presents visual workflows and pathways to aid in the rational design of novel HPPD inhibitors.

Comparative Performance of QSAR Models for HPPD Inhibitors

The development of robust QSAR models is crucial for predicting the biological activity of novel compounds and understanding the structural requirements for potent HPPD inhibition. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. The following tables summarize the statistical performance of various CoMFA and CoMSIA models from different studies, providing a benchmark for their predictive capabilities.

Study Focus QSAR Model r²pred Key Findings
Pyridine Derivatives[1]CoMFA0.7070.954-The model demonstrated good predictive ability, with the electrostatic field contributing slightly more than the steric field to the model.
Pyridine Derivatives[1]CoMSIA0.6570.944-This model also showed good predictive power, with contributions from steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.
Triketone-Quinoline Hybrids and 2-(aryloxyacetyl)cyclohexane-1,3-diones[2][3]MIA-QSAR0.51 (avg)0.72 (avg)0.71 (avg)The models were deemed reliable and predictive for designing new chemical candidates with improved herbicidal performance.
Quinazoline-2,4-dione DerivativesCoMFA0.7780.985-The model exhibited remarkable stability and predictability.
Quinazoline-2,4-dione DerivativesCoMSIA0.7760.950-This model also demonstrated strong predictive capabilities.
Alkanoic acid 3-oxo-cyclohex-1-enyl ester and 2-acylcyclohexane-1,3-dione derivatives[4]CoMFA0.7790.989-The model provided a tool for predicting the affinity of related compounds and guiding the design of new ligands.
2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives[5]CoMSIA0.8640.990-The model, based on a common framework, showed excellent statistical performance.
Pyridine Derivatives (Topomer CoMFA)[6]Topomer CoMFA0.7030.957-This model was used to screen for more active compounds and was optimized through an in silico ligand directing evolution platform.
Quinazolindione derivatives (Topomer CoMFA)[7]Topomer CoMFA-0.975-The model displayed excellent accuracy and high predictive capacity.
Quinazolindione derivatives (MLR)[7]MLR-0.970-This model also showed high accuracy and predictive ability.
Quinazolindione derivatives (GFA)[7]GFA-0.968-This model demonstrated strong accuracy and predictive power.

Note: "q²" refers to the cross-validated correlation coefficient, "r²" is the non-cross-validated correlation coefficient, and "r²pred" is the predictive correlation coefficient for an external test set. A hyphen (-) indicates that the value was not reported in the cited study.

Experimental Protocols

The following section details the typical methodologies employed in the 3D-QSAR analysis of HPPD inhibitors.

Data Set Preparation

A series of compounds with known inhibitory activity against HPPD are collected from the literature. The biological activity data, typically IC50 or Ki values, are converted to their logarithmic form (pIC50 or pKi) to ensure a linear relationship with the descriptor fields. The dataset is then divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive power.

Molecular Modeling and Alignment

The 3D structures of all compounds in the dataset are generated and optimized using molecular mechanics force fields (e.g., Tripos force field) and semi-empirical or ab initio quantum mechanical methods.[8] A crucial step in 3D-QSAR is the alignment of all molecules onto a common template structure. This is often achieved by superimposing a common substructure present in all molecules.[1]

CoMFA Field Calculation

In CoMFA, the aligned molecules are placed in a 3D grid. A probe atom (typically a sp3 carbon with a +1 charge) is systematically moved to each grid point, and the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between the probe and each molecule are calculated. These energy values form the CoMFA descriptor fields.

CoMSIA Field Calculation

CoMSIA is an extension of CoMFA that calculates additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. These similarity indices are calculated based on a Gaussian-type distance dependence between the probe atom and the atoms of each molecule, which avoids some of the singularities at the atomic positions that can occur in CoMFA.

Statistical Analysis and Model Validation

Partial Least Squares (PLS) regression is the most common statistical method used to correlate the CoMFA or CoMSIA descriptor fields (independent variables) with the biological activities (dependent variable). The predictive ability of the resulting QSAR model is rigorously validated using several statistical parameters:

  • Cross-validation (q²): Typically performed using the leave-one-out (LOO) method, where one molecule is removed from the training set, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

  • Non-cross-validated correlation coefficient (r²): This parameter measures the goodness of fit of the model for the training set.

  • External validation (r²pred): The predictive power of the model is further assessed by predicting the activities of the compounds in the external test set, which were not used in model development.

Visualizing the Process and Pathway

To better understand the QSAR workflow and the biological context of HPPD inhibition, the following diagrams are provided.

G General Workflow for 3D-QSAR Analysis of HPPD Inhibitors cluster_0 Data Preparation cluster_1 Molecular Modeling cluster_2 QSAR Model Generation cluster_3 Model Validation and Application a Collection of HPPD Inhibitors with Known Activity b Conversion of Activity Data (e.g., pIC50) a->b c Division into Training and Test Sets b->c d 3D Structure Generation c->d e Energy Minimization d->e f Molecular Alignment e->f g Calculation of Descriptor Fields (CoMFA/CoMSIA) f->g h Partial Least Squares (PLS) Analysis g->h i Cross-Validation (q²) h->i j External Validation (r²pred) h->j k Interpretation of Contour Maps i->k j->k l Design of Novel Inhibitors k->l

Caption: A flowchart illustrating the key steps in a typical 3D-QSAR analysis workflow.

G Tyrosine Catabolism Pathway and HPPD Inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine aminotransferase HPPD HPPD HPPA->HPPD Homogentisate Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetase HPPD_Inhibitor HPPD Inhibitors (e.g., Triketones) HPPD_Inhibitor->HPPD HPPD->Homogentisate

Caption: The tyrosine catabolism pathway, highlighting the role of HPPD and its inhibition.

References

A Senior Application Scientist's Guide to Comparing Beta-Dicarbonyl Compounds in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex organic molecules, the Michael addition stands as a cornerstone for stereocontrolled carbon-carbon bond formation.[1][2][3] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is pivotal in constructing the carbon skeletons essential for pharmaceuticals and natural products.[1] The success of this reaction, however, is critically dependent on the choice of the nucleophile, or "Michael donor." Among the most effective donors are the beta-dicarbonyl compounds, prized for the acidity of their α-protons and the stability of the resulting enolate.[2][4]

This guide provides an in-depth comparison of common beta-dicarbonyl compounds—acetylacetone, ethyl acetoacetate, and diethyl malonate—in the context of the Michael addition. Moving beyond a simple recitation of facts, we will explore the electronic and steric factors that govern their reactivity, providing the causal insights necessary for rational reaction design and optimization.

The Nucleophile's Core: Acidity and Steric Profile

The efficacy of a beta-dicarbonyl compound as a Michael donor is primarily dictated by two intrinsic properties: the acidity of the α-hydrogen and the steric bulk surrounding the nucleophilic carbon.

Electronic Effects: The Decisive Role of pKa

The first step in a Michael addition is the deprotonation of the beta-dicarbonyl compound to form a resonance-stabilized enolate.[1][5] The ease of this deprotonation is directly related to the acidity of the α-proton, quantified by its pKa value. A lower pKa signifies a more acidic proton, allowing for the use of milder bases and facilitating enolate formation under less forcing conditions.

The acidity of these compounds is a direct consequence of the stability of their conjugate base (the enolate). The negative charge on the α-carbon is delocalized across the two adjacent carbonyl groups, significantly stabilizing the anion.[6][7] However, the nature of these carbonyl groups—whether ketone or ester—creates a clear hierarchy of acidity.

  • Acetylacetone (a β-diketone): With two electron-withdrawing ketone groups, acetylacetone is the most acidic of the trio. The resulting enolate is highly stabilized through resonance, with the negative charge effectively delocalized over both oxygen atoms.[6]

  • Ethyl Acetoacetate (a β-ketoester): This compound features one ketone and one ester group. While the ketone group provides strong inductive and resonance stabilization, the ester group's oxygen atom can donate electron density back into the carbonyl, slightly reducing its electron-withdrawing power compared to a ketone.[7][8] This results in a conjugate base that is less stable than that of acetylacetone, rendering ethyl acetoacetate less acidic.[7][8]

  • Diethyl Malonate (a β-diester): With two ester groups, the stabilizing effect on the carbanion is less pronounced than in the other two compounds. Both ester groups have oxygen atoms that can donate electron density via resonance, making the carbonyl carbons less electrophilic and less effective at stabilizing the adjacent negative charge.[7] Consequently, diethyl malonate is the least acidic.[6][9]

CompoundStructureClasspKaAcidity Ranking
Acetylacetone CH₃COCH₂COCH₃β-Diketone~9[6]1 (Most Acidic)
Ethyl Acetoacetate CH₃COCH₂COOEtβ-Ketoester~11[6][9]2 (Intermediate)
Diethyl Malonate EtOOCCH₂COOEtβ-Diester~13[9]3 (Least Acidic)
Steric Considerations

The steric hindrance of the beta-dicarbonyl enolate is a critical, though often secondary, consideration.[10] While these enolates are generally considered "soft" nucleophiles that favor the 1,4-conjugate addition pathway, excessive bulk on either the donor or the acceptor can impede the reaction.[11][12] For the compounds discussed, the steric profiles are comparable, with diethyl malonate being slightly bulkier than acetylacetone due to the ethoxy groups. This difference becomes more pronounced if substituted derivatives are used and can influence the approach to sterically congested Michael acceptors.[10]

Performance in Michael Additions: A Data-Driven Comparison

To illustrate the practical implications of these differences, consider the reaction of each beta-dicarbonyl with a standard Michael acceptor, methyl vinyl ketone (MVK), under consistent basic conditions (e.g., sodium ethoxide in ethanol).

Beta-Dicarbonyl DonorRelative ReactivityTypical Base RequirementExpected Yield (with MVK)Key Considerations
Acetylacetone HighMild base (e.g., NaOEt, K₂CO₃)Excellent (>90%)Prone to dialkylation if excess acceptor or strong base is used.
Ethyl Acetoacetate ModerateMild to moderate base (e.g., NaOEt)Good (80-90%)Versatile; the ester can be hydrolyzed and decarboxylated post-reaction.[2]
Diethyl Malonate LowerRequires a strong base (e.g., NaOEt, NaH)Moderate to Good (70-85%)Often requires slightly longer reaction times or gentle heating.[1]

These trends highlight a crucial principle for experimental design: the choice of base must be matched to the acidity of the Michael donor. Using a base that is excessively strong for the given pKa can lead to undesired side reactions, such as self-condensation or 1,2-addition to the Michael acceptor's carbonyl group.[3]

Experimental Protocols

The following is a generalized, representative protocol for performing a Michael addition. It should be adapted based on the specific reactivity of the chosen beta-dicarbonyl compound.

General Protocol for the Michael Addition of a Beta-Dicarbonyl Compound to Methyl Vinyl Ketone

1. Reagent Preparation and Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL).
  • Carefully add sodium metal (1.1 eq) in small pieces to the ethanol to generate a fresh solution of sodium ethoxide. Allow the sodium to react completely. Causality Note: In-situ generation of the base ensures anhydrous conditions, which is critical for preventing unwanted side reactions.
  • Once the solution has cooled to room temperature, add the beta-dicarbonyl compound (1.0 eq) dropwise via syringe.
  • For Acetylacetone/Ethyl Acetoacetate: This addition can be done at room temperature.
  • For Diethyl Malonate: Due to its higher pKa, the mixture may require gentle warming (40-50°C) to ensure complete enolate formation.

2. Michael Addition:

  • Cool the enolate solution in an ice bath (0°C).
  • Add methyl vinyl ketone (MVK) (1.0 eq) dropwise over 15-20 minutes. Causality Note: Slow, cooled addition of the Michael acceptor minimizes polymerization and exothermic side reactions.
  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

3. Reaction Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours for acetylacetone, 4-8 hours for ethyl acetoacetate, and 8-16 hours for diethyl malonate).
  • Once complete, neutralize the reaction mixture by adding aqueous ammonium chloride solution (NH₄Cl).
  • Reduce the solvent volume under reduced pressure.
  • Perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

4. Purification:

  • Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification p1 Flame-dry glassware under N2 p2 Prepare sodium ethoxide in EtOH p1->p2 p3 Add beta-dicarbonyl to form enolate p2->p3 r1 Cool enolate solution to 0°C p3->r1 Transfer enolate r2 Add Michael acceptor (MVK) dropwise r1->r2 r3 Stir at RT & Monitor by TLC r2->r3 w1 Quench with aq. NH4Cl r3->w1 Reaction complete w2 Extract with Ethyl Acetate w1->w2 w3 Dry organic layer (Na2SO4) w2->w3 w4 Concentrate in vacuo w3->w4 f1 Flash Column Chromatography w4->f1 Crude product f2 Characterize pure product f1->f2

Caption: A typical experimental workflow for a base-catalyzed Michael addition reaction.

Mechanistic Deep Dive

The Michael addition proceeds through a well-established three-step mechanism: enolate formation, conjugate addition, and protonation.[5][13]

  • Enolate Formation: A base removes the acidic α-proton from the beta-dicarbonyl compound (1) to form a resonance-stabilized enolate (2).[5]

  • Nucleophilic Attack (Conjugate Addition): The nucleophilic α-carbon of the enolate (2) attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound (3), forming a new carbon-carbon bond. The electron density is pushed through the conjugated system to form a new enolate intermediate (4).[1][13]

  • Protonation: The enolate intermediate (4) is protonated by the conjugate acid of the base (or a protic solvent) to yield the final 1,5-dicarbonyl product (5), often called the Michael adduct.[1]

Michael Addition Mechanism Diagram

G B_H Protonated Base End Michael Adduct (5) Start Beta-Dicarbonyl (1) + Base Enolate Enolate (2) Start->Enolate 1. Deprotonation Base Base Acceptor Michael Acceptor (3) Intermediate Enolate Intermediate (4) Enolate->Intermediate 2. Conjugate Addition Intermediate->End 3. Protonation

Caption: The three-step mechanism of the Michael addition reaction.

Conclusion and Recommendations

The choice of a beta-dicarbonyl compound for a Michael addition is a strategic decision that directly impacts reaction efficiency and conditions.

  • For maximal reactivity and mild conditions, acetylacetone is the premier choice due to its high acidity. It is ideal for reactions with less reactive Michael acceptors or when avoiding harsh bases is critical.

  • For versatility and synthetic potential, ethyl acetoacetate offers a balanced profile of reactivity and functionality. The resulting product contains both a ketone and an ester, which can be selectively manipulated in subsequent synthetic steps.

  • When a malonic ester framework is desired, diethyl malonate is the requisite donor. Researchers must be prepared to use stronger bases and potentially longer reaction times to compensate for its lower acidity.

By understanding the interplay of pKa and steric factors, researchers can move from a trial-and-error approach to a rational design of Michael addition reactions, accelerating the synthesis of valuable target molecules.

References

A Comparative Analysis of 2-Acetyl-1,3-cyclohexanedione and Commercial Triketone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

<

A Senior Application Scientist's Guide to Performance, Mechanism, and Evaluation

In the competitive landscape of modern agriculture, the triketone class of herbicides stands as a critical tool for effective weed management.[1] Renowned for their potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, these compounds are central to developing new and improved herbicidal formulations.[1][2][3] This guide provides an in-depth comparative analysis of 2-acetyl-1,3-cyclohexanedione against established commercial triketone herbicides such as mesotrione, sulcotrione, and tembotrione. We will delve into their shared mechanism of action, present comparative efficacy data, and detail the experimental protocols necessary for their rigorous evaluation.

The Rise of Triketones: A Legacy of Allelopathic Discovery

The journey of triketone herbicides began with a biologist's observation of natural weed suppression, a phenomenon known as allelopathy.[4] This led to the identification of leptospermone, a natural β-triketone produced by the bottlebrush plant (Callistemon citrinus), as the responsible agent.[4][5] Chemists then synthesized analogues of this natural product, leading to the development of highly effective commercial herbicides.[5] This class of herbicides represents one of the last major discoveries of a new herbicide mode of action.[4]

Mechanism of Action: Targeting a Vital Plant Enzyme

Triketone herbicides, including this compound, share a common mechanism of action: the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][6] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants.[4][7] Specifically, it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[7]

The inhibition of HPPD disrupts this pathway, preventing the formation of HGA.[4] HGA is a vital precursor for the biosynthesis of plastoquinone and tocopherols.[7] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway.[1][7] Carotenoids play a crucial role in protecting chlorophyll from photooxidation by sunlight.[4]

By inhibiting HPPD, triketone herbicides trigger a cascade of events:

  • Plastoquinone Depletion: The lack of HGA halts the production of plastoquinone.[7]

  • Carotenoid Synthesis Inhibition: Without the plastoquinone cofactor, phytoene desaturase cannot function, leading to a shutdown of carotenoid biosynthesis.[1][7]

  • Chlorophyll Photooxidation: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight.[4]

  • Bleaching and Plant Death: This photooxidation results in the characteristic bleaching symptoms observed in susceptible plants, ultimately leading to their death.[3][6]

This targeted mode of action provides excellent efficacy against a broad spectrum of weed species.[5]

HPPD_Inhibition_Pathway cluster_symptoms Observable Symptoms Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Bleaching Bleaching & Plant Death Triketones Triketone Herbicides (e.g., this compound) Triketones->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone PhytoeneDesaturase Phytoene Desaturase Plastoquinone->PhytoeneDesaturase Cofactor Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll

Caption: Mechanism of action of triketone herbicides.

Comparative Herbicidal Efficacy: In Vitro and In Vivo Analysis

The performance of novel triketone derivatives is benchmarked against commercial standards through a combination of in vitro enzyme inhibition assays and in vivo whole-plant bioassays.

In Vitro HPPD Enzyme Inhibition

A key metric for assessing the potency of a herbicide is its half-maximal inhibitory concentration (IC50) against the target enzyme. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of this compound and other triketones against Arabidopsis thaliana HPPD (AtHPPD).

CompoundIC50 (µM)Reference
This compound Congener (C11 alkyl side chain)0.18 ± 0.02[7]
Sulcotrione0.25 ± 0.02[7]
Mesotrione0.350[8]
Tembotrione0.610 ± 0.015[9]
Novel Triketone-Quinoxalin-2-one (Compound 23)0.034[8]
Novel β-Triketone (C9 alkyl side chain)0.019 ± 0.001[10]

Data presented as mean ± standard error where available.

These results demonstrate that synthetic modifications to the basic triketone structure can yield compounds with significantly enhanced inhibitory potency compared to established herbicides. For instance, a novel β-triketone with a C9 alkyl side chain exhibited an IC50 of 19 nM, which is considerably more active than sulcotrione (IC50 of 250 nM) in the same assay system.[2][10] Similarly, a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain was slightly more potent than sulcotrione.[7]

In Vivo Herbicidal Activity

Greenhouse trials provide a more holistic assessment of a herbicide's performance, accounting for factors like uptake, translocation, and metabolism within the plant. The growth reduction 50 (GR50) value, the concentration of herbicide required to reduce plant growth by 50%, is a common metric.

HerbicideTarget WeedGR50 (g a.i./ha)Reference
MesotrioneYellow Foxtail> 150 (approx. 65% control)[11]
TembotrioneYellow Foxtail< 150 (approx. 88% control)[11]
TopramezoneYellow Foxtail< 150 (approx. 92% control)[11]
MesotrioneCommon Ragweed> 150 (approx. 52% control)[11]
TembotrioneCommon Ragweed< 150 (approx. 94% control)[11]
TopramezoneCommon Ragweed< 150 (approx. 97% control)[11]

Note: GR50 values are estimated from percentage control data.

Field studies have shown that while mesotrione provides excellent control of many broadleaf weeds, its efficacy on certain grass species like yellow foxtail can be lower compared to tembotrione and topramezone.[11] The addition of adjuvants and tank-mixing with other herbicides can significantly enhance the performance of all three.[11]

Experimental Protocols: A Guide to Robust Evaluation

To ensure the scientific integrity and reproducibility of herbicide benchmarking studies, standardized experimental protocols are essential.

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the IC50 value of a test compound against HPPD.

Objective: To quantify the inhibitory potency of this compound and other triketones on HPPD activity.

Methodology:

  • Enzyme Preparation: Recombinant Arabidopsis thaliana HPPD is expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., 0.2 M sodium phosphate, pH 7.2), ascorbate, and the purified HPPD enzyme.[12]

  • Inhibitor Incubation: The test compound (inhibitor) is added to the reaction mixture at various concentrations and incubated for a set period (e.g., 3 minutes) to allow for binding to the enzyme.[12]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate (HPP).[12]

  • Activity Measurement: The rate of HPP conversion to HGA is measured. One common method involves monitoring the decrease in absorbance at 306 nm as the enol-HPP/borate complex is consumed.[13]

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[9]

HPPD_Assay_Workflow Start Start Enzyme_Prep Prepare Recombinant HPPD Enzyme Start->Enzyme_Prep Reaction_Mix Prepare Reaction Mixture (Buffer, Ascorbate, HPPD) Enzyme_Prep->Reaction_Mix Add_Inhibitor Add Test Compound (Varying Concentrations) Reaction_Mix->Add_Inhibitor Incubate Incubate (e.g., 3 min) Add_Inhibitor->Incubate Add_Substrate Initiate Reaction with HPP Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 306 nm Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro HPPD inhibition assay.

Protocol 2: Whole-Plant Dose-Response Bioassay

This protocol describes a greenhouse experiment to determine the GR50 value of a herbicide on a target weed species.

Objective: To evaluate the in vivo efficacy of this compound and other triketones on a selected weed species.

Methodology:

  • Plant Cultivation: The target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are grown in pots under controlled greenhouse conditions.

  • Herbicide Application: The test herbicides are applied at a range of doses to the plants at a specific growth stage (e.g., 2-3 leaf stage).[14] A control group receives no herbicide treatment.

  • Experimental Design: A randomized complete block design is typically used to minimize the effects of environmental variability within the greenhouse.[15]

  • Data Collection: After a set period (e.g., 14-21 days), the fresh or dry weight of the above-ground plant material is measured for each treatment.

  • Data Analysis: The percentage of growth reduction relative to the untreated control is calculated for each dose. The data are then fitted to a log-logistic dose-response curve to determine the GR50 value.[16][17]

Future Directions and Conclusion

The development of novel triketone herbicides continues to be a dynamic area of research. The structural backbone of this compound provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced efficacy, a broader weed control spectrum, and improved crop selectivity.[7][18] Quantitative structure-activity relationship (QSAR) modeling and docking studies are valuable tools for guiding the design of these next-generation herbicides.[2][10]

References

Safety Operating Guide

Proper Disposal of 2-Acetyl-1,3-cyclohexanedione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Acetyl-1,3-cyclohexanedione is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before initiating the disposal process, it is imperative to adhere to the following safety protocols. Personal Protective Equipment (PPE) must be worn to minimize exposure risks.

Safety ParameterSpecificationSource
Personal Protective Equipment (PPE) Eyeshields, Chemical Safety Goggles, Gloves (type N95 respirator recommended in dusty conditions)
Handling Conditions Use in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1][2]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[1][3][4]

Step 1: Collection of Waste

  • Carefully sweep up the solid this compound, minimizing dust generation.[1][2]

  • Place the collected material into a suitable, labeled, and sealed container for disposal.[1][5] Do not mix with other waste.

Step 2: Labeling and Storage of Waste Container

  • Clearly label the waste container with the chemical name ("this compound") and any relevant hazard warnings.

  • Store the sealed container in a designated hazardous waste storage area, away from incompatible materials, until it can be collected by a licensed waste disposal contractor.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 4: Decontamination of Work Area

  • Thoroughly clean the work area where the chemical was handled.

  • Wash hands and any exposed skin thoroughly after handling.

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[1][5][6]

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Wear Appropriate PPE (Gloves, Goggles) B Step 2: Collect Waste (Sweep solid, minimize dust) A->B C Step 3: Secure in Labeled Container (Seal tightly) B->C D Step 4: Store in Designated Hazardous Waste Area C->D E Step 5: Contact EHS or Certified Waste Disposal Company D->E F Step 6: Arrange for Pickup and Disposal E->F G Step 7: Decontaminate Work Area F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-Acetyl-1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety and logistical information for 2-Acetyl-1,3-cyclohexanedione, including personal protective equipment (PPE) recommendations, operational procedures, and a disposal plan to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of personal protective equipment. For handling this compound, the following PPE is recommended.[1] This guidance is based on available safety information for the compound and its structural analogs.

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles or full-face shield.Protects eyes from potential splashes or airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder and if adequate ventilation is not available.[1]Minimizes the risk of inhaling fine particles of the compound.
Body Protection A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron is advised.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is critical for minimizing risks. The following steps outline the safe handling of this compound from reception to storage.

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound.

  • Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. An eyewash station and safety shower should be readily accessible.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in the table above before opening the container.

  • Weighing and Aliquoting: If possible, handle the solid material in a chemical fume hood or a well-ventilated area to minimize dust inhalation. Use appropriate tools (e.g., spatula, weigh paper) to handle the powder. Avoid creating dust.

  • Storage: After use, securely seal the container. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[1]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following plan outlines the disposal procedure for this compound and its contaminated materials.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, weigh paper, etc.), and empty containers, must be segregated as chemical waste.

  • Waste Container: Use a designated, clearly labeled, and sealable hazardous waste container. The label should include the full chemical name: "this compound".

  • Disposal of Unused Product: Unused or waste this compound should be disposed of as hazardous chemical waste. It is often recommended to send it to a licensed chemical waste disposal company. Some safety data for analogous compounds suggest disposal via a chemical incinerator with an afterburner and scrubber.

  • Disposal of Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh papers, and pipette tips, should be placed in the designated hazardous waste container.

  • Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All chemical waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Below is a workflow diagram illustrating the safe handling process for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Receive Receive & Inspect PrepArea Prepare Workspace Receive->PrepArea 1. DonPPE Don PPE PrepArea->DonPPE 2. Handle Weigh & Aliquot DonPPE->Handle 3. Store Store Securely Handle->Store 4. Segregate Segregate Waste Handle->Segregate Waste Stream DoffPPE Doff & Dispose PPE Store->DoffPPE 5. Clean Clean Workspace DoffPPE->Clean 6. Clean->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-1,3-cyclohexanedione
Reactant of Route 2
Reactant of Route 2
2-Acetyl-1,3-cyclohexanedione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.